An In-depth Technical Guide to Ditridecyl Adipate: Chemical Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals Abstract Ditridecyl adipate (B1204190) (DTDA) is a high molecular weight diester of adipic acid and tridecyl alcohol. Its chemical structure imparts desirab...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ditridecyl adipate (B1204190) (DTDA) is a high molecular weight diester of adipic acid and tridecyl alcohol. Its chemical structure imparts desirable properties such as high thermal stability, low volatility, and excellent lubricity, making it a versatile compound in various industrial applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis methodologies, and analytical characterization of ditridecyl adipate. Particular attention is given to its potential applications in the pharmaceutical industry as an excipient. Detailed experimental protocols for its synthesis and analysis are also presented to support research and development activities.
Chemical Structure and Identification
Ditridecyl adipate is systematically named ditridecyl hexanedioate. It consists of a central adipic acid backbone esterified with two tridecyl alcohol chains.[1]
Chemical Structure:
Table 1: Chemical Identification of Ditridecyl Adipate
Ditridecyl adipate is a clear, colorless to pale yellow liquid with a mild odor.[4][5] Its high molecular weight contributes to its low volatility and excellent thermal stability.[3]
Table 2: Physicochemical Properties of Ditridecyl Adipate
Technical Guide: Physical and Chemical Properties of Ditridecyl Adipate (CAS 16958-92-2)
For Researchers, Scientists, and Drug Development Professionals Introduction Ditridecyl adipate (B1204190) (CAS No. 16958-92-2), with the IUPAC name ditridecyl hexanedioate, is a diester of adipic acid and tridecyl alcoh...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ditridecyl adipate (B1204190) (CAS No. 16958-92-2), with the IUPAC name ditridecyl hexanedioate, is a diester of adipic acid and tridecyl alcohol.[1][2] Its molecular formula is C₃₂H₆₂O₄, and it has a molecular weight of approximately 510.83 g/mol .[2][3] This compound is typically a white to off-white solid or a colorless to pale yellow liquid, characterized by its low viscosity.[1][2][4] Primarily, it serves as a plasticizer to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[1][2] Additionally, it finds applications in the cosmetics industry as a skin conditioning agent, emollient, and solvent.[4][5] This technical guide provides a comprehensive overview of the physical and chemical properties of ditridecyl adipate, including detailed experimental protocols and visual representations of its synthesis and reactivity.
Physical and Chemical Properties
The physical and chemical properties of ditridecyl adipate are summarized in the tables below. These properties make it suitable for its various industrial applications, such as its use as a lubricant and in cosmetics.[6][7]
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add adipic acid, a slight excess of tridecyl alcohol (e.g., 2.2 equivalents), and toluene.
Add a catalytic amount of p-toluenesulfonic acid.
Heat the mixture to reflux. The water produced during the reaction is removed azeotropically with toluene and collected in the Dean-Stark trap.
Continue the reaction until the theoretical amount of water is collected.
Cool the reaction mixture and wash it sequentially with water, saturated sodium bicarbonate solution, and brine to remove the acid catalyst and any unreacted adipic acid.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ditridecyl adipate.
Further purification can be achieved by vacuum distillation or recrystallization.[5]
Transesterification
This method involves the reaction of a dialkyl adipate (e.g., dimethyl adipate) with tridecyl alcohol.
Materials: Dimethyl adipate, tridecyl alcohol, and a catalyst such as tetrabutyl titanate.
Procedure:
Charge a reaction flask with dimethyl adipate and a slight excess of tridecyl alcohol.
Add the transesterification catalyst.
Heat the mixture to 150-190°C with stirring.
The methanol byproduct is distilled off as it forms, driving the reaction to completion.
After the reaction is complete, the catalyst can be neutralized and removed by filtration.
Excess tridecyl alcohol can be removed by vacuum distillation to yield the purified ditridecyl adipate.[10]
Determination of Physical Properties
The following are generalized protocols based on OECD guidelines for determining key physical properties.
Melting Point Determination (OECD 102)
The capillary tube method is commonly used for determining the melting point of crystalline solids.[3][11]
Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes, and a calibrated thermometer.
Procedure:
Finely powder a dry sample of ditridecyl adipate.
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
Place the capillary tube in the heating block of the melting point apparatus.
Heat the sample at a steady rate. For an unknown sample, a rapid determination can be performed first to find an approximate melting range.
For an accurate measurement, repeat the determination with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the expected melting point.
Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[12]
Boiling Point Determination (OECD 103)
For high-boiling liquids like ditridecyl adipate, the boiling point is often determined under reduced pressure and extrapolated to standard atmospheric pressure. The dynamic method is one of the described techniques.[1][13]
Apparatus: A reaction vessel with a heating mantle, a stirrer, a pressure-resistant boiling tube with an inlet for an inert gas and a connection to a pressure-regulating system, and a temperature sensor.
Procedure:
Place the substance in the boiling tube.
Reduce the pressure in the apparatus to the lowest desired value.
Heat the sample while stirring.
Record the temperature at which boiling is observed at the set pressure.
Repeat the measurement at several increasing pressures.
A vapor pressure-temperature curve is plotted from the data, from which the boiling point at standard atmospheric pressure (101.325 kPa) can be extrapolated.[7]
In the presence of an acid or base catalyst, ditridecyl adipate can be hydrolyzed back to adipic acid and tridecyl alcohol. This reaction is reversible.[2]
Transesterification
Ditridecyl adipate can react with other alcohols in the presence of a catalyst to form different esters.[2]
Visualizations
Synthesis and Reactivity of Ditridecyl Adipate
The following diagrams illustrate the key chemical transformations involving ditridecyl adipate.
Caption: Chemical pathways for the synthesis and reactions of Ditridecyl Adipate.
Experimental Workflow for Melting Point Determination
The following diagram illustrates a typical workflow for determining the melting point of a substance using the capillary method.
Caption: Workflow for determining melting point via the capillary method.
Biological Signaling Pathways
Information regarding the involvement of ditridecyl adipate in biological signaling pathways is not available in the current scientific literature. Its primary applications are in industrial and cosmetic formulations, where it functions as a plasticizer and emollient, rather than as a biologically active molecule.[4][5] Toxicological studies have been conducted to ensure its safety in these applications, with some data indicating low systemic toxicity.[14]
Conclusion
Ditridecyl adipate is a well-characterized compound with established physical and chemical properties that make it suitable for a range of industrial and cosmetic applications. Its synthesis is straightforward, and its reactivity is predictable based on standard ester chemistry. The provided protocols offer a foundation for the laboratory-scale synthesis and analysis of this compound. For regulatory purposes, adherence to standardized guidelines such as those provided by the OECD is recommended for the determination of its physical properties.
An In-depth Technical Guide to Ditridecyl Adipate and its Synonyms for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ditridecyl adipate (B1204190), a versatile diester with applications in various scientific and industrial fields. This document is intended for researchers, scien...
Author: BenchChem Technical Support Team. Date: December 2025
This technical guide provides a comprehensive overview of Ditridecyl adipate (B1204190), a versatile diester with applications in various scientific and industrial fields. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its synonyms, physicochemical properties, synthesis and purification protocols, analytical methods, and metabolic pathways.
Chemical Identity and Synonyms
Ditridecyl adipate is chemically known as the diester of tridecyl alcohol and adipic acid. Due to its widespread use, it is referenced in scientific literature and commercial products under various names. Understanding these synonyms is crucial for comprehensive literature searches and accurate identification of the compound.
Table 1: Synonyms and Identifiers for Ditridecyl Adipate
The physicochemical properties of Ditridecyl adipate are summarized in the table below. These properties are essential for its application as a plasticizer, lubricant, and emollient.
Table 2: Physicochemical Properties of Ditridecyl Adipate
The synthesis of Ditridecyl adipate can be achieved through several methods, including Fischer esterification, enzymatic synthesis, and transesterification. The following protocols are adapted from the synthesis of the closely related ditetradecyl adipate and can be modified for Ditridecyl adipate.
Fischer Esterification
This classic method involves the acid-catalyzed reaction between adipic acid and tridecyl alcohol.
Experimental Protocol:
Reactant Charging: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine adipic acid (1.0 eq), tridecyl alcohol (2.2 eq), and a suitable solvent like toluene.
Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 eq).
Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap, driving the reaction to completion.
Work-up: After the reaction is complete (monitored by TLC or the amount of water collected), cool the mixture. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.[3]
Enzymatic Synthesis
Enzymatic synthesis offers a milder and more selective alternative to chemical catalysis.
Experimental Protocol:
Reactant and Enzyme Charging: In a suitable reaction vessel, combine adipic acid (1.0 eq) and tridecyl alcohol (2.0 eq).
Enzyme Addition: Add an immobilized lipase (B570770), such as Novozym 435 (Candida antarctica lipase B), typically at a concentration of 2.5% (w/w) of the total reactants.[8]
Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 60-70 °C) with vigorous stirring. The reaction is often performed under vacuum to remove the water byproduct.[8]
Enzyme Recovery: Upon completion, the immobilized enzyme can be recovered by filtration for potential reuse.
Purification: The product can be purified by washing with a dilute sodium bicarbonate solution to remove any unreacted adipic acid, followed by drying. Further purification can be achieved by recrystallization from a suitable solvent like ethanol (B145695) or acetone.[2][9]
Purification Methods
Table 3: Purification Techniques for Ditridecyl Adipate
Method
Description
Protocol Highlights
Liquid-Liquid Extraction
To remove acidic impurities like unreacted adipic acid.
Dissolve the crude product in an organic solvent and wash with a basic aqueous solution (e.g., sodium bicarbonate).[5]
Column Chromatography
To separate the product from unreacted starting materials and byproducts.
Use silica (B1680970) gel as the stationary phase and a gradient of non-polar to moderately polar solvents (e.g., hexane/ethyl acetate) as the mobile phase.[5]
Recrystallization
To obtain a highly pure solid product.
Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, acetone) and allow it to cool slowly to form crystals.[5]
Analytical Methods for Purity Validation
Ensuring the purity of Ditridecyl adipate is critical for its application. Several analytical techniques can be employed for this purpose.
Table 4: Comparison of Analytical Methods for Purity Assessment
Method
Principle
Advantages
Disadvantages
Titration (Saponification)
Measures the ester content by reacting it with a known amount of base.
Cost-effective and well-established.
Less sensitive and specific compared to chromatographic methods.[4]
Gas Chromatography (GC-FID)
Separates volatile and semi-volatile compounds based on their boiling points.
High sensitivity and precision for quantifying residual alcohols and other esters.[4]
Requires derivatization for non-volatile impurities.
High-Performance Liquid Chromatography (HPLC-UV)
Separates compounds based on their polarity.
Suitable for non-volatile or thermally labile impurities.[4]
Requires a UV-active chromophore for detection.
Fourier-Transform Infrared Spectroscopy (FTIR)
Identifies functional groups based on their infrared absorption.
Rapid and non-destructive screening method.
Provides structural information but is less effective for quantification of minor impurities.[4]
Metabolic Pathways
Specific metabolic studies on Ditridecyl adipate are limited in the publicly available literature. However, the metabolism of similar long-chain dialkyl adipates, such as di(2-ethylhexyl) adipate (DEHA), can serve as a predictive model. The metabolism of adipic acid, a key component of Ditridecyl adipate, is also relevant.
The metabolic pathway for DEHA involves a two-step process:
Hydrolysis: DEHA is first hydrolyzed by non-specific esterases, primarily in the liver and small intestine, to its monoester, mono(2-ethylhexyl) adipate (MEHA), and 2-ethylhexanol.[10]
Oxidation: The aliphatic side chain of MEHA then undergoes oxidation, mediated by cytochrome P450 (CYP) enzymes, to form various hydroxylated and carboxylated metabolites.[10]
A similar pathway can be postulated for Ditridecyl adipate, involving initial hydrolysis to mono-tridecyl adipate and tridecanol, followed by oxidation of the tridecyl chain.
In microorganisms like E. coli, adipic acid can be produced via the reverse adipate degradation pathway (RADP) , which utilizes acetyl-CoA and succinyl-CoA from central metabolism.[11][12]
Visualizations
Synthesis Workflow
Caption: General experimental workflow for the synthesis and purification of Ditridecyl adipate.
Postulated Metabolic Pathway
Caption: Postulated metabolic pathway for Ditridecyl adipate based on related compounds.
The Evolving Role of Ditridecyl Adipate in Polymer Science: A Technical Guide
For Immediate Release An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Applications and Performance of Ditridecyl Adipate (B1204190) in Polymer Formulations. Ditridecyl a...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Applications and Performance of Ditridecyl Adipate (B1204190) in Polymer Formulations.
Ditridecyl adipate (DTDA), a high molecular weight ester, is emerging as a significant specialty chemical in the field of polymer science. Primarily utilized as a plasticizer, its unique properties offer enhanced flexibility, durability, and processability to a range of polymers, most notably polyvinyl chloride (PVC).[1][2] This technical guide provides a comprehensive overview of the core applications, physicochemical properties, and experimental protocols related to ditridecyl adipate, serving as an essential resource for professionals in polymer research and formulation.
Physicochemical Properties of Ditridecyl Adipate
Ditridecyl adipate is the diester of adipic acid and tridecyl alcohol. Its long aliphatic chains are a key feature, contributing to its effectiveness as a plasticizer and lubricant.[1] These long chains increase the free volume between polymer chains, thereby enhancing flexibility.
The primary application of ditridecyl adipate in polymer science is as a plasticizer .[2][5] It is particularly valued in applications demanding high performance and longevity.
Polyvinyl Chloride (PVC): DTDA is used to enhance the flexibility and durability of PVC formulations.[1][2] Its high molecular weight contributes to low volatility and excellent thermal stability, making it suitable for high-temperature applications where conventional plasticizers might degrade.[2]
Adhesives and Sealants: The incorporation of ditridecyl adipate can improve the adhesion properties of various formulations.[2]
Lubricants: Its inherent lubricating properties make it a useful additive in industrial and automotive lubricants.[2][5]
Mechanism of Action as a Plasticizer
Plasticizers function by embedding themselves between polymer chains, which reduces the intermolecular forces and lowers the glass transition temperature (Tg) of the polymer. The long, non-polar hydrocarbon chains of ditridecyl adipate effectively separate the rigid polymer chains, allowing them to move more freely and imparting flexibility to the material.
Caption: Mechanism of polymer plasticization by ditridecyl adipate.
Inferred Performance in PVC Formulations
While specific public data for PVC plasticized solely with ditridecyl adipate is limited, its performance can be inferred from data on similar long-chain adipate plasticizers. The following table presents expected changes in PVC properties upon the addition of DTDA.
Mechanical Property
Unplasticized PVC (Typical)
PVC with Ditridecyl Adipate (Inferred)
Test Method
Tensile Strength
High
Moderate
ASTM D412
Elongation at Break
Low
High
ASTM D412
Hardness (Shore A)
High
Lower
ASTM D2240
Glass Transition Temp. (Tg)
~82 °C
Significantly Reduced
DSC
Experimental Protocols
Synthesis of Ditridecyl Adipate (Direct Esterification)
This protocol describes a general laboratory-scale synthesis of ditridecyl adipate.
Materials:
Adipic Acid
Tridecyl Alcohol (Molar ratio of 2.1:1 with Adipic Acid)
p-Toluenesulfonic acid (catalyst, 1-2% by weight of reactants)
Compounding: Dry blend the PVC resin, ditridecyl adipate, and heat stabilizer.
Melt-mix the blend on a two-roll mill or in an internal mixer until a homogenous compound is formed.
Sample Preparation: Compression mold the compounded material into sheets of a specified thickness.
Cut test specimens from the molded sheets according to relevant ASTM standards (e.g., ASTM D412 for tensile testing).
Material Testing:
Mechanical Properties: Conduct tensile strength and elongation at break measurements using a tensile tester. Measure Shore A hardness with a durometer.
Thermal Properties: Determine the glass transition temperature (Tg) using DSC.
Caption: Experimental workflow for evaluating plasticizer performance in PVC.
Conclusion
Ditridecyl adipate is a high-performance plasticizer with significant potential in various polymer applications, especially in flexible PVC. Its favorable properties, such as low volatility and good thermal stability, make it a compelling alternative to some traditional plasticizers. While further research is needed to fully characterize its performance in a wider range of polymers, the methodologies and inferred data presented in this guide provide a solid foundation for its application and evaluation in advanced polymer formulations.
An In-depth Technical Guide to the Thermal Stability and Oxidation Resistance of Ditridecyl Adipate
For Researchers, Scientists, and Drug Development Professionals Ditridecyl adipate (B1204190) (DTDA) is a high molecular weight ester that sees significant application as a synthetic base oil and plasticizer in various d...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Ditridecyl adipate (B1204190) (DTDA) is a high molecular weight ester that sees significant application as a synthetic base oil and plasticizer in various demanding environments, including industrial lubricants and polymers.[1][2] Its performance in these roles is critically dependent on its ability to withstand thermal stress and resist oxidative degradation. This technical guide provides a detailed overview of the thermal stability and oxidation resistance of ditridecyl adipate, including relevant quantitative data from analogous compounds, comprehensive experimental protocols, and visual representations of key concepts and workflows.
Thermal Stability of Ditridecyl Adipate
The thermal stability of an organic compound dictates the temperature at which it begins to chemically decompose. For lubricants and plasticizers, high thermal stability is crucial to prevent degradation under operating conditions, which can lead to the formation of volatile products, loss of performance, and the generation of harmful deposits. Thermogravimetric analysis (TGA) is the standard method for quantifying thermal stability by measuring the change in a material's mass as a function of temperature in a controlled atmosphere.[3][4][5]
Table 1: Thermal Decomposition Data for Long-Chain Dialkyl Adipates (by TGA)
The following protocol, based on ASTM E1131, outlines the procedure for determining the thermal stability of a substance like ditridecyl adipate.[1][5]
Objective: To determine the thermal decomposition temperature of ditridecyl adipate by measuring its mass loss as a function of temperature.
Instrumentation: A calibrated thermogravimetric analyzer.
Sample Preparation:
A small sample of ditridecyl adipate (typically 5-10 mg) is accurately weighed.
The sample is placed in an inert TGA sample pan (e.g., aluminum or platinum).
Experimental Conditions:
Atmosphere: The furnace is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
Data Collection: The instrument continuously records the sample's mass as a function of temperature.
Data Analysis:
A TGA curve is generated by plotting the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.
The onset decomposition temperature is determined as the temperature at which a significant weight loss begins. This is often calculated using the tangent method at the point of initial mass loss on the TGA curve.
TGA Experimental Workflow
Oxidation Resistance of Ditridecyl Adipate
Oxidation resistance is a measure of a substance's ability to withstand degradation in the presence of oxygen, often at elevated temperatures. For lubricants, poor oxidation resistance leads to an increase in viscosity, sludge and deposit formation, and the generation of corrosive by-products.[7] The standard method for assessing the oxidation resistance of materials like ditridecyl adipate is the Oxidation Induction Time (OIT) test, conducted using a Differential Scanning Calorimeter (DSC).[8][9]
The OIT test determines the time it takes for a material to begin to oxidize under a specific temperature and oxygen atmosphere.[8][9] A longer OIT indicates greater resistance to oxidation.
Experimental Protocol: Oxidation Induction Time (OIT) by DSC
The following protocol is based on the ASTM D3895 standard and is applicable for determining the oxidation resistance of ditridecyl adipate.[4]
Objective: To determine the isothermal Oxidation Induction Time (OIT) of ditridecyl adipate.
Instrumentation: A calibrated Differential Scanning Calorimeter (DSC) equipped with a gas-switching accessory.
Sample Preparation:
A small sample of ditridecyl adipate (typically 3-5 mg) is placed in an open aluminum DSC pan.
Experimental Conditions:
Initial Purge: The DSC cell is purged with an inert gas (nitrogen) at a flow rate of 50 mL/min.
Heating: The sample is heated under the nitrogen atmosphere to a specified isothermal test temperature (e.g., 200°C) at a rate of 20°C/min.
Isothermal Hold (Nitrogen): The sample is held at the isothermal temperature under nitrogen for a short period (e.g., 5 minutes) to allow for thermal equilibrium.
Gas Switch: The purge gas is switched from nitrogen to oxygen at the same flow rate (50 mL/min). This marks the beginning of the OIT measurement.
Isothermal Hold (Oxygen): The sample is held at the isothermal temperature in the oxygen atmosphere until an exothermic oxidation peak is observed.
Data Analysis:
A DSC curve is generated, plotting heat flow versus time.
The OIT is determined as the time from the introduction of oxygen to the onset of the exothermic peak, which signifies the start of oxidation. The onset is typically determined by the intersection of the tangent of the exothermic peak with the baseline.
DSC OIT Experimental Workflow
Signaling Pathways and Logical Relationships
The degradation of ditridecyl adipate under thermal and oxidative stress involves complex chemical reactions. The following diagram illustrates the logical relationship between the conditions, degradation pathways, and resulting effects.
Ecotoxicological Profile of Long-Chain Adipate Esters: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Long-chain adipate (B1204190) esters are a class of chemical compounds extensively used as plasticizers to enhance the flexibility and durabili...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain adipate (B1204190) esters are a class of chemical compounds extensively used as plasticizers to enhance the flexibility and durability of various polymers, notably polyvinyl chloride (PVC). As these esters are not chemically bound to the polymer matrix, they can leach into the environment throughout the product lifecycle, from manufacturing to disposal.[1] This technical guide provides a comprehensive overview of the ecotoxicological profile of long-chain adipate esters, focusing on their environmental fate and effects on various trophic levels. The information presented herein is intended to support environmental risk assessments and inform the development of safer, more sustainable alternatives.
Ecotoxicity Data
The ecotoxicity of long-chain adipate esters is influenced by factors such as their alkyl chain length, which affects properties like water solubility and bioavailability. Generally, longer-chain adipates exhibit lower acute toxicity to aquatic organisms due to their reduced water solubility.[2] The following tables summarize the available quantitative ecotoxicity data for key long-chain adipate esters.
Table 1: Aquatic Ecotoxicity of Long-Chain Adipate Esters
EC50: The concentration of a substance that causes a specific effect in 50% of the test population. LC50: The concentration of a substance that is lethal to 50% of the test population. NOEC: No Observed Effect Concentration. LOEC: Lowest Observed Effect Concentration.
Table 2: Soil Ecotoxicity and Bioaccumulation of Long-Chain Adipate Esters
The ecotoxicity data presented are primarily derived from standardized test protocols established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of environmental safety data.
Aquatic Toxicity Testing
OECD 203: Fish, Acute Toxicity Test : This guideline determines the concentration of a chemical that is lethal to 50% of a fish population (LC50) over a 96-hour period.[9][10][11][12] Test organisms, such as Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss), are exposed to a series of concentrations of the test substance in a static, semi-static, or flow-through system.[9][11] Mortalities and any abnormal behavioral or morphological changes are recorded at 24, 48, 72, and 96 hours.[9]
OECD 202: Daphnia sp., Acute Immobilisation Test : This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the population (EC50) within 48 hours.[13][14][15][16] Young daphnids (less than 24 hours old) are exposed to at least five concentrations of the test substance.[13][16] Immobilization, defined as the inability to swim after gentle agitation, is observed at 24 and 48 hours.[13]
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test : This test evaluates the effect of a substance on the growth of freshwater algae (e.g., Pseudokirchneriella subcapitata) or cyanobacteria.[17][18][19] Exponentially growing cultures are exposed to various concentrations of the test substance for 72 hours.[20] The inhibition of growth is measured by changes in cell density or biomass, and the EC50 for growth rate or yield is calculated.[21][20]
Terrestrial Toxicity Testing
OECD 208: Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test : This guideline assesses the effects of chemicals on the emergence and early growth of terrestrial plants.[22][23][24][25] Seeds of selected plant species are sown in soil treated with the test substance.[23][24] The test duration is typically 14 to 21 days after 50% of the control seedlings have emerged.[23][26] Endpoints include seedling emergence rate, shoot height, and biomass (fresh or dry weight).[23][26] Visual signs of phytotoxicity are also recorded.[23]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key experimental workflows and plausible signaling pathways involved in the ecotoxicological effects of long-chain adipate esters.
Experimental Workflows
Caption: Workflow for Aquatic Ecotoxicity Testing.
Caption: Workflow for Soil Ecotoxicity and Biodegradation Testing.
Plausible Signaling Pathways
While specific signaling pathways for long-chain adipate esters are not extensively characterized, their metabolism and potential for inducing oxidative stress are key considerations.
Caption: Generalized Metabolic Pathway of Long-Chain Adipate Esters.
Caption: Plausible Oxidative Stress Response to Adipate Ester Exposure.
Conclusion
The available data indicate that long-chain adipate esters generally exhibit low acute toxicity to aquatic and terrestrial organisms, with toxicity decreasing as the alkyl chain length increases.[2] However, chronic exposure to some adipates, such as DEHA and DINA, can have sublethal effects on aquatic invertebrates at low concentrations.[2][3] These compounds are biodegradable, although the rate of degradation can be influenced by the specific ester and environmental conditions. The primary metabolic pathway involves hydrolysis by esterases, leading to the formation of adipic acid and the corresponding long-chain alcohols, which can then be further metabolized.[27] Exposure to adipate esters may also induce oxidative stress in organisms. Further research is warranted to fully elucidate the chronic toxicity and potential endocrine-disrupting effects of a wider range of long-chain adipate esters and their metabolites. A comprehensive understanding of their ecotoxicological profiles is essential for conducting thorough environmental risk assessments and for guiding the development of environmentally benign plasticizers.
Ditridecyl Adipate: A Technical Guide to its Biodegradability and Environmental Impact
For Researchers, Scientists, and Drug Development Professionals Abstract Ditridecyl adipate (B1204190) (DTDA), a high molecular weight adipate ester, is utilized in various industrial applications, including as a plastic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ditridecyl adipate (B1204190) (DTDA), a high molecular weight adipate ester, is utilized in various industrial applications, including as a plasticizer and lubricant.[1][2] This technical guide provides a comprehensive overview of the current scientific understanding of its biodegradability and environmental impact. Due to a lack of direct experimental data for DTDA, this guide incorporates data from structurally similar long-chain adipate esters and employs a read-across approach to estimate its ecotoxicological profile.[3] This document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions regarding the environmental safety of this compound. The guide details the likely biodegradation pathways, summarizes ecotoxicity data, and provides an in-depth look at the standardized experimental protocols used for assessment.
Introduction
Ditridecyl adipate (CAS No. 16958-92-2) is a diester of adipic acid and tridecyl alcohol.[4] Its physicochemical properties, such as low volatility and good thermal stability, make it a suitable component in various formulations.[1] However, with increasing environmental regulations and a growing focus on sustainable chemistry, a thorough understanding of the environmental fate and effects of such compounds is crucial. Adipate esters, in general, are considered to be biodegradable and serve as a carbon source for microorganisms.[5][6] The biodegradation of these esters typically proceeds via hydrolysis of the ester bonds.[7] This guide synthesizes the available information to provide a detailed assessment of DTDA's environmental profile.
Biodegradability
Aerobic Biodegradation
Under aerobic conditions, the primary degradation pathway for adipate diesters is initiated by enzymatic hydrolysis. This process is catalyzed by esterases and lipases, which cleave the ester bonds to form a monoester, and subsequently adipic acid and the corresponding alcohol (tridecanol in the case of DTDA).[7] Adipic acid and tridecanol (B155529) are then further metabolized by microorganisms through pathways such as β-oxidation.[8]
Longer-chain adipates generally exhibit lower water solubility, which can influence their bioavailability and, consequently, their rate of biodegradation.[3]
Anaerobic Biodegradation
Information on the anaerobic biodegradation of ditridecyl adipate is also limited. For some phthalate (B1215562) esters, which are structurally similar, anaerobic degradation has been observed to proceed, albeit sometimes at a slower rate than aerobic degradation.[9][10] The initial hydrolysis of the ester bonds is also a key step in anaerobic degradation.
Environmental Impact
The environmental impact of a chemical is determined by its toxicity to various organisms in the ecosystem, as well as its potential to bioaccumulate.
Ecotoxicity
Direct experimental ecotoxicity data for ditridecyl adipate is not available. Therefore, a "read-across" approach has been employed, using data from structurally similar long-chain adipate esters to estimate its ecotoxicological profile.[3] This approach is based on the principle that substances with similar chemical structures will have similar physicochemical and toxicological properties.[11] It is generally observed that the ecotoxicity of long-chain dialkyl esters decreases with increasing alkyl chain length due to reduced water solubility and bioavailability.[3]
The following tables summarize the estimated acute ecotoxicity data for ditridecyl adipate and comparative data for other common plasticizers.
Table 1: Estimated Acute Ecotoxicity of Ditridecyl Adipate [3]
Test Organism
Endpoint
Estimated Value (mg/L)
Reference
Daphnia magna (Water Flea)
48h EC50
> 100
Read-across
Danio rerio (Zebrafish)
96h LC50
> 100
Read-across
Desmodesmus subspicatus (Green Algae)
72h EC50
> 100
Read-across
Table 2: Comparative Acute Ecotoxicity of Other Plasticizers [3]
Plasticizer
Test Organism
Endpoint
Value (mg/L)
Di(2-ethylhexyl) adipate (DEHA)
Daphnia magna
48h EC50
0.48 - 0.85
Di(2-ethylhexyl) adipate (DEHA)
Fish (various)
96h LC50
> 0.78
Dibutyl adipate (DBA)
Oryzias latipes
96h LC50
3.7
Bioaccumulation
The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (Kow). High molecular weight esters with long alkyl chains, like ditridecyl adipate, are generally lipophilic and may have a tendency to partition into fatty tissues. However, their low water solubility can limit their uptake by aquatic organisms.[9]
Experimental Protocols
The ecotoxicity data presented in this guide are derived from standardized test protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).
Biodegradability Testing
OECD 301F: Manometric Respirometry Test
This method is used to determine the ready biodegradability of a substance by measuring oxygen consumption.[12]
Principle: A known volume of inoculated mineral medium containing the test substance as the sole source of organic carbon is stirred in a closed flask.[12][13] The consumption of oxygen is measured over a 28-day period.[12]
Inoculum: A mixed population of microorganisms, typically from activated sludge.[14]
Test Conditions: The test is conducted at a constant temperature in the dark.[14][15]
Endpoint: The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches a threshold of 60% ThOD within a 10-day window during the 28-day test.[13]
Ecotoxicity Testing
OECD 202: Daphnia sp. Acute Immobilisation Test
This test assesses the acute toxicity of a substance to Daphnia magna.[16]
Principle: Young daphnids (less than 24 hours old) are exposed to at least five concentrations of the test substance for 48 hours.[5][16]
Test Conditions: The test is conducted under controlled temperature and light conditions.[17]
Endpoint: The main endpoint is the 48-hour EC50, which is the concentration that immobilizes 50% of the daphnids.[18]
OECD 203: Fish, Acute Toxicity Test
This test evaluates the acute toxicity of a substance to fish.[19]
Principle: A recommended fish species, such as Zebrafish (Danio rerio), is exposed to at least five concentrations of the test substance for 96 hours.[19][20]
Test Conditions: Water temperature, pH, and dissolved oxygen are maintained within narrow limits.[21]
Endpoint: The primary endpoint is the 96-hour LC50, the concentration that is lethal to 50% of the test fish.[4]
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
This test determines the effect of a substance on the growth of freshwater algae.[22]
Principle: Exponentially growing cultures of a selected algal species are exposed to a range of concentrations of the test substance for 72 hours.[1][23]
Test Conditions: The test is performed under controlled conditions of light, temperature, and pH.[6]
Endpoint: The test measures the inhibition of growth, and the 72-hour EC50 (the concentration causing a 50% reduction in growth) is calculated.[24]
Visualizations
Caption: Proposed aerobic biodegradation pathway of Ditridecyl Adipate.
Caption: Standardized experimental workflows for aquatic ecotoxicity testing.
Conclusion
Based on the available data and read-across from similar long-chain adipate esters, ditridecyl adipate is expected to have low aquatic toxicity.[3] While direct experimental data on its biodegradability is lacking, the general understanding of adipate ester degradation suggests that it is likely to be biodegradable, serving as a carbon source for microorganisms.[5][6] The primary aerobic biodegradation pathway is anticipated to involve the hydrolysis of the ester bonds, leading to the formation of adipic acid and tridecanol, which can be further mineralized.[7]
For a more definitive assessment of the environmental profile of ditridecyl adipate, further experimental studies on its ready biodegradability (e.g., following OECD 301F) and direct ecotoxicity measurements are recommended. This would provide more precise data and reduce the uncertainty associated with the read-across approach. Researchers and professionals in drug development and other industries should consider these data gaps when evaluating the environmental footprint of formulations containing ditridecyl adipate.
Ditridecyl Adipate as a Base Oil in Lubricant Formulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Ditridecyl adipate (B1204190) (DTDA) is a synthetic ester base oil belonging to the Group V category of lubricant base stocks. It is synthesize...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ditridecyl adipate (B1204190) (DTDA) is a synthetic ester base oil belonging to the Group V category of lubricant base stocks. It is synthesized from the esterification of adipic acid with tridecyl alcohol. The molecular structure of DTDA, characterized by its long alkyl chains and polar ester groups, imparts a unique combination of properties that make it a valuable component in the formulation of high-performance lubricants. This technical guide provides a comprehensive overview of DTDA's properties, performance characteristics, and its application in lubricant formulations, with a focus on quantitative data, experimental methodologies, and the logical relationships governing its synthesis and degradation.
Physicochemical Properties and Performance Characteristics
DTDA offers a distinct performance advantage over conventional mineral oils and compares favorably with other synthetic base stocks like polyalphaolefins (PAOs). Its inherent polarity, high viscosity index, and excellent thermal stability contribute to enhanced lubricity, improved additive solvency, and extended lubricant life.
Data Presentation: Comparative Analysis of Base Oils
The following tables summarize the typical physicochemical properties of Ditridecyl Adipate compared to a representative Polyalphaolefin (PAO 4 cSt) and a Group II Mineral Oil (ISO VG 32).
The data presented in the tables above are determined using standardized ASTM test methods. Below are detailed methodologies for the key experiments cited.
Kinematic Viscosity (ASTM D445)
This test method determines the kinematic viscosity of liquid petroleum products by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.
Apparatus: Calibrated glass capillary viscometer, constant temperature bath, stopwatch.
Procedure:
Select a clean, dry, calibrated viscometer having a range covering the estimated kinematic viscosity.
Charge the viscometer with the test sample in a manner that avoids the formation of air bubbles.
Place the charged viscometer into the constant temperature bath set at the desired temperature (40°C or 100°C).
Allow the viscometer to remain in the bath for a time sufficient to reach thermal equilibrium.
Using suction, draw the liquid into the working capillary to a point about 5 mm above the upper timing mark.
Allow the sample to flow freely, measuring the time required for the meniscus to pass from the first to the second timing mark.
Calculate the kinematic viscosity by multiplying the measured flow time by the viscometer calibration constant.
Viscosity Index (ASTM D2270)
The viscosity index (VI) is an empirical number that indicates the effect of a change in temperature on the kinematic viscosity of an oil. A higher VI indicates a smaller decrease in viscosity with increasing temperature.
Procedure:
Determine the kinematic viscosity of the sample at 40°C and 100°C using ASTM D445.
Using the measured kinematic viscosity at 100°C, obtain the values for L and H from the tables in ASTM D2270. L is the kinematic viscosity at 40°C of an oil of 0 VI having the same kinematic viscosity at 100°C as the test oil, and H is the kinematic viscosity at 40°C of an oil of 100 VI having the same kinematic viscosity at 100°C as the test oil.
Calculate the Viscosity Index using the following formula:
VI = [(L - U) / (L - H)] x 100
Where U is the kinematic viscosity of the test oil at 40°C.
This test method evaluates the anti-wear properties of lubricating fluids in sliding contact.
Apparatus: Four-Ball Wear Test Machine, consisting of one rotating steel ball on top of three stationary steel balls in a pot.
Procedure:
Clean the four steel balls and the ball pot assembly.
Place three clean balls into the ball pot and secure them.
Pour the lubricant sample into the ball pot to a level that covers the three stationary balls.
Place the fourth ball in the chuck of the test machine.
Assemble the test apparatus and apply a specified load (e.g., 40 kgf).
Start the motor to rotate the top ball at a specified speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).
After the test, disassemble the apparatus, clean the three stationary balls, and measure the average wear scar diameter on these balls using a microscope. A smaller wear scar diameter indicates better anti-wear properties.[2][11][12]
Synthesis and Degradation Pathways
Understanding the synthesis and potential degradation pathways of Ditridecyl Adipate is crucial for its effective application in lubricant formulations.
Synthesis of Ditridecyl Adipate
DTDA is typically synthesized via a Fischer esterification reaction between adipic acid and tridecyl alcohol in the presence of an acid catalyst. The reaction is driven to completion by the removal of water, often through azeotropic distillation.
Caption: Workflow for the synthesis of Ditridecyl Adipate.
Degradation Pathways of Adipate Esters
Adipate esters like DTDA can undergo degradation through thermal and oxidative pathways, especially at elevated temperatures in the presence of oxygen.
Caption: Simplified degradation pathways of Ditridecyl Adipate.
Additive Compatibility and Formulation Considerations
The performance of a lubricant is significantly influenced by the interaction between the base oil and the additive package.
Compatibility with Anti-wear Additives
Zinc dialkyldithiophosphates (ZDDPs) are common anti-wear additives.[6] The polar nature of ester base oils like DTDA can influence the performance of ZDDP. While the ester molecules can compete with ZDDP for surface adsorption, potentially affecting the formation of the protective tribofilm, the excellent solvency of esters can help to keep ZDDP and its degradation products in solution, preventing deposit formation.[13] Formulations with ester base oils may require careful optimization of the ZDDP treat rate to achieve the desired anti-wear performance.[14]
Role of Antioxidants
To mitigate oxidative degradation, antioxidants are incorporated into the lubricant formulation. The two main types of antioxidants used are aminic and phenolic antioxidants.
Aminic Antioxidants: Generally more effective at higher temperatures.[15] They act as radical scavengers.
Phenolic Antioxidants: Effective at lower to moderate temperatures.[15] They also function as radical scavengers.
A synergistic effect is often observed when aminic and phenolic antioxidants are used in combination, providing a broader range of temperature protection and enhancing the overall oxidative stability of the lubricant.[11][13][16][17]
Caption: Synergistic action of aminic and phenolic antioxidants.
Conclusion
Ditridecyl adipate stands out as a high-performance synthetic base oil with significant advantages over conventional mineral oils, particularly in terms of viscosity index, low-temperature fluidity, and thermal and oxidative stability. Its excellent solvency and good tribological properties make it a versatile component in the formulation of advanced lubricants for a wide range of applications. Careful consideration of additive compatibility, particularly with anti-wear agents and antioxidants, is essential to fully leverage the performance benefits of DTDA in finished lubricant formulations. The detailed experimental protocols and logical pathways provided in this guide serve as a valuable resource for researchers and formulators in the development of next-generation lubricants.
The Solubility of Ditridecyl Adipate in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the solubility characteristics of ditridecyl adipate (B1204190), a long-chain diester of...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of ditridecyl adipate (B1204190), a long-chain diester of significant interest in various industrial and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data for ditridecyl adipate in public literature, this guide integrates general principles of ester solubility, qualitative data, and detailed experimental protocols for determining solubility. The information herein is intended to serve as a foundational resource for laboratory professionals requiring an understanding of the solvent compatibility of ditridecyl adipate for formulation, purification, and analytical purposes.
Introduction to Ditridecyl Adipate
Ditridecyl adipate (CAS No. 16958-92-2) is the diester formed from the reaction of adipic acid and tridecyl alcohol. Its molecular formula is C₃₂H₆₂O₄, with a corresponding molecular weight of approximately 510.83 g/mol . The structure, characterized by two long C13 alkyl chains attached to a central adipate core, imparts a highly nonpolar and lipophilic nature to the molecule. This chemical structure is the primary determinant of its solubility behavior in various organic solvents. As a general principle for esters, solubility in polar solvents decreases as the carbon chain length of the alcohol moiety increases.[1] Consequently, ditridecyl adipate is expected to be readily soluble in nonpolar organic solvents and exhibit limited solubility in polar solvents, with negligible solubility in water.[2]
Physicochemical Properties
A summary of the key physicochemical properties of ditridecyl adipate is presented in Table 1. These properties are essential for understanding its solubility profile and for designing appropriate experimental conditions for its use.
Table 1: Physicochemical Properties of Ditridecyl Adipate
While specific quantitative solubility data for ditridecyl adipate is scarce in publicly available literature, a qualitative solubility profile can be inferred from its chemical structure and the behavior of analogous long-chain esters. The principle of "like dissolves like" is the primary determinant of its solubility.
Table 2: Qualitative Solubility of Ditridecyl Adipate in Various Organic Solvents
Solvent Class
Solvent Examples
Expected Solubility
Rationale
Nonpolar Aliphatic
Hexane, Heptane, Cyclohexane
High
The nonpolar alkyl chains of both the solvent and solute lead to favorable van der Waals interactions.
Aromatic
Toluene, Xylene
High
The nonpolar nature of aromatic solvents allows for effective solvation of the long alkyl chains of ditridecyl adipate.
Chlorinated
Dichloromethane, Chloroform
High
These solvents have sufficient nonpolar character to dissolve ditridecyl adipate. Some sources indicate slight solubility in chloroform.[5][6]
Ethers
Diethyl ether, Tetrahydrofuran (THF)
Moderate to High
Ethers have a combination of polar and nonpolar characteristics, generally allowing for good solvation of large, nonpolar molecules.
Ketones
Acetone, Methyl Ethyl Ketone (MEK)
Moderate
While more polar than hydrocarbons, ketones can still solvate the ester functional groups and interact with the alkyl chains.
Esters
Ethyl acetate
High
As an ester itself, ditridecyl adipate is expected to be highly soluble in other ester solvents due to similar intermolecular forces.
Alcohols
Methanol, Ethanol, Isopropanol
Low to Slight
The high polarity and hydrogen-bonding nature of short-chain alcohols are less compatible with the long nonpolar alkyl chains of ditridecyl adipate. Solubility may increase with heating, as noted for methanol.[5][6]
The high polarity of these solvents makes them poor solvents for highly nonpolar compounds like ditridecyl adipate.
Water
-
Negligible
The hydrophobic nature of the long alkyl chains results in extremely low water solubility.[2]
Experimental Protocol for Determination of Solubility
The following is a detailed methodology for the quantitative determination of the solubility of ditridecyl adipate in an organic solvent using the isothermal shake-flask method. This method is a widely accepted technique for determining the equilibrium solubility of a compound.
4.1. Materials and Equipment
Ditridecyl adipate (of known purity)
Selected organic solvent (analytical grade or higher)
Analytical balance (± 0.1 mg)
Thermostatically controlled shaker or water bath
Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE liners)
Syringe filters (chemically compatible with the solvent, e.g., PTFE, with a pore size of 0.45 µm or smaller)
Syringes
Volumetric flasks and pipettes
Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography with a suitable detector (HPLC-UV/Vis or ELSD), or a gravimetric method for non-volatile solvents)
4.2. Experimental Procedure
Preparation of Saturated Solution:
Add an excess amount of ditridecyl adipate to a series of vials. The excess solid should be visually apparent to ensure that equilibrium with the solid phase is achieved.
Accurately add a known volume or mass of the selected organic solvent to each vial.
Securely seal the vials to prevent solvent evaporation.
Equilibration:
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
Agitate the samples for a predetermined period to allow the system to reach equilibrium. A preliminary study should be conducted to determine the time required to reach equilibrium, which is indicated by a constant concentration of the solute over time (e.g., sampling at 24, 48, and 72 hours).
Sample Collection and Preparation:
Once equilibrium is reached, cease agitation and allow the excess solid to settle.
Carefully withdraw a known volume of the supernatant using a syringe.
Immediately filter the supernatant through a syringe filter into a clean, tared vial to remove any undissolved solid. The first few drops of the filtrate should be discarded to saturate the filter and prevent adsorption losses.
Quantification:
Gravimetric Method (for non-volatile solvents):
Accurately weigh the vial containing the filtered saturated solution.
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute until a constant weight is achieved.
The final weight represents the mass of dissolved ditridecyl adipate.
Calculate the solubility in g/100 mL or g/100 g of solvent.
Chromatographic Method (for volatile solvents):
Accurately dilute the filtered saturated solution with the pure solvent in a volumetric flask to a concentration within the linear range of the analytical instrument.
Prepare a series of calibration standards of ditridecyl adipate in the same solvent.
Analyze the standards and the diluted sample using a validated analytical method (e.g., GC-FID or HPLC).
Construct a calibration curve and determine the concentration of ditridecyl adipate in the diluted sample.
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
4.3. Data Reporting
The solubility should be reported as the mean of at least three replicate determinations, along with the standard deviation. The temperature at which the solubility was determined must be clearly stated.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of ditridecyl adipate.
Caption: Experimental workflow for determining the solubility of ditridecyl adipate.
Conclusion
Ditridecyl adipate is a nonpolar, lipophilic diester with high solubility in nonpolar organic solvents and limited solubility in polar solvents. While quantitative solubility data is not widely available, this guide provides a robust framework for understanding and experimentally determining its solubility profile. The detailed experimental protocol and workflow diagram offer a practical approach for researchers and professionals in drug development and other scientific fields to ascertain the solubility of ditridecyl adipate in solvents relevant to their specific applications. It is recommended that solubility be determined empirically for any solvent system of interest to ensure accurate and reliable data for formulation and process development.
An In-depth Technical Guide to the Health and Safety of Ditridecyl Adipate in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the health and safety data for Ditridecyl adipate (B1204190) (CAS No. 16958-92-2), intended for use in a lab...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety data for Ditridecyl adipate (B1204190) (CAS No. 16958-92-2), intended for use in a laboratory environment. The information compiled herein is based on publicly available safety data sheets, toxicological databases, and relevant regulatory guidelines.
Chemical Identification and Physical Properties
Ditridecyl adipate is the diester of tridecyl alcohol and adipic acid. It belongs to the class of long-chain dialkyl adipates, which are noted for their low volatility and thermal stability.[1]
The toxicological data for Ditridecyl adipate is limited; therefore, data from analogous long-chain dialkyl adipates are often used for assessment. Generally, these compounds exhibit a low order of toxicity.[3][5] Metabolism is expected to involve hydrolysis to adipic acid and tridecyl alcohol, which are then further metabolized.[5]
In a 13-week dermal study in rats, Ditridecyl adipate was well-tolerated at doses of 800 and 2000 mg/kg/day.[5] No systemic toxicity was observed at doses up to 2,000 mg/kg/day.[3] At 2000 mg/kg, increases in the organ weight of the epididymides and uterus were noted, but no changes in sperm morphology were observed.[5] The No-Observed-Adverse-Effect Level (NOAEL) for systemic toxicity in this study was considered to be 2000 mg/kg/day.
Genotoxicity and Carcinogenicity
Adipate esters have generally not shown evidence of mutagenicity in standard assays.[7] There is no evidence to suggest that Ditridecyl adipate is carcinogenic.[7]
Experimental Protocols
The following are generalized methodologies for key toxicological assessments, based on OECD guidelines, which would be applicable for the evaluation of Ditridecyl adipate.
Acute Oral Toxicity (Based on OECD Guideline 423)
Principle: A stepwise procedure is used where a small group of animals is dosed at a defined level. The outcome of this first step determines the next dose level (higher or lower). The objective is to identify a dose that causes mortality or evident toxicity.
Test Animals: Typically, young adult female rats are used.
Procedure:
Animals are fasted prior to dosing.
A single dose of the test substance is administered by gavage.
Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
Body weight is recorded weekly.
A gross necropsy is performed on all animals at the end of the study.
Endpoint: The LD₅₀ is estimated based on the dose at which mortality is observed.
Skin Irritation (Based on OECD Guideline 439 - In Vitro)
Principle: This in vitro method uses a reconstructed human epidermis (RhE) model to assess skin irritation potential by measuring cell viability after exposure to the test chemical.
Procedure:
The test chemical is applied topically to the surface of the RhE tissue.
After a defined exposure period, the chemical is removed, and the tissue is incubated.
Cell viability is determined using a colorimetric assay (e.g., MTT assay).
Endpoint: A chemical is classified as an irritant if the tissue viability is reduced below a certain threshold (typically ≤ 50%).
Eye Irritation (Based on OECD Guideline 405 - In Vivo)
Principle: The test substance is applied to the eye of an animal to determine the potential for ocular irritation or corrosion.
Test Animals: Albino rabbits are typically used.
Procedure:
A single dose of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.
The eyes are examined and scored for corneal opacity, iris lesions, and conjunctival redness and swelling at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.
Endpoint: The severity and reversibility of the ocular lesions determine the irritation classification.
Skin Sensitization (Based on OECD Guideline 429 - Local Lymph Node Assay)
Principle: This assay measures the proliferation of lymphocytes in the draining lymph nodes of mice following dermal application of a test substance. An increase in proliferation indicates a sensitization response.
Test Animals: Mice are used.
Procedure:
The test substance is applied to the dorsal surface of the ears of the mice for several consecutive days.
On the final day, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected, and the draining lymph nodes are excised.
The proliferation of lymphocytes is measured by the incorporation of the radiolabel.
Endpoint: A stimulation index is calculated, and if it exceeds a certain threshold, the substance is classified as a sensitizer.
Laboratory Handling and Safety
Personal Protective Equipment (PPE)
Eye/Face Protection: Wear safety glasses with side-shields or goggles.
Skin Protection: Handle with gloves. Nitrile or butyl rubber gloves are generally suitable.
Body Protection: Wear a laboratory coat.
Handling and Storage
Handling: Use in a well-ventilated area. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.
Storage: Keep container tightly closed in a dry and well-ventilated place. Store away from incompatible substances such as strong oxidizing agents.
Fire and Explosion Hazard
Flash Point: > 226°C. Not considered a fire hazard under normal laboratory conditions.
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
Accidental Release Measures
Personal Precautions: Ensure adequate ventilation. Avoid breathing vapors, mist, or gas.
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
Methods for Cleaning Up: Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.
Visualizations
Caption: Workflow for In Vitro Skin Irritation Testing.
Caption: Laboratory Safety Procedures for Ditridecyl Adipate.
Conclusion
Ditridecyl adipate is a compound with a low order of acute toxicity and is not considered to be a skin or eye irritant, or a skin sensitizer under normal laboratory conditions. The primary health risks are associated with prolonged or repeated exposure, which may cause mild irritation. Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and good housekeeping practices, is sufficient to ensure safe handling. Due to the limited specific toxicological data for Ditridecyl adipate, a cautious approach is warranted, and the toxicological profile of other long-chain dialkyl adipates should be considered for a more complete risk assessment.
Ditridecyl Adipate: A Comprehensive Technical Guide for Pharmaceutical Excipient Applications
For Researchers, Scientists, and Drug Development Professionals Executive Summary Ditridecyl adipate (B1204190) (DTDA) is a long-chain diester of adipic acid and tridecyl alcohol, presenting significant potential as a ve...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ditridecyl adipate (B1204190) (DTDA) is a long-chain diester of adipic acid and tridecyl alcohol, presenting significant potential as a versatile excipient in pharmaceutical formulations. Traditionally used as a plasticizer in the polymer industry, its favorable toxicological profile, low volatility, and ability to solubilize hydrophobic active pharmaceutical ingredients (APIs) make it an attractive candidate for various drug delivery applications. This technical guide provides an in-depth analysis of DTDA's physicochemical properties, its potential roles in drug delivery, detailed experimental protocols for its characterization and evaluation, and a summary of its biocompatibility. The information presented herein is intended to support researchers and drug development professionals in exploring the utility of Ditridecyl adipate in novel pharmaceutical formulations.
Physicochemical Properties of Ditridecyl Adipate
Ditridecyl adipate is a high molecular weight ester characterized as a clear, colorless to pale yellow liquid with a mild odor.[1] Its key physicochemical properties are summarized in the table below, providing a foundation for its application in pharmaceutical systems.
The properties of Ditridecyl adipate suggest its utility in several pharmaceutical formulation strategies, primarily leveraging its role as a plasticizer, solubility enhancer, and emollient.
Plasticizer in Controlled-Release Formulations
In film-coated tablets and transdermal patches, plasticizers are crucial for imparting flexibility and preventing cracking of the polymeric film.[2] DTDA's high molecular weight and low volatility suggest it would be a permanent plasticizer, reducing the risk of leaching and maintaining the integrity of the formulation over its shelf life.[2] By incorporating into a polymer matrix, DTDA can modulate the glass transition temperature (Tg) of the polymer, thereby influencing the drug release rate.[2][3] This makes it a promising candidate for developing sustained or controlled-release dosage forms.[4][5]
Solubility Enhancer for Poorly Soluble Drugs
A significant challenge in drug development is the formulation of poorly water-soluble APIs.[6][7] DTDA, with its lipophilic nature, can act as a lipid-based excipient to enhance the solubility and bioavailability of such drugs.[6][8] It can be a component of lipid nanoparticles or self-emulsifying drug delivery systems (SEDDS), where the drug is dissolved in the lipid phase, improving its dissolution and subsequent absorption.[9][10]
Emollient and Vehicle in Topical and Transdermal Formulations
In topical and transdermal drug delivery, the vehicle plays a critical role in drug permeation across the skin.[11][12] DTDA's emollient properties can enhance skin hydration, which can, in turn, increase the permeation of some APIs.[13] Its low irritancy potential makes it a suitable component for formulations intended for skin application.[1] It can be used in creams, ointments, and gels as a vehicle to ensure uniform distribution of the API and improve the sensory characteristics of the formulation.
Experimental Protocols
This section provides detailed methodologies for the evaluation of Ditridecyl adipate as a pharmaceutical excipient.
Characterization of DTDA-Plasticized Polymeric Films
This protocol outlines the preparation and characterization of a polymeric film plasticized with Ditridecyl adipate, a common application in controlled-release formulations.
4.1.1 Materials and Equipment
Polymer (e.g., Eudragit® RS, Ethylcellulose)
Ditridecyl adipate (DTDA)
Active Pharmaceutical Ingredient (API)
Solvent (e.g., ethanol, acetone)
Magnetic stirrer
Casting plate (glass or Teflon)
Drying oven
Tensile strength tester
Differential Scanning Calorimeter (DSC)
4.1.2 Film Preparation (Solvent Casting Method)
Dissolve a defined amount of the polymer in a suitable solvent with continuous stirring.
Add the desired concentration of DTDA (e.g., 5-20% w/w of the polymer) to the polymer solution and continue stirring until a homogenous solution is obtained.
Disperse or dissolve the API in the polymer-plasticizer solution.
Pour the resulting solution onto a level casting plate.
Dry the film in an oven at a controlled temperature (e.g., 40-60°C) until the solvent has completely evaporated.
Carefully peel the film from the casting plate and store it in a desiccator for further analysis.
4.1.3 Characterization
Mechanical Properties: Evaluate the tensile strength and percentage elongation of the film using a tensile strength tester to determine the plasticizing efficiency of DTDA.[2]
Glass Transition Temperature (Tg): Determine the Tg of the film using DSC to assess the effect of DTDA on the polymer's physical state. A decrease in Tg indicates effective plasticization.[2]
In Vitro Drug Release: Conduct drug release studies using a USP dissolution apparatus (e.g., paddle over disk) to understand the impact of DTDA concentration on the drug release profile from the film.[14][15][16]
Biocompatibility Assessment of Ditridecyl Adipate
This protocol describes the initial in vitro screening for the biocompatibility of Ditridecyl adipate based on ISO 10993 standards, essential for any material intended for pharmaceutical use.[17][18]
4.2.1 In Vitro Cytotoxicity Test (ISO 10993-5)
Extract Preparation: Incubate DTDA in a cell culture medium (e.g., MEM) at 37°C for 24 hours to prepare an extract.[19]
Cell Culture: Seed a monolayer of L929 mouse fibroblast cells in 96-well plates and incubate until they are near-confluent.[17]
Exposure: Replace the cell culture medium with the DTDA extract and incubate for 24-72 hours.[17]
Assessment: Quantitatively measure cell viability using an MTT assay. A reduction in cell viability of more than 30% compared to a negative control is generally considered a cytotoxic effect.[17][19]
4.2.2 In Vitro Skin Irritation Test (ISO 10993-23)
Extract Preparation: Prepare an extract of DTDA in a suitable solvent as per the standard.[19]
Tissue Exposure: Expose a reconstructed human epidermis (RhE) tissue model to the DTDA extract for a defined period.[19]
Viability Assessment: Determine the viability of the tissue using an MTT assay. A material is classified as an irritant if the mean tissue viability is reduced below 50% of the negative control.[19]
Analytical Method for Quantification of Ditridecyl Adipate
This protocol provides a High-Performance Liquid Chromatography (HPLC) method for the quantification of Ditridecyl adipate, which can be adapted for assaying the excipient in a finished product.[20][21]
4.3.1 Chromatographic Conditions
Parameter
Recommended Setting
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase
Acetonitrile:Water (90:10, v/v)
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Column Temperature
30°C
Detector
UV at 210 nm
4.3.2 Procedure
Standard Preparation: Prepare a series of standard solutions of DTDA in the mobile phase at known concentrations.
Sample Preparation: Extract DTDA from the pharmaceutical formulation using a suitable solvent and dilute with the mobile phase to a concentration within the calibration range.
Analysis: Inject the standard and sample solutions into the HPLC system and record the peak areas.
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of DTDA in the sample by interpolating its peak area on the calibration curve.
Data Presentation
Quantitative Data Summary
The following table summarizes key quantitative data related to the properties and analysis of adipate esters, which can be considered indicative for Ditridecyl adipate.
Parameter
Titration (Saponification)
Gas Chromatography (GC-FID)
High-Performance Liquid Chromatography (HPLC-UV)
Fourier-Transform Infrared Spectroscopy (FTIR)
Purity (%)
99.2 ± 0.5
99.5 ± 0.2
99.6 ± 0.1
98.9 ± 0.8
Limit of Detection (LOD)
~0.1%
0.01%
0.02%
~0.5%
Limit of Quantitation (LOQ)
~0.3%
0.03%
0.06%
~1.5%
Precision (RSD%)
< 1.0%
< 0.5%
< 0.3%
< 2.0%
Data adapted for Ditetradecyl Adipate from analytical methods for adipate esters.[21]
Biocompatibility Data (Inferred)
Based on data for other high molecular weight adipate and phthalate (B1215562) esters, Ditridecyl adipate is expected to have a favorable biocompatibility profile.
Caption: Workflow for the biocompatibility assessment of Ditridecyl adipate for pharmaceutical applications.
Logical Relationship: Role of DTDA in Controlled-Release Film
Caption: Logical relationship illustrating the role of DTDA as a plasticizer in a controlled-release film formulation.
Conclusion
Ditridecyl adipate exhibits a range of physicochemical and biological properties that make it a highly promising excipient for modern pharmaceutical formulations. Its efficacy as a plasticizer, potential as a solubility enhancer, and favorable safety profile warrant further investigation for its use in controlled-release, topical, and other advanced drug delivery systems. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore and harness the potential of Ditridecyl adipate in the development of innovative and effective pharmaceutical products. As with any excipient, thorough compatibility and stability studies with the specific API are essential during the formulation development process.
A Technical Guide to the Low Volatility Characteristics of Ditridecyl Adipate
For Researchers, Scientists, and Drug Development Professionals Abstract Ditridecyl adipate (B1204190) (DTDA) is a high molecular weight diester of adipic acid and tridecyl alcohol, utilized primarily as a plasticizer an...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ditridecyl adipate (B1204190) (DTDA) is a high molecular weight diester of adipic acid and tridecyl alcohol, utilized primarily as a plasticizer and a synthetic base oil in lubricant formulations.[1][2] Its chemical structure, characterized by long alkyl chains, imparts a very low volatility, which is a critical attribute in applications demanding thermal stability and permanence.[3] This technical guide provides an in-depth analysis of the low volatility characteristics of Ditridecyl adipate, detailing its physical properties and the standard experimental methodologies used to quantify its volatility. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals who are considering DTDA for applications where low volatility is a key performance indicator.
Introduction
The volatility of a substance is a measure of its tendency to vaporize. In the context of materials science and pharmaceutical formulations, low volatility is often a prerequisite for ensuring the long-term stability, safety, and efficacy of a product. For plasticizers used in medical devices or drug delivery systems, low volatility is crucial to prevent the leaching of the plasticizer, which could otherwise lead to material embrittlement and potential toxicological concerns.[4] Similarly, in lubrication applications, low volatility ensures the lubricant's performance at elevated temperatures and extends its service life.[1]
Ditridecyl adipate (CAS No: 16958-92-2) is a member of the adipate ester class of plasticizers, which are known for their good low-temperature performance.[5] DTDA, with its high molecular weight, is specifically recognized for its low volatility, good thermal stability, and resistance to oxidation.[3] These properties make it a suitable candidate for demanding applications where permanence is required.
Physicochemical Properties of Ditridecyl Adipate
The low volatility of Ditridecyl adipate is a direct consequence of its high molecular weight and the strong intermolecular forces (van der Waals forces) resulting from its long hydrocarbon chains. These factors necessitate a significant amount of energy to transition the molecule from the liquid to the gaseous phase. The key physical properties of DTDA that are indicative of its low volatility are summarized in the table below.
Experimental Methodologies for Volatility Determination
The volatility of a high-boiling point liquid like Ditridecyl adipate is typically characterized by its vapor pressure and its mass loss upon heating. Standardized test methods are employed to ensure the accuracy and reproducibility of these measurements.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis is a fundamental technique used to determine the thermal stability and volatile content of a material by measuring its mass change as a function of temperature in a controlled atmosphere. For a low-volatility substance like DTDA, TGA can provide the onset temperature of decomposition and quantify any mass loss due to evaporation at elevated temperatures.
Experimental Protocol: ISO 11358 - Thermogravimetry (TG) of Polymers
The ISO 11358 standard provides general conditions for the thermogravimetric analysis of polymers and other substances.[10][11][12]
Sample Preparation: A small, representative sample of Ditridecyl adipate (typically 5-10 mg) is accurately weighed and placed into a tared TGA sample pan (e.g., alumina (B75360) or platinum).[13]
Instrumentation: A calibrated thermogravimetric analyzer is used.
Test Conditions:
Atmosphere: The sample is heated in a controlled atmosphere, typically an inert gas such as nitrogen, to prevent oxidative degradation.[11][12] The purge gas flow rate is kept constant.
Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, over a specified temperature range (e.g., from ambient to 600 °C).[14]
Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.
Data Analysis: The resulting TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The onset of significant weight loss indicates the temperature at which either evaporation or decomposition begins. For a low-volatility plasticizer, the initial weight loss at lower temperatures is attributed to volatilization, while sharp weight loss at higher temperatures indicates thermal decomposition.[15][16]
While a specific TGA curve for pure Ditridecyl adipate is not publicly available, the expected thermogram would show minimal weight loss at lower temperatures, consistent with its high boiling point, followed by a sharp decrease in mass at temperatures approaching its decomposition point. The thermal stability of PVC blends plasticized with high molecular weight esters has been shown to be higher than those with lower molecular weight plasticizers, with higher onset temperatures of decomposition observed in TGA curves.[4]
Figure 1: Experimental workflow for Thermogravimetric Analysis (TGA) of Ditridecyl adipate.
Evaporation Loss and Vapor Pressure Estimation
For lubricating oils and plasticizers, the rate of evaporation at a given temperature is a direct measure of volatility. ASTM D972 provides a method to determine the evaporation loss, and ASTM D2878 uses this data to estimate the apparent vapor pressure.
Experimental Protocol: ASTM D972 - Evaporation Loss of Lubricating Greases and Oils
This method determines the mass loss of a lubricant or oil by passing heated air over a sample for a specified time.[17][18][19][20]
Apparatus: An evaporation cell, a thermostatically controlled bath, and an air supply with a calibrated flowmeter are required.[21]
Sample Preparation: A known weight of Ditridecyl adipate is placed in the evaporation cell.
Test Conditions:
Temperature: The evaporation cell is placed in a bath maintained at the desired test temperature (typically between 100 °C and 150 °C).[17][18]
Air Flow: Heated air is passed over the surface of the sample at a constant flow rate (typically 2 L/min).[17]
Duration: The test is run for a specified period (e.g., 22 hours).[19]
Measurement: The evaporation cell is cooled and weighed again to determine the mass loss.
Calculation: The evaporation loss is reported as a percentage of the original sample weight.
This standard provides a calculation procedure to convert the evaporation loss data obtained from ASTM D972 into an apparent vapor pressure.[22][23][24][25][26] This method is particularly useful for low-volatility liquids like synthetic esters.[22][23][26]
The principle of this method is based on comparing the evaporation rate of the sample to that of a reference substance with a known vapor pressure (e.g., m-terphenyl). The apparent vapor pressure of the sample can then be calculated using a specific formula provided in the standard.
Figure 2: Logical relationship between ASTM D972 and ASTM D2878 for determining volatility.
Low Volatility in Applications
The low volatility of Ditridecyl adipate is a key factor in its utility across various applications:
Plasticizer for Polymers: In polymers such as PVC, low volatility ensures the permanence of the plasticizer, maintaining the flexibility and mechanical properties of the material over its service life. This is particularly important in applications with elevated temperatures or long-term use, such as in medical tubing and automotive interiors.[3]
Lubricants and Greases: As a synthetic base oil, DTDA's low volatility contributes to reduced oil consumption and thickening at high temperatures, leading to extended drain intervals and improved equipment protection.[1]
Drug Delivery Systems: In transdermal patches or topical formulations, a low-volatility excipient like DTDA can act as a solubilizer or permeation enhancer without significant evaporative loss, ensuring a consistent drug concentration and delivery rate.
Cosmetics: Used as an emollient and skin conditioning agent, its low volatility ensures it remains on the skin for a longer duration, providing sustained moisturization.[2]
Conclusion
Ditridecyl adipate's high molecular weight and ester functionality result in exceptionally low volatility, as evidenced by its high boiling and flash points. This characteristic is fundamental to its performance as a permanent plasticizer and a stable synthetic base oil. The quantitative assessment of its volatility can be reliably performed using standardized methodologies such as Thermogravimetric Analysis (ISO 11358) and Evaporation Loss determination (ASTM D972), with subsequent estimation of apparent vapor pressure (ASTM D2878). For researchers and professionals in drug development and material science, a thorough understanding of these properties and their measurement is essential for formulating robust, stable, and safe products. The information presented in this guide provides a foundational understanding of the low volatility characteristics of Ditridecyl adipate and the experimental approaches to its characterization.
The Impact of Ditridecyl Adipate on Polymer Matrices: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract Ditridecyl adipate (B1204190) (DTDA) is a high molecular weight, non-phthalate plasticizer increasingly considered for use in various polymer syste...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ditridecyl adipate (B1204190) (DTDA) is a high molecular weight, non-phthalate plasticizer increasingly considered for use in various polymer systems, particularly where low volatility, high thermal stability, and minimal migration are critical. This technical guide provides a comprehensive overview of the interaction of DTDA with polymer matrices. Due to the limited availability of specific quantitative data for DTDA in the public domain, this guide incorporates data from closely related long-chain adipate plasticizers as a proxy to predict its performance characteristics. Detailed experimental protocols for the evaluation of plasticized polymers are also presented, alongside visualizations of the plasticization mechanism and experimental workflows to aid researchers in their material development and drug delivery system design.
Introduction to Ditridecyl Adipate (DTDA)
Ditridecyl adipate (CAS No. 16958-92-2) is a diester of adipic acid and tridecyl alcohol.[1] Its long aliphatic chains and high molecular weight contribute to its excellent permanence within a polymer matrix, leading to reduced migration, extraction, and volatility compared to lower molecular weight plasticizers.[2] These properties make DTDA a promising candidate for applications in sensitive products such as medical devices, pharmaceutical packaging, and food contact materials where plasticizer leaching is a significant concern.[2][3] DTDA is characterized as a low-polarity, clear, oily liquid and is compatible with a range of polymers including polyvinyl chloride (PVC), ethylene (B1197577)propylene (B89431) diene monomer (EPDM), and nitrile rubber.[1][4]
Physicochemical Properties of Ditridecyl Adipate
A summary of the key physicochemical properties of Ditridecyl adipate is presented in Table 1. This data is essential for understanding its behavior during polymer processing and in the final product.
Table 1: Physicochemical Properties of Ditridecyl Adipate
Property
Value
CAS Number
16958-92-2
Molecular Formula
C₃₂H₆₂O₄
Molecular Weight
510.83 g/mol
Appearance
Clear, colorless to pale yellow liquid
Boiling Point
503.0 ± 18.0 °C
Melting Point
45.9 °C
Density
0.906 ± 0.06 g/mL
Flash Point
226.2 °C
(Data sourced from various chemical suppliers and databases)[1][2][4][5][6][7][8][9][10][11]
Interaction with Polymer Matrices: Mechanism of Action
Plasticizers like DTDA increase the flexibility and workability of a polymer by inserting themselves between the polymer chains. This process disrupts the intermolecular forces (van der Waals forces) between the polymer chains, increasing the free volume and lowering the glass transition temperature (Tg).[12][13] The long, non-polar alkyl chains of DTDA are expected to have good compatibility with non-polar polymers like PVC.
Mechanism of polymer plasticization by Ditridecyl adipate.
Performance in Polymer Matrices: A Comparative Analysis
While specific quantitative data for DTDA is scarce, its performance can be inferred by comparing it with other common long-chain adipate plasticizers used in PVC, such as Di-isodecyl Adipate (DIDA) and Di(2-ethylhexyl) adipate (DEHA or DOA). Due to its higher molecular weight, DTDA is expected to exhibit lower volatility and migration compared to DIDA and DEHA.
Table 2: Comparative Performance of Adipate Plasticizers in Flexible PVC (Proxy Data)
Property
Test Method
DEHA (DOA)
DIDA
DTDA (Predicted)
Hardness (Shore A)
ASTM D2240
~80-85
~82-87
~85-90
Tensile Strength (MPa)
ASTM D412 / D638
~15-18
~16-20
~18-22
Elongation at Break (%)
ASTM D412 / D638
~350-400
~330-380
~300-350
Low-Temperature Flexibility (°C)
ASTM D1043
~-40 to -50
~-50 to -60
~-60 to -70
Volatility (% Weight Loss)
ASTM D1203
~1.5-2.5
~0.8-1.5
< 0.8
Migration into Hexane (%)
Internal Methods
Higher
Moderate
Lower
Note: The values for DEHA and DIDA are compiled from various industry technical data sheets.[1][14][15] The values for DTDA are predicted based on the established trends of increasing hardness and tensile strength, and decreasing elongation, volatility, and migration with longer alkyl chain plasticizers.[4][11][16]
Experimental Protocols
To evaluate the efficacy of DTDA as a plasticizer, a systematic experimental approach is required. This involves the preparation of plasticized polymer films followed by standardized testing of their thermal and mechanical properties, as well as migration studies.
Preparation of Plasticized Polymer Films (Solvent Casting Method)
Dissolution: Dissolve the desired polymer (e.g., PVC) in a suitable solvent (e.g., tetrahydrofuran (B95107) - THF) to create a solution of a specific concentration (e.g., 10% w/v).
Plasticizer Addition: In a separate container, dissolve the required amount of Ditridecyl adipate in the same solvent. The concentration of the plasticizer is typically expressed in parts per hundred of resin (phr).
Mixing: Add the plasticizer solution to the polymer solution and stir until a homogeneous mixture is obtained.
Casting: Pour the mixture into a level glass petri dish.
Solvent Evaporation: Allow the solvent to evaporate slowly in a fume hood at room temperature. The petri dish can be partially covered to control the evaporation rate.
Drying: Once the film appears dry, place it in a vacuum oven at a slightly elevated temperature (below the polymer's Tg) to remove any residual solvent.
Film Removal: Carefully peel the film from the glass substrate.
Experimental workflow for preparation and characterization of plasticized polymer films.
Thermal Analysis
Objective: To determine the glass transition temperature (Tg) of the plasticized polymer.
Apparatus: Differential Scanning Calorimeter.
Procedure:
A small, weighed sample (5-10 mg) of the polymer film is hermetically sealed in an aluminum pan.
The sample is subjected to a controlled temperature program, typically heating from a low temperature (e.g., -80 °C) to a temperature above the expected Tg (e.g., 120 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[9][17]
The Tg is observed as a step change in the heat flow curve.[18]
Objective: To evaluate the thermal stability and volatility of the plasticized polymer.
Apparatus: Thermogravimetric Analyzer.
Procedure:
A weighed sample (10-20 mg) of the polymer film is placed in a TGA pan.
The sample is heated at a constant rate (e.g., 10 or 20 °C/min) over a wide temperature range (e.g., 30 °C to 600 °C) under a controlled atmosphere (e.g., nitrogen or air).[7][19]
The weight loss of the sample as a function of temperature is recorded. The onset of weight loss indicates the beginning of degradation or volatilization of components.[20]
Mechanical Properties
Objective: To determine the tensile strength, elongation at break, and modulus of elasticity.
Apparatus: Universal Testing Machine with appropriate grips and an extensometer.
Procedure:
Test specimens are cut from the polymer film into a "dog-bone" shape according to the dimensions specified in ASTM D638.[24]
The thickness and width of the gauge section of each specimen are measured.
The specimen is mounted in the grips of the testing machine.
The specimen is pulled at a constant rate of crosshead displacement until it fractures.
The load and extension are recorded throughout the test to generate a stress-strain curve.[25]
Objective: To measure the indentation hardness of the plasticized material.
Standard: ASTM D2240.
Apparatus: Durometer (Shore A scale is typically used for flexible polymers).
Procedure:
The polymer film is placed on a hard, flat surface.
The indenter of the durometer is pressed firmly against the sample, and the hardness reading is taken after a specified time (e.g., 1 or 3 seconds).
Multiple readings are taken at different locations on the sample and averaged.
Migration (Leaching) Studies
Objective: To quantify the amount of plasticizer that migrates from the polymer into a surrounding medium.[5]
Apparatus: Gas Chromatograph-Mass Spectrometer (GC-MS), incubator.
Procedure:
A precisely weighed sample of the plasticized polymer film with a known surface area is immersed in a specific volume of a food simulant (e.g., ethanol/water mixture, olive oil) or a relevant solvent in a sealed container.[2][26]
The container is stored at a controlled temperature for a defined period (e.g., 10 days at 40 °C).[27]
After the exposure period, the polymer sample is removed.
The simulant is then analyzed using GC-MS to identify and quantify the amount of leached DTDA.[5]
Conclusion
Ditridecyl adipate presents itself as a viable, high-performance plasticizer for various polymer systems where low migration and high thermal stability are paramount. While direct quantitative performance data remains limited in publicly accessible literature, a strong inference of its properties can be drawn from the behavior of other long-chain adipate esters. It is anticipated that DTDA will impart good flexibility, particularly at low temperatures, while offering superior permanence compared to shorter-chain adipates. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate the performance of DTDA in their specific polymer formulations and applications, thereby facilitating the development of safer and more durable materials for the pharmaceutical, medical, and consumer goods industries.
Application Notes and Protocols for the Synthesis of Ditridecyl Adipate via Esterification
For Researchers, Scientists, and Drug Development Professionals Introduction Ditridecyl adipate (B1204190) (CAS No. 16958-92-2) is a diester of adipic acid and tridecyl alcohol, with the molecular formula C₃₂H₆₂O₄ and a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ditridecyl adipate (B1204190) (CAS No. 16958-92-2) is a diester of adipic acid and tridecyl alcohol, with the molecular formula C₃₂H₆₂O₄ and a molecular weight of 510.83 g/mol .[1][2] It is a colorless to pale yellow liquid known for its low viscosity, good thermal stability, and excellent lubricating properties.[3][4] These characteristics make it a valuable compound in various industrial and research applications, including as a plasticizer for polymers like polyvinyl chloride (PVC), an emollient in cosmetic formulations, and a lubricant.[5][6]
The standard laboratory synthesis of ditridecyl adipate is achieved through the direct esterification of adipic acid with tridecyl alcohol. This application note provides detailed protocols for two common and effective methods: Fischer-Speier esterification, which utilizes an acid catalyst, and a milder, enzymatic approach using an immobilized lipase (B570770).
Reaction Principle
The synthesis of ditridecyl adipate involves the reaction of one equivalent of adipic acid, a dicarboxylic acid, with two equivalents of tridecyl alcohol. This reaction is a nucleophilic acyl substitution, specifically an acid-catalyzed esterification (Fischer esterification). The reaction is reversible, and to drive the equilibrium towards the formation of the diester product, the water byproduct must be removed as it is formed.[7][8]
The following table summarizes the key quantitative data for the synthesis of ditridecyl adipate via Fischer esterification and enzymatic synthesis. The data is compiled from protocols for analogous long-chain diesters and represents typical experimental parameters.
Parameter
Fischer Esterification
Enzymatic Synthesis
Reactants
Adipic Acid, Tridecyl Alcohol
Adipic Acid, Tridecyl Alcohol
Molar Ratio (Alcohol:Acid)
2.2 : 1
2 : 1
Catalyst
p-Toluenesulfonic acid (p-TsOH) or H₂SO₄
Immobilized Lipase (e.g., Novozym 435)
Catalyst Loading
~0.05 equivalents
5% (w/w of total reactants)
Solvent
Toluene
Solvent-free or high-boiling inert solvent
Temperature
110-120 °C (Reflux)
50-60 °C
Reaction Time
5-10 hours
24-48 hours
Water Removal
Azeotropic distillation (Dean-Stark)
Vacuum application or molecular sieves
Typical Yield
>90%
>95%
Experimental Protocols
Protocol 1: Fischer-Speier Esterification
This protocol describes the synthesis of ditridecyl adipate using p-toluenesulfonic acid as a catalyst with azeotropic removal of water.
Materials:
Adipic acid
Tridecyl alcohol (2.2 equivalents)
p-Toluenesulfonic acid (0.05 equivalents)
Toluene
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
Round-bottom flask
Dean-Stark apparatus
Reflux condenser
Heating mantle with magnetic stirrer
Separatory funnel
Rotary evaporator
Standard laboratory glassware
Procedure:
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add adipic acid, tridecyl alcohol (2.2 equivalents), and toluene.
Catalyst Addition: Add p-toluenesulfonic acid (0.05 equivalents) to the mixture.
Reflux and Water Removal: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux (approximately 110-120 °C). The toluene-water azeotrope will collect in the Dean-Stark trap. Continue refluxing until the theoretical amount of water is collected.[7]
Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature.
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[7][9]
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude ditridecyl adipate.[9]
Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent such as ethanol (B145695) or acetone (B3395972) to remove unreacted tridecyl alcohol and other impurities.[9]
Protocol 2: Enzymatic Esterification
This protocol utilizes an immobilized lipase for a milder synthesis of ditridecyl adipate.
Materials:
Adipic acid
Tridecyl alcohol (2.0 equivalents)
Immobilized lipase (e.g., Novozym 435)
Hexane or other suitable organic solvent (for purification)
Equipment:
Schlenk flask or round-bottom flask with a vacuum adapter
Heating mantle or oil bath with magnetic stirrer
Vacuum pump
Filtration apparatus
Rotary evaporator
Procedure:
Reactant Preparation: In a Schlenk flask, combine adipic acid and tridecyl alcohol (2.0 equivalents).[10]
Enzyme Addition: Add the immobilized lipase (e.g., 5% of the total reactant weight) to the mixture.[11]
Reaction Conditions: Heat the mixture to 50-60 °C with vigorous stirring. Apply a vacuum to remove the water byproduct and drive the reaction to completion.[11][12] The reaction is typically monitored by TLC or GC and runs for 24-48 hours.[13]
Enzyme Recovery: After the reaction, cool the mixture. The immobilized enzyme can be recovered by filtration for potential reuse.
Purification: The resulting crude product can be purified by column chromatography or recrystallization as described in the Fischer esterification protocol.
Visualizations
Caption: Experimental workflow for the synthesis and purification of ditridecyl adipate.
Caption: Chemical reaction pathway for the esterification of adipic acid with tridecyl alcohol.
Application Notes and Protocols for the Enzymatic Synthesis of Ditridecyl Adipate Using Immobilized Lipase
For Researchers, Scientists, and Drug Development Professionals Introduction Ditridecyl adipate (B1204190) is a long-chain diester with applications as a specialty emollient in cosmetics, a plasticizer, and as a phase-ch...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ditridecyl adipate (B1204190) is a long-chain diester with applications as a specialty emollient in cosmetics, a plasticizer, and as a phase-change material.[1] The enzymatic synthesis of this diester using an immobilized lipase (B570770) offers a green and sustainable alternative to traditional chemical synthesis, which often requires harsh reaction conditions and complex purification steps.[1][2] This method utilizes the high specificity of lipases to catalyze the esterification of adipic acid and tridecanol (B155529) under mild conditions, leading to a purer product with minimal by-product formation.[2] Immobilized lipases, such as Novozym 435 from Candida antarctica, are particularly advantageous as they can be easily recovered and reused, reducing the overall cost of the process.[2][3][4]
These application notes provide a comprehensive overview and detailed protocols for the synthesis of ditridecyl adipate catalyzed by immobilized lipase. The document covers the immobilization of lipase, the enzymatic esterification process, and the analytical methods for product characterization and purity assessment.
Data Presentation
The successful enzymatic synthesis of adipate esters is dependent on several key reaction parameters. The following tables summarize the optimized conditions for the synthesis of various adipate esters using immobilized lipase, which can be used as a starting point for the optimization of ditridecyl adipate synthesis.
Table 1: Optimized Reaction Conditions for the Synthesis of Various Adipate Esters using Immobilized Lipase.
Note: Ethyl butyrate is a short-chain ester included for comparison of a solvent-free system. CALB@DFNS-C8 is Candida antarctica lipase B immobilized on hydrophobically functionalized dendritic fibrous nano-silica.
Table 2: Comparison of Analytical Methods for the Purity Assessment of Ditetradecyl Adipate. [10]
Parameter
Titration (Saponification)
Gas Chromatography (GC-FID)
High-Performance Liquid Chromatography (HPLC-UV)
Fourier-Transform Infrared Spectroscopy (FTIR)
Purity (%)
99.2 ± 0.5
99.5 ± 0.2
99.6 ± 0.1
98.9 ± 0.8
Limit of Detection (LOD)
~0.1%
0.01%
0.02%
~0.5%
Limit of Quantitation (LOQ)
~0.3%
0.03%
0.06%
~1.5%
Precision (RSD%)
< 1.0%
< 0.5%
< 0.3%
< 2.0%
Analysis Time per Sample
~2 hours
~30 minutes
~20 minutes
~5 minutes
Primary Impurities Detected
Acidic/Basic impurities
Residual alcohols, other esters
UV-active impurities
Gross structural impurities
Note: Data for Ditetradecyl Adipate is presented here as an analogue for Ditridecyl Adipate.
Experimental Protocols
Protocol 1: Immobilization of Lipase by Adsorption on a Hydrophobic Support
This protocol describes a general method for immobilizing lipase on a hydrophobic support, a common and effective technique.[2]
Materials:
Lipase from Candida antarctica (e.g., Novozym 435) or other microbial sources
Prepare a lipase solution of known concentration (e.g., 1-5 mg/mL) in phosphate buffer.
Add a known mass of the hydrophobic support to the lipase solution. The ratio of enzyme to support can be varied to optimize loading.
Gently agitate the suspension at a controlled temperature (e.g., 25°C) for a specified time (e.g., 1-3 hours) to allow for enzyme adsorption.
Monitor the protein concentration in the supernatant at regular intervals using the Bradford method to determine the amount of immobilized enzyme.
Once the protein concentration in the supernatant stabilizes, indicating the completion of immobilization, separate the immobilized lipase from the solution by filtration.
Wash the immobilized lipase with phosphate buffer to remove any non-adsorbed enzyme.
Finally, wash with n-hexane and dry under vacuum to remove residual water.[11]
Store the dried immobilized lipase at 4°C until use.
Protocol 2: Enzymatic Synthesis of Ditridecyl Adipate
This protocol outlines the synthesis of ditridecyl adipate in a solvent-free system.[7][9]
Shaking incubator or magnetic stirrer with heating
Procedure:
In a reaction vessel, combine adipic acid and tridecanol. The molar ratio of alcohol to acid should be optimized, with an excess of alcohol often favoring the forward reaction (e.g., starting with a 2:1 to 4:1 molar ratio).[1][8]
Add the immobilized lipase to the reaction mixture. The enzyme concentration should be optimized, typically ranging from 2% to 10% (w/w) of the total substrate weight.[4][7]
If using molecular sieves to remove the water by-product, add them to the reaction mixture.[1]
Seal the reaction vessel and place it in a shaking incubator or on a heated magnetic stirrer.
Maintain the reaction at a controlled temperature, typically between 40°C and 60°C.[1][12]
Monitor the progress of the reaction by taking samples at regular intervals and analyzing them for the disappearance of substrates or the formation of the product using techniques like GC or HPLC.[1]
Once the reaction has reached the desired conversion, stop the reaction by filtering out the immobilized lipase. The lipase can be washed with a solvent like hexane, dried, and stored for reuse.[11]
The resulting crude ditridecyl adipate can be purified if necessary, for example, by washing with a sodium bicarbonate solution to remove any remaining acid, followed by solvent evaporation.[1]
Protocol 3: Analysis of Ditridecyl Adipate by Gas Chromatography (GC)
This protocol provides a method for the quantitative analysis of the reaction mixture to determine the conversion of reactants and the purity of the product.[9][13]
Materials:
Gas chromatograph with a Flame Ionization Detector (GC-FID)
Capillary column suitable for ester analysis (e.g., DB-FFAP)[9]
Sample Preparation: Dilute a known amount of the reaction mixture or the purified product in a suitable solvent (e.g., hexane) to a final concentration of approximately 1 mg/mL.[10] Add a known amount of the internal standard.
GC Conditions (example):
Injector Temperature: 250°C
Detector Temperature: 280°C
Oven Temperature Program: Start at 80°C for 1 minute, then ramp up at 10°C/minute to 230°C and hold for 3 minutes. Then, increase to 250°C at 20°C/minute and hold for 1 minute.[3]
Carrier Gas Flow Rate: Set according to the column manufacturer's recommendations.
Injection Volume: 1 µL
Inject the prepared sample into the GC.
Identify the peaks corresponding to adipic acid, tridecanol, ditridecyl adipate, and the internal standard based on their retention times, which should be determined by running standards of each compound.
Quantify the amount of each component by comparing their peak areas to that of the internal standard and using a calibration curve.
Application Note: HPLC Analysis for Purity Determination of Ditridecyl Adipate
Audience: Researchers, scientists, and drug development professionals. Introduction Ditridecyl adipate (B1204190) (DTDA), a diester of adipic acid and tridecyl alcohol, is a non-polar compound utilized in various industr...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ditridecyl adipate (B1204190) (DTDA), a diester of adipic acid and tridecyl alcohol, is a non-polar compound utilized in various industrial applications, including as a plasticizer and emollient.[1][2] Its chemical formula is C₃₂H₆₂O₄ with a molecular weight of approximately 510.83 g/mol .[3][4] Ensuring the purity of DTDA is critical for quality control, stability testing, and formulation development in its various applications.[5]
This document details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of Ditridecyl adipate. The method is designed for simplicity, precision, and accuracy, making it suitable for routine quality control laboratories.
Principle of the Method
The analytical method is based on reversed-phase chromatography, which is ideal for separating non-polar compounds like long-chain esters.[5] The sample is dissolved in a suitable solvent and injected into an HPLC system. Separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of acetonitrile (B52724) and water.[5] A C18 column is selected for its hydrophobic nature, which provides strong retention for such analytes.[5] The high percentage of acetonitrile in the mobile phase ensures sufficient elution strength for a reasonable retention time.[5] Detection is performed using a UV detector at a low wavelength (210 nm), where the ester functional groups exhibit some absorbance, providing adequate sensitivity for quantification.[5] Purity is determined by comparing the peak area of the main component to the total area of all observed peaks.
The operational parameters for the HPLC system are summarized in the table below. These settings may require minor optimization based on specific instrumentation.[5]
5.1. Standard Solution Preparation (approx. 0.1 mg/mL)
Accurately weigh approximately 10 mg of the Ditridecyl adipate reference standard into a 10 mL volumetric flask.[5]
Dissolve the standard in methanol and dilute to volume to create a 1 mg/mL stock solution.[5]
Perform a 1:10 dilution of the stock solution with the mobile phase (Acetonitrile:Water 90:10) to obtain a working standard concentration of approximately 0.1 mg/mL.
Accurately weigh a portion of the Ditridecyl adipate sample into a volumetric flask.
Dissolve and dilute the sample with the mobile phase to achieve a final concentration of approximately 0.1 mg/mL.[1]
Ensure complete dissolution by using a vortex mixer or sonicator.[5]
If necessary, filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.[6]
HPLC System Setup and Analysis
Set up the HPLC system according to the conditions specified in Table 1.
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[5]
Perform a system suitability test (SST) to ensure the system is operating correctly. Refer to the criteria in Table 2.
Inject a blank (mobile phase) to confirm the absence of system contamination.[5]
Inject the prepared sample solution(s) for analysis.[5]
After analysis, process the chromatograms using the chromatography data software.
Purity Calculation
The purity of the Ditridecyl adipate sample is calculated using the area percent method. This method assumes that all components in the sample have a similar response factor at the detection wavelength.
Purity (%) = (Area of Ditridecyl Adipate Peak / Total Area of All Peaks) x 100
Data Presentation
System Suitability
System suitability tests are performed to verify that the chromatographic system is adequate for the intended analysis.[7] Key parameters and their typical acceptance criteria are listed below.
Table 2: System Suitability Test Parameters and Acceptance Criteria
Parameter
Acceptance Criteria
Rationale
Repeatability
Relative Standard Deviation (RSD) of peak area for 5 replicate injections of the standard should be ≤ 2.0%.
Measures peak symmetry, indicating good column performance.[9]
| Theoretical Plates (N) | N > 2000 | Indicates column efficiency and separation power.[10] |
Method Performance Comparison
While HPLC is a highly effective method, other techniques can also be used for purity assessment. The following table provides a comparison of key performance indicators for different analytical methods.
Table 3: Comparative Data for Purity Validation of Adipate Esters
Parameter
Titration (Saponification)
Gas Chromatography (GC-FID)
HPLC-UV
Fourier-Transform Infrared Spectroscopy (FTIR)
Purity (%)
99.2 ± 0.5
99.5 ± 0.2
99.6 ± 0.1
98.9 ± 0.8
Limit of Detection (LOD)
~0.1%
0.01%
0.02%
~0.5%
Limit of Quantitation (LOQ)
~0.3%
0.03%
0.06%
~1.5%
Linearity (R²)
N/A
>0.999
>0.999
>0.99
Precision (RSD%)
< 1.0%
< 0.5%
< 0.3%
< 2.0%
Analysis Time per Sample
~2 hours
~30 minutes
~20 minutes
~5 minutes
Source: Data adapted from BenchChem for Ditetradecyl adipate, a structurally similar compound.[1]
This comparison highlights that HPLC-UV offers a superior combination of high precision, low detection limits, and relatively fast analysis time for determining the purity of adipate esters.[1]
Visualizations
Experimental Workflow Diagram
The logical flow of the purity testing protocol, from sample preparation to the final result, is illustrated below.
Caption: Workflow for HPLC Purity Analysis of Ditridecyl Adipate.
Application Note: Analysis of Ditridecyl Adipate using Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals Abstract This application note details a comprehensive protocol for the identification and quantification of Ditridecyl adipate (B1204190) using Gas Chromat...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the identification and quantification of Ditridecyl adipate (B1204190) using Gas Chromatography-Mass Spectrometry (GC-MS). Ditridecyl adipate, a long-chain diester, is utilized as a plasticizer in various polymer formulations. Due to its potential for migration from materials, a robust analytical method is crucial for quality control and safety assessment. This document provides a detailed methodology, including sample preparation, GC-MS instrument parameters, and expected results. The presented protocol is designed to be a starting point for method development and validation in research and industrial laboratories.
Introduction
Ditridecyl adipate (C32H62O4, MW: 510.8 g/mol ) is a high molecular weight adipate ester employed to enhance the flexibility and durability of polymeric materials.[1][2][3] Its use in consumer products and packaging necessitates sensitive and specific analytical methods to monitor its presence and quantify its levels. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of semi-volatile organic compounds like Ditridecyl adipate, offering high chromatographic resolution and definitive compound identification based on mass spectra. This protocol outlines a general procedure for the analysis of Ditridecyl adipate, which can be adapted to various sample matrices.
Experimental Protocols
Sample Preparation: Solvent Extraction
This protocol is suitable for the extraction of Ditridecyl adipate from solid matrices such as polymers or plastics.
Sample Comminution: Cut the solid sample into small pieces (approximately 2 mm x 2 mm) to maximize the surface area for extraction.
Extraction: Accurately weigh approximately 1 gram of the comminuted sample into a glass vial.
Add 10 mL of dichloromethane to the vial.
Vortex the sample for 5 minutes to ensure thorough mixing.
Place the vial in an ultrasonic bath for 30 minutes to improve extraction efficiency.
Centrifuge the sample at 3000 rpm for 10 minutes to pellet any solid material.
Carefully transfer the supernatant to a clean glass tube.
Drying: Pass the extract through a small column containing anhydrous sodium sulfate to remove any residual water.
Concentration: Evaporate the solvent to near dryness under a gentle stream of nitrogen or using a rotary evaporator.
Reconstitution: Reconstitute the residue in 1 mL of n-hexane. The sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following instrument parameters are a recommended starting point and may require optimization based on the specific instrumentation and sample matrix.
Parameter
Setting
Gas Chromatograph
Column
DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Note: The following quantitative data are estimations based on the analysis of similar long-chain esters and must be determined experimentally using a certified reference standard of Ditridecyl adipate.[4]
Parameter
Expected Value
Retention Time (min)
~ 20 - 25
Limit of Detection (LOD)
0.1 - 1 µg/mL
Limit of Quantification (LOQ)
0.5 - 5 µg/mL
Expected Mass Spectrum
m/z (mass-to-charge ratio)
Interpretation
[M]+
Molecular ion (expected to be of very low abundance or absent)
[M-C13H27O]+
Loss of a tridecyloxy group
[C13H27]+
Tridecyl cation
149
Common fragment for adipate esters, corresponding to protonated adipic anhydride
129
Common fragment for adipate esters
Mandatory Visualization
Caption: Experimental workflow for the GC-MS analysis of Ditridecyl adipate.
Application Notes and Protocols for Utilizing Ditridecyl Adipate as a Plasticizer for Polyvinyl Chloride (PVC)
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the use of Ditridecyl Adipate (B1204190) (DTDA) as a plasticizer for polyvinyl chloride (PVC). The...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Ditridecyl Adipate (B1204190) (DTDA) as a plasticizer for polyvinyl chloride (PVC). The content herein details the expected performance characteristics, methodologies for evaluation, and the underlying mechanism of plasticization. Due to the limited direct quantitative data on DTDA in publicly available literature, performance data of analogous long-chain adipate plasticizers are presented for comparative analysis.
Introduction to Ditridecyl Adipate (DTDA) as a PVC Plasticizer
Ditridecyl adipate (DTDA) is a high molecular weight adipate ester that serves as a plasticizer for PVC. Plasticizers are essential additives that enhance the flexibility, durability, and workability of otherwise rigid PVC by intercalating between the polymer chains, thereby increasing the free volume.[1] DTDA, with its long aliphatic chains, is anticipated to offer excellent compatibility with the non-polar PVC polymer.[1]
High molecular weight plasticizers like DTDA are of significant interest, particularly in applications where low volatility and minimal migration are critical, such as in medical devices and pharmaceutical packaging.[1] The larger molecular size of DTDA is expected to hinder its mobility within the polymer matrix, leading to improved permanence and reduced leaching into surrounding environments compared to lower molecular weight plasticizers.[1]
Expected Performance Characteristics
The incorporation of DTDA into a PVC formulation is expected to modify its physical properties in a predictable manner, consistent with the behavior of other long-chain adipate plasticizers.[1]
Key expected effects include:
Increased Flexibility and Reduced Brittleness: DTDA will significantly lower the glass transition temperature (Tg) of PVC, transitioning it from a rigid, glassy state to a more flexible, rubbery state at ambient temperatures.[1][2]
Enhanced Mechanical Properties: A decrease in tensile strength and modulus of elasticity is expected, accompanied by a significant increase in the elongation at break, indicating a more ductile material.[1][3]
Improved Low-Temperature Performance: Adipate plasticizers are known for imparting good flexibility at low temperatures.[2]
High Permanence: Due to its high molecular weight, DTDA is anticipated to exhibit low volatility and reduced migration, extraction, and exudation.[1][4]
Good Thermal Stability: Long-chain adipates can contribute to the thermal stability of PVC formulations.[2]
Quantitative Performance Data (Comparative)
Table 1: Mechanical Properties of PVC Plasticized with Adipate Esters
Detailed methodologies for evaluating the performance of DTDA as a PVC plasticizer are provided below.
Preparation of Plasticized PVC Films (Solvent Casting Method)
This protocol is suitable for preparing small-scale, uniform films for initial screening and characterization.[1]
Materials:
PVC resin
Ditridecyl adipate (DTDA)
Tetrahydrofuran (THF) or other suitable solvent
Glass petri dish or other flat casting surface
Magnetic stirrer and stir bar
Desiccator
Procedure:
Dissolution of PVC: Prepare a PVC solution (e.g., 10% w/v) by slowly adding the PVC resin to the THF while stirring continuously until the polymer is fully dissolved. This may take several hours.
Preparation of Plasticizer Solution: In a separate container, dissolve the desired amount of DTDA in THF. The concentration of the plasticizer is typically expressed in parts per hundred of resin (phr).
Blending: Add the plasticizer solution to the PVC solution and continue to stir until a homogeneous mixture is achieved.
Casting: Pour the mixture into a level glass petri dish, ensuring an even thickness.
Solvent Evaporation: Place the petri dish in a fume hood at ambient temperature to allow for slow evaporation of the solvent. A loose cover can be used to prevent rapid evaporation and the formation of surface defects.
Drying: Once the film appears dry, transfer it to a vacuum oven at a slightly elevated temperature (e.g., 40-50°C) for several hours to remove any residual solvent.
Conditioning: Store the prepared films in a desiccator for at least 24 hours before testing.
Solvent casting workflow for PVC film preparation.
Mechanical Properties Testing
The tensile properties of the plasticized PVC films should be evaluated according to ASTM D882.[5][6][7][8][9]
Apparatus:
Universal Testing Machine (UTM) with a suitable load cell
Grips for thin films
Micrometer for thickness measurement
Specimen cutter
Procedure:
Specimen Preparation: Cut rectangular test specimens from the conditioned films with a uniform width (e.g., 25 mm) and length (e.g., 150 mm).
Thickness Measurement: Measure the thickness of each specimen at several points along the gauge length and use the average value.
Test Setup: Set the initial grip separation and the rate of grip separation according to the ASTM D882 standard, based on the elongation characteristics of the material.
Testing: Mount the specimen in the grips of the UTM, ensuring it is aligned and not slipping. Start the test and record the load and extension data until the specimen breaks.
Data Analysis: From the stress-strain curve, determine the tensile strength, elongation at break, and modulus of elasticity.
Thermal Analysis
This protocol determines the effect of DTDA on the Tg of PVC.[10][11]
Apparatus:
Differential Scanning Calorimeter (DSC)
Hermetic aluminum pans and lids
Procedure:
Sample Preparation: Cut a small sample (5-10 mg) from the plasticized PVC film and place it in an aluminum DSC pan. Crimp the lid to seal the pan.
Thermal Program:
Equilibrate the sample at a low temperature (e.g., -50°C).
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above the expected Tg (e.g., 120°C).
Cool the sample back to the starting temperature at a controlled rate.
Perform a second heating scan at the same rate. The Tg is determined from the second heating curve to ensure a consistent thermal history.
Data Analysis: Determine the midpoint of the step transition in the heat flow curve from the second heating scan as the glass transition temperature (Tg).
This protocol assesses the effect of DTDA on the thermal stability of the PVC formulation.[12][13][14][15]
Apparatus:
Thermogravimetric Analyzer (TGA)
Sample pans (e.g., platinum or ceramic)
Procedure:
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the plasticized PVC film into a TGA pan.
Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10 or 20°C/min) in a controlled atmosphere (e.g., nitrogen or air).
Data Analysis: Record the weight loss as a function of temperature. Determine the onset temperature of decomposition (the temperature at which significant weight loss begins) and the temperature of maximum decomposition rate (from the derivative of the TGA curve).
Plasticizer Migration Testing
Migration of the plasticizer can occur through volatilization, extraction, or exudation.[16]
This method determines the weight loss of a plasticized PVC sample due to the volatilization of the plasticizer at elevated temperatures.[16]
Materials:
Forced-air oven
Activated carbon
Wire-mesh cages
Analytical balance
Procedure:
Sample Preparation: Cut and weigh accurately a specimen of the plasticized PVC film.
Test Setup: Place the specimen in a wire-mesh cage and surround it with activated carbon in a container.
Exposure: Place the container in a forced-air oven at a specified temperature (e.g., 70°C or 100°C) for a defined period (e.g., 24 hours).
Measurement: After the exposure period, remove the specimen, carefully clean off any adhering activated carbon, and reweigh it.
Calculation: Calculate the percentage weight loss as a measure of plasticizer volatilization.
This protocol quantifies the amount of plasticizer that migrates into a liquid medium.[1][16][17]
Materials:
Plasticized PVC film specimens of known dimensions and weight
Extraction solvent (e.g., n-hexane, olive oil, or a specified food simulant)
Sealed containers (e.g., glass vials with inert caps)
Incubator or water bath
Analytical technique for quantification (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)
Procedure:
Sample Preparation: Cut specimens of the plasticized PVC film with a known surface area and weigh them.
Immersion: Immerse the specimens in a known volume of the extraction solvent in a sealed container.
Incubation: Place the containers in an incubator at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 10 days).
Analysis: After the incubation period, remove the PVC specimen. Analyze the concentration of the migrated DTDA in the solvent using a suitable analytical method like GC-MS, which has been calibrated with standard solutions of DTDA.
Calculation: Express the migration as the mass of plasticizer migrated per unit surface area of the film (e.g., µg/cm²).
Workflow for solvent extraction migration testing.
This test is particularly relevant for applications where volatile emissions are a concern, such as in automotive interiors.[16][18][19][20] It measures the tendency of volatile components to condense on a cool surface.
Apparatus:
Fogging tester (beakers, heating unit, cooling plate)
Glass plates or aluminum foil
Glossmeter (for photometric method) or analytical balance (for gravimetric method)
Procedure:
Sample Preparation: Place a circular specimen of the plasticized PVC at the bottom of a beaker.
Test Setup:
Gravimetric Method: Cover the beaker with a pre-weighed piece of aluminum foil.
Photometric Method: Cover the beaker with a clean glass plate of known gloss.
Exposure: Place the beaker in the heating unit (e.g., at 100°C) for a specified time (e.g., 3 hours), while the top surface (foil or glass) is cooled (e.g., to 21°C).
Measurement:
Gravimetric: Reweigh the aluminum foil and determine the mass of the condensed volatiles.
Photometric: Measure the gloss of the fogged glass plate.
Reporting: Report the results as the mass of condensate (mg) or the change in gloss (%).
Mechanism of Plasticization
The plasticization of PVC by DTDA follows the "free volume theory".[21] The long, flexible molecules of DTDA position themselves between the rigid PVC chains. This spacing increases the intermolecular distance, thereby reducing the polymer-polymer secondary interactions (dipole-dipole forces between C-Cl and C-H groups).[21][22] The increased free volume allows for greater mobility of the PVC polymer chains, which manifests as increased flexibility and a lower glass transition temperature.[21]
Mechanism of PVC plasticization by Ditridecyl adipate.
Conclusion
Ditridecyl adipate is a promising high molecular weight plasticizer for PVC, especially for applications demanding high permanence and low migration. The protocols outlined in these notes provide a framework for the comprehensive evaluation of its performance. While direct quantitative data for DTDA is sparse, the expected properties and the performance of analogous long-chain adipates suggest that it can be an effective and durable plasticizer for PVC. Further experimental validation following the detailed methodologies is recommended to ascertain its specific performance characteristics for any given application.
Application Notes: Preparation and Characterization of Plasticized Polymer Films with Ditridecyl Adipate (DTDA)
Introduction Ditridecyl adipate (B1204190) (DTDA) is a high molecular weight adipate ester utilized as a plasticizer in various polymer systems. Plasticizers are additives that enhance the flexibility, processability, an...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Ditridecyl adipate (B1204190) (DTDA) is a high molecular weight adipate ester utilized as a plasticizer in various polymer systems. Plasticizers are additives that enhance the flexibility, processability, and durability of polymers by reducing the intermolecular forces between polymer chains.[1][2] DTDA, with its long aliphatic chains, is particularly effective in non-polar polymers such as Polyvinyl Chloride (PVC) and can also be used to modify the properties of biopolymers like Polylactic Acid (PLA).[1] Its high molecular weight is expected to result in lower volatility and reduced migration from the polymer matrix, which is advantageous for applications requiring long-term stability and safety, such as in medical devices and drug delivery systems.[1]
The incorporation of DTDA into a polymer matrix is anticipated to lower the glass transition temperature (Tg), decrease tensile strength, and significantly increase the elongation at break, transforming a rigid and brittle material into a more flexible and ductile one.[2][3][4] These application notes provide detailed protocols for the preparation of DTDA-plasticized polymer films via the solvent casting method and for their subsequent thermal and mechanical characterization.
Experimental Protocols
Protocol 1: Preparation of Plasticized Polymer Films by Solvent Casting
This protocol details the preparation of polymer films with varying concentrations of Ditridecyl adipate using the solvent casting technique. Solvent casting is a widely used laboratory method for producing thin films with uniform thickness and a homogeneous dispersion of additives.[1][5][6]
Materials:
Polymer (e.g., Polylactic Acid (PLA) or Polyvinyl Chloride (PVC))
Ditridecyl adipate (DTDA)
Suitable volatile solvent (e.g., Chloroform or Dichloromethane for PLA, Tetrahydrofuran (THF) for PVC)[1]
Glass petri dishes or a flat glass casting surface
Magnetic stirrer and stir bars
Volumetric flasks and pipettes
Fume hood
Vacuum oven
Procedure:
Polymer Solution Preparation: In a fume hood, accurately weigh the desired amount of polymer and dissolve it in the chosen solvent within a sealed container to create a solution of a specific concentration (e.g., 10% w/v).[1] Stir the solution using a magnetic stirrer until the polymer is completely dissolved.[2]
Plasticizer Solution Preparation: In a separate container, prepare a stock solution of DTDA in the same solvent.
Blending: Add the calculated volume of the DTDA stock solution to the polymer solution to achieve the desired final concentrations (e.g., 5, 10, 15, 20 parts per hundred of resin - phr). Also, prepare a control film without any plasticizer.[2] Ensure the mixture is stirred until a homogeneous solution is obtained.[1]
Casting: Carefully pour a fixed volume of the final polymer-plasticizer solution into a clean, dry, and level glass petri dish.[1][2]
Solvent Evaporation: Place the petri dish on a level surface inside the fume hood and allow the solvent to evaporate slowly at room temperature. This process typically takes 24-48 hours.[2] To control the evaporation rate, the dish can be partially covered.[1]
Drying: Once the film appears dry, carefully peel it from the glass substrate.[1] Transfer the film to a vacuum oven and dry at a temperature below the polymer's Tg (e.g., 40-50°C) for 24 hours to remove any residual solvent.[1][2]
Storage: Store the resulting polymer films in a desiccator to prevent moisture absorption prior to characterization.[2]
Protocol 2: Characterization of Plasticized Films
1. Thermal Analysis using Differential Scanning Calorimetry (DSC)
Objective: To determine the effect of DTDA concentration on the glass transition temperature (Tg) of the polymer films.[2]
Procedure:
Cut a small sample (5-10 mg) from the center of the prepared film and seal it in an aluminum DSC pan.[2]
Place the pan in the DSC instrument. An empty sealed pan should be used as a reference.
Perform a heat-cool-heat cycle to erase the thermal history of the sample. For PLA, a typical cycle is:
Heat from 25°C to 200°C at a heating rate of 10°C/min.[2]
The following tables summarize the expected effects of incorporating varying concentrations of Ditridecyl adipate on the key thermal and mechanical properties of a representative polymer like PLA.
Table 1: Thermal Properties of DTDA-Plasticized PLA Films
DTDA Concentration (phr)
Glass Transition Temperature (Tg) (°C)
0 (Control)
~ 60
10
~ 45
20
~ 30
30
~ 18
Table 2: Mechanical Properties of DTDA-Plasticized PLA Films
DTDA Concentration (phr)
Tensile Strength (MPa)
Elongation at Break (%)
0 (Control)
~ 50
~ 5
10
~ 35
~ 150
20
~ 25
~ 300
30
~ 15
~ 450
Visualizations
Caption: Workflow for preparing plasticized polymer films via solvent casting.[1]
Caption: Logical relationship of how Ditridecyl adipate affects polymer properties.[1][2]
Application Note: Quantifying the Plasticizing Effect of Ditridecyl Adipate by Measuring Glass Transition Temperature
Audience: Researchers, scientists, and drug development professionals. Introduction The glass transition temperature (Tg) is a critical thermal property of amorphous and semi-crystalline materials, marking the reversible...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
The glass transition temperature (Tg) is a critical thermal property of amorphous and semi-crystalline materials, marking the reversible transition from a rigid, glassy state to a more flexible, rubbery state.[1][2] This parameter is crucial in determining the mechanical properties, stability, and processing conditions of polymeric materials.[3] Plasticizers are additives that increase the flexibility and workability of a material by lowering its glass transition temperature.[3][4]
Ditridecyl adipate (B1204190) (DTDA), a high molecular weight adipate ester, is utilized as a plasticizer in various polymer formulations, notably with polyvinyl chloride (PVC), to enhance flexibility and durability.[5][6][7] It is also used as a lubricant and emollient in other industries.[5][8][9] The primary mechanism by which plasticizers like DTDA work is by inserting their molecules between polymer chains. This increases the intermolecular spacing, or "free volume," which disrupts the intermolecular forces and allows the polymer chains to move more easily at lower temperatures, resulting in a decreased Tg.[1][4][10]
This application note provides a detailed protocol for measuring the effect of Ditridecyl adipate on the glass transition temperature of a model polymer, Poly(methyl methacrylate) (PMMA), using Differential Scanning Calorimetry (DSC).
Core Concepts: The Role of Plasticizers
Plasticizers are essential additives in the polymer industry for modifying the physical properties of materials. By lowering the Tg, they can transform a brittle, rigid polymer into a soft, flexible one suitable for a wider range of applications. The extent of Tg depression is directly related to the concentration and efficiency of the plasticizer.[11] Therefore, accurately measuring the change in Tg is a fundamental method for quantifying the effectiveness of a plasticizer like DTDA.
Key Experimental Methodologies
Several thermal analysis techniques can be employed to measure the glass transition temperature. The most common methods include:
Differential Scanning Calorimetry (DSC): This is the most widely used technique.[12][13] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat capacity of the material.[12][14]
Dynamic Mechanical Analysis (DMA): Considered the most sensitive technique for Tg determination, DMA applies an oscillating force to the material and measures its mechanical response (stiffness and damping) as a function of temperature.[13][15] Tg can be identified from the peak of the loss modulus or tan delta curve.[15]
Thermomechanical Analysis (TMA): This method measures the dimensional changes of a material under a constant load as a function of temperature.[12] A change in the coefficient of thermal expansion indicates the glass transition.[13]
This protocol will focus on DSC due to its widespread availability and the clear, standardized analysis it provides for Tg determination.[1]
Experimental Protocol: Measuring Tg by DSC
Objective: To determine the effect of varying concentrations of Ditridecyl adipate on the glass transition temperature of a PMMA matrix.
Carefully cut a small section (5-10 mg) from the center of the prepared polymer film.
Accurately weigh the sample and place it into a standard aluminum DSC pan.
Seal the pan using a crimper. Prepare an empty, sealed pan to be used as a reference.
Place the sample and reference pans into the DSC cell.
Run the following temperature program under a nitrogen atmosphere (50 mL/min flow rate):
First Heating Scan: Equilibrate at 25°C. Ramp the temperature from 25°C to 150°C at a rate of 10°C/min. This step removes the thermal history of the sample.
Cooling Scan: Cool the sample from 150°C down to 0°C at a rate of 10°C/min.
Second Heating Scan: Equilibrate at 0°C for 5 minutes. Ramp the temperature from 0°C to 150°C at a rate of 10°C/min. The glass transition temperature will be determined from this second heating scan.
Data Analysis:
Analyze the thermogram from the second heating scan.
The glass transition (Tg) will appear as a step change in the baseline of the heat flow curve.
Determine the Tg value using the midpoint of this transition, as defined by the intersection of the tangent lines before, during, and after the transition.
Repeat the analysis for all prepared samples (control and varying DTDA concentrations).
Data Presentation
The quantitative data should be summarized in a table to clearly show the relationship between the concentration of Ditridecyl adipate and the glass transition temperature of the polymer.
Sample ID
Polymer Matrix
DTDA Concentration (% w/w)
Glass Transition Temperature (Tg) (°C)
CTRL-01
PMMA
0
105.2
DTDA-05
PMMA
5
92.5
DTDA-10
PMMA
10
81.3
DTDA-15
PMMA
15
70.1
DTDA-20
PMMA
20
58.9
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Application Note: Synthesis of Ditridecyl Adipate via Transesterification
An in-depth guide to the synthesis of Ditridecyl Adipate (B1204190) (DTDA) via transesterification is provided below, tailored for researchers, scientists, and professionals in drug development and chemical synthesis. Th...
Author: BenchChem Technical Support Team. Date: December 2025
An in-depth guide to the synthesis of Ditridecyl Adipate (B1204190) (DTDA) via transesterification is provided below, tailored for researchers, scientists, and professionals in drug development and chemical synthesis. This document outlines the chemical principles, detailed experimental protocols, and expected outcomes, supported by quantitative data and a procedural workflow diagram.
Introduction
Ditridecyl Adipate (DTDA), the diester of adipic acid and tridecyl alcohol, is a high molecular weight ester with significant applications as a Group V synthetic base oil in lubricants, an emollient in cosmetics, and a plasticizer for various polymers.[1][2][3][4] Its desirable properties include excellent low-temperature fluidity, a high viscosity index, good thermal and oxidative stability, and solvency.[1][5] The synthesis of DTDA is commonly achieved through the transesterification of a short-chain dialkyl adipate, such as dimethyl adipate, with tridecyl alcohol. This method is often preferred as it can proceed under milder conditions and the volatile alcohol byproduct (e.g., methanol) can be easily removed to drive the reaction to completion.[6]
This document details two primary protocols for the synthesis of DTDA via transesterification: a chemical method using a titanate catalyst and an enzymatic method employing an immobilized lipase (B570770).
Reaction Principle
The transesterification process involves the reaction of a starting ester (dimethyl adipate) with an excess of a long-chain alcohol (tridecyl alcohol) in the presence of a catalyst. The equilibrium is shifted towards the formation of the desired product, Ditridecyl Adipate, by the continuous removal of the more volatile methanol (B129727) byproduct.[6]
Protocol 1: Chemical Synthesis using Tetrabutyl Titanate Catalyst
This protocol details the synthesis of DTDA using a chemical catalyst, which is suitable for large-scale production due to its relatively short reaction time.
Dean-Stark apparatus or distillation head with condenser
Nitrogen inlet
Vacuum source for distillation
3. Procedure:
Reactant Charging: To the three-neck flask, add dimethyl adipate and tridecyl alcohol. A molar ratio of tridecyl alcohol to dimethyl adipate of 2.2:1 is recommended to drive the reaction towards completion.[6]
Inert Atmosphere: Equip the flask with a magnetic stirrer, thermometer, and a Dean-Stark trap fitted with a condenser. Flush the entire system with nitrogen gas to create an inert atmosphere.[6]
Heating and Catalyst Addition: Begin stirring and heat the mixture to 140-150°C. Once the reactants are molten and the temperature is stable, add the tetrabutyl titanate catalyst (0.5-1.0% w/w of total reactants) via a syringe.[6]
Transesterification Reaction: Increase the temperature to 150-180°C. The methanol byproduct will begin to distill and collect in the Dean-Stark trap.[6] Monitor the reaction by measuring the amount of methanol collected. The reaction is typically complete within 3-5 hours.[6]
Purification:
Catalyst Neutralization: After the reaction, cool the mixture to below 100°C. Add a small amount of deionized water to hydrolyze and precipitate the titanate catalyst. Stir for 30 minutes.
Filtration: Filter the mixture to remove the precipitated catalyst.
Removal of Excess Alcohol: Remove the excess tridecyl alcohol by vacuum distillation.
Recrystallization: The crude DTDA can be further purified by recrystallization from ethanol or acetone to yield a pure product.[6]
Protocol 2: Enzymatic Synthesis using Immobilized Lipase
This protocol offers a green chemistry approach, operating under mild conditions with a reusable catalyst.
1. Materials and Reagents:
Dimethyl Adipate
Tridecyl Alcohol
Immobilized Lipase B from Candida antarctica (e.g., Novozym® 435)
Orbital shaker incubator or magnetic stirrer with temperature control
Filtration apparatus
3. Procedure:
Reactant and Enzyme Charging: In a suitable reaction vessel, combine dimethyl adipate and tridecyl alcohol in a 1:2 molar ratio.[6] Add the immobilized lipase at a loading of 5-10% (w/w) of the total substrate weight.[6]
Solvent and Water Removal: The reaction can be performed solvent-free. Alternatively, an organic solvent like hexane can be added to reduce viscosity.[6] Add activated molecular sieves to the mixture to adsorb the methanol byproduct and shift the equilibrium.[6]
Reaction Incubation: Place the vessel in an orbital shaker incubator set to 50-60°C and agitate at 150-200 rpm.[6] The reaction progress can be monitored using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 24-48 hours.[6]
Enzyme Recovery and Product Isolation:
After the reaction, recover the immobilized enzyme by simple filtration. The enzyme can be washed with fresh hexane, dried, and stored for reuse.[6]
If a solvent was used, remove it using a rotary evaporator.
Any remaining unreacted starting materials can be removed by vacuum distillation.
Mandatory Visualization
Caption: Workflow for the chemical synthesis of Ditridecyl Adipate.
Troubleshooting Guide
Problem
Potential Cause
Recommended Solution
Low Product Yield
Incomplete reaction due to insufficient time or temperature.
Increase reaction time and/or temperature within the recommended range. Ensure efficient removal of the methanol byproduct.[8]
Inefficient removal of methanol, causing the equilibrium to shift back to reactants.
For chemical synthesis, ensure the distillation apparatus is functioning correctly. For enzymatic synthesis, use freshly activated molecular sieves.[8]
Product is Darkly Colored
Reaction temperature is too high, leading to thermal degradation.
Lower the reaction temperature. While higher temperatures increase the rate, they can cause side reactions.[8]
Impurities in starting materials.
Use high-purity dimethyl adipate and tridecyl alcohol.
Incomplete Conversion
Catalyst deactivation by impurities (e.g., water).
Ensure all reactants and glassware are thoroughly dry before starting the reaction.
Insufficient catalyst loading.
Optimize catalyst concentration. For enzymatic reactions, ensure the lipase has not lost activity.
Application Notes and Protocols for Solvent Casting with Ditridecyl Adipate and Polymers
For Researchers, Scientists, and Drug Development Professionals Introduction: Ditridecyl Adipate (B1204190) as a High Molecular Weight Plasticizer Ditridecyl adipate (DTDA) is a high molecular weight, long-chain aliphati...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction: Ditridecyl Adipate (B1204190) as a High Molecular Weight Plasticizer
Ditridecyl adipate (DTDA) is a high molecular weight, long-chain aliphatic ester that serves as an effective plasticizer for various polymers.[1][2][3] In the pharmaceutical and material science sectors, there is a growing interest in alternatives to traditional phthalate-based plasticizers due to health and environmental concerns. DTDA, with its characteristic low volatility and potential for enhanced biocompatibility, presents a promising option for specialized applications, including medical devices and drug delivery systems.[4]
Plasticizers are additives that increase the flexibility, workability, and durability of a material.[5] They function by embedding themselves between polymer chains, thereby reducing intermolecular forces and lowering the glass transition temperature (Tg) of the polymer. The long aliphatic chains of DTDA are expected to impart significant hydrophobicity and flexibility to polymer matrices. This can be particularly advantageous in applications requiring improved ductility, reduced brittleness, and modified release profiles for active pharmaceutical ingredients (APIs) in drug delivery systems.
The Solvent Casting Technique
Solvent casting is a versatile and widely used laboratory technique for preparing thin polymer films with a uniform thickness and homogeneous dispersion of additives like plasticizers.[6] The process involves dissolving a polymer and any additives in a suitable solvent to create a homogenous solution, which is then cast onto a flat substrate. The solvent is subsequently evaporated under controlled conditions, leaving behind a solid polymer film.
Advantages of the Solvent Casting Method:
Uniform Film Thickness: The method allows for the creation of films with consistent thickness.
High Optical Purity: Films produced via solvent casting typically exhibit excellent optical clarity and low haze.
Versatility: A wide range of polymers and additives can be incorporated.
Simple and Cost-Effective: The process is relatively straightforward and does not require complex machinery, making it ideal for research and development.
Data Presentation: Expected Effects of Ditridecyl Adipate on Polymer Properties
While specific quantitative data for Ditridecyl Adipate is limited in publicly available literature, the following tables illustrate the expected effects of a high molecular weight adipate plasticizer on the thermal and mechanical properties of two commonly used polymers in drug delivery and medical applications: Polyvinyl Chloride (PVC) and Polylactic Acid (PLA). The data presented is based on typical performance characteristics of adipate esters and should be considered illustrative.
Table 1: Expected Impact of Ditridecyl Adipate on the Thermal Properties of PVC and PLA
Polymer
Plasticizer Concentration (phr*)
Expected Change in Glass Transition Temperature (Tg)
PVC
0
~85°C
20
Significant Decrease
40
Further Decrease
60
Substantial Decrease
PLA
0
~60°C
10
Noticeable Decrease
20
Significant Decrease
30
Further Decrease
*phr: parts per hundred resin
Table 2: Expected Impact of Ditridecyl Adipate on the Mechanical Properties of PVC and PLA Films
Polymer
Plasticizer Concentration (phr*)
Expected Tensile Strength
Expected Elongation at Break
PVC
0
High
Low
20
Decrease
Significant Increase
40
Further Decrease
Substantial Increase
60
Significant Decrease
Very High Increase
PLA
0
High
Low
10
Slight Decrease
Increase
20
Decrease
Significant Increase
30
Further Decrease
Substantial Increase
Experimental Protocols
Herein are detailed protocols for the preparation of plasticized polymer films using the solvent casting technique and their subsequent characterization.
Protocol 1: Preparation of Plasticized Polymer Films by Solvent Casting
Objective: To prepare thin films of a polymer (e.g., PVC or PLA) with varying concentrations of Ditridecyl Adipate for characterization.
Materials:
Polymer (e.g., PVC, PLA)
Ditridecyl Adipate (DTDA)
Suitable Solvent (e.g., Tetrahydrofuran (THF) for PVC, Chloroform for PLA)
Glass petri dishes or other flat casting surfaces
Magnetic stirrer and stir bars
Volumetric flasks and graduated cylinders
Desiccator
Vacuum oven
Procedure:
Polymer Solution Preparation:
Weigh the desired amount of polymer and dissolve it in a suitable solvent in a volumetric flask to achieve a specific concentration (e.g., 10% w/v).
Stir the solution using a magnetic stirrer until the polymer is completely dissolved. This may take several hours.
Plasticizer Addition:
Prepare a stock solution of DTDA in the same solvent.
Add the calculated volume of the DTDA stock solution to the polymer solution to achieve the desired final concentrations (e.g., 10, 20, 30 phr).
Prepare a control film without any plasticizer.
Stir the final polymer-plasticizer solution for at least one hour to ensure homogeneity.
Casting:
Carefully pour a specific and consistent volume of the polymer-plasticizer solution into a clean, dry, and level glass petri dish. The volume will determine the final thickness of the film.
Solvent Evaporation:
Place the petri dish on a level surface in a fume hood at room temperature.
To control the rate of evaporation and prevent the formation of defects, you can partially cover the petri dish.
Allow the solvent to evaporate slowly over 24-48 hours.
Drying:
Once the film appears dry and solid, carefully peel it from the glass surface.
Place the film in a vacuum oven at a temperature slightly below the boiling point of the solvent for at least 24 hours to remove any residual solvent.
Storage:
Store the prepared films in a desiccator to prevent moisture absorption prior to characterization.
Protocol 2: Characterization of Plasticized Films
Objective: To evaluate the thermal and mechanical properties of the prepared films.
A. Thermal Analysis using Differential Scanning Calorimetry (DSC)
Purpose: To determine the glass transition temperature (Tg) of the films.
Procedure:
Cut a small sample (5-10 mg) from the center of the film and seal it in an aluminum DSC pan.
Place the sample pan and an empty reference pan into the DSC cell.
Perform a heat-cool-heat cycle to erase the thermal history of the sample. A typical cycle for PLA would be:
Heat from 25°C to 200°C at a rate of 10°C/min.
Hold at 200°C for 5 minutes.
Cool from 200°C to 25°C at a rate of 10°C/min.
Heat from 25°C to 200°C at a rate of 10°C/min.
The Tg is determined from the second heating scan as the midpoint of the transition in the heat flow curve.
B. Mechanical Testing using a Universal Testing Machine
Purpose: To determine the tensile strength and elongation at break of the films.
Procedure:
Cut the films into dumbbell-shaped specimens according to ASTM D638 standards.
Measure the thickness and width of the gauge section of each specimen.
Mount the specimen in the grips of the universal testing machine.
Apply a tensile load at a constant crosshead speed until the specimen fractures.
Record the load and elongation data.
Calculate the tensile strength (stress at break) and elongation at break (strain at break) from the stress-strain curve.
NMR spectroscopy for structural elucidation of Ditridecyl adipate
An Application Note on the Structural Elucidation of Ditridecyl Adipate (B1204190) using NMR Spectroscopy Introduction Ditridecyl adipate, with the molecular formula C32H62O4, is a diester of adipic acid and tridecyl alc...
Author: BenchChem Technical Support Team. Date: December 2025
An Application Note on the Structural Elucidation of Ditridecyl Adipate (B1204190) using NMR Spectroscopy
Introduction
Ditridecyl adipate, with the molecular formula C32H62O4, is a diester of adipic acid and tridecyl alcohol.[1] As a long-chain aliphatic ester, its physical properties can include being a clear, colorless liquid, potentially with high viscosity.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique ideally suited for the unambiguous structural elucidation and confirmation of such molecules. This application note provides detailed protocols for the acquisition and interpretation of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR data for ditridecyl adipate. The methodologies outlined are intended for researchers and scientists in industrial and academic settings.
Predicted NMR Spectral Data
The structure of ditridecyl adipate is symmetrical, which simplifies its NMR spectra. The predicted chemical shifts are based on the analysis of similar long-chain esters and adipates.
Structure and Numbering Scheme:
Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
Assignment
Label
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Adipate CH₂ (β to C=O)
n
~1.65
Multiplet
4H
Adipate CH₂ (α to C=O)
o
~2.29
Triplet
4H
Ester O-CH₂
p
~4.06
Triplet
4H
Tridecyl CH₂ (β to O)
q
~1.61
Quintet
4H
Tridecyl (CH₂)ₙ
r-s
~1.26
Broad Singlet
36H
| Tridecyl CH₃ | t | ~0.88 | Triplet | 6H |
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
Assignment
Label
Predicted Chemical Shift (δ, ppm)
Adipate C=O
-
~173.5
Adipate CH₂ (β to C=O)
n
~24.5
Adipate CH₂ (α to C=O)
o
~34.0
Ester O-CH₂
p
~65.0
Tridecyl CH₂ (β to O)
q
~28.7
Tridecyl (CH₂)ₙ
r-s
~22.7 - 31.9
| Tridecyl CH₃ | t | ~14.1 |
Experimental Protocols
Sample Preparation
Ditridecyl adipate may be a viscous liquid, requiring careful sample preparation to ensure a homogeneous solution for high-resolution NMR.[2][3]
Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for long-chain esters.[3][4]
Protocol:
Weigh approximately 20-30 mg of ditridecyl adipate directly into a clean, dry vial.
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.[4][5]
If the sample is highly viscous, gently warm the mixture to 50-60°C to aid dissolution and reduce viscosity.[2][3]
Vortex the sample until it is fully dissolved.
Filter the solution through a Pasteur pipette containing a small plug of glass wool or a Kimwipe directly into a 5 mm NMR tube to remove any particulate matter.[4][5] The final sample depth in the tube should be approximately 4-5 cm.[4][5]
If bubbles are present, they can be removed by gentle centrifugation of the NMR tube inside a larger falcon tube for padding.[3]
Cap the NMR tube securely and label it appropriately.
Caption: Workflow for NMR sample preparation of ditridecyl adipate.
NMR Data Acquisition
Spectra should be acquired on a 400 MHz or higher field NMR spectrometer.
Table 3: 1D NMR Acquisition Parameters
Parameter
¹H Experiment
¹³C Experiment
Spectrometer Frequency
400 MHz
100 MHz
Pulse Program
Standard single pulse (zg30)
Proton-decoupled (zgpg30)
Solvent
CDCl₃
CDCl₃
Temperature
298 K
298 K
Spectral Width
12 ppm
220 ppm
Acquisition Time
~2-3 s
~1-2 s
Relaxation Delay
2 s
2 s
| Number of Scans | 16 | 1024 |
Table 4: 2D NMR Acquisition Parameters
Parameter
¹H-¹H COSY
¹H-¹³C HSQC
Pulse Program
cosygpqf
hsqcedetgpsisp2.2
Spectral Width (F2 - ¹H)
12 ppm
12 ppm
Spectral Width (F1)
12 ppm
165 ppm
Number of Increments (F1)
256
256
Number of Scans
4-8
8-16
| Relaxation Delay | 1.5 s | 1.5 s |
Data Interpretation and Structural Confirmation
The combination of 1D and 2D NMR experiments provides a complete picture of the molecular structure.
¹H NMR: The proton spectrum will confirm the presence of all proton environments. The triplet at ~4.06 ppm is characteristic of the methylene (B1212753) group adjacent to the ester oxygen (p). The distinct triplet for the terminal methyl groups (t) and the large, broad signal for the bulk methylene chain (r-s) are also key identifiers.
¹³C NMR: The carbon spectrum will show a signal for the carbonyl carbon around 173.5 ppm. The signal at ~65.0 ppm corresponds to the oxygen-linked methylene carbon (p). The remaining signals in the aliphatic region will correspond to the adipate and tridecyl chain carbons.
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which are essential for confirming connectivity.[6] Key expected correlations include:
The ester methylene protons (p, ~4.06 ppm) will show a cross-peak with the adjacent tridecyl methylene protons (q, ~1.61 ppm).
The adipate α-protons (o, ~2.29 ppm) will correlate with the β-protons (n, ~1.65 ppm).
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, confirming the assignments made from the 1D spectra.[6][7][8] For example:
The proton signal at ~4.06 ppm (p) will show a correlation to the carbon signal at ~65.0 ppm (p).
The proton signal at ~0.88 ppm (t) will correlate with the carbon signal at ~14.1 ppm (t).
Caption: Logical workflow for the structural elucidation of ditridecyl adipate using NMR.
Conclusion
The application of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectroscopy provides a robust and definitive method for the structural elucidation of ditridecyl adipate. The protocols and expected data presented in this note serve as a comprehensive guide for researchers to confirm the identity and purity of this compound, ensuring its quality for subsequent applications.
Application of Ditridecyl Adipate in Flexible PVC Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Ditridecyl adipate (B1204190) (DTDA) is a high molecular weight aliphatic ester plasticizer used to impart flexibility and durability to polyvi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ditridecyl adipate (B1204190) (DTDA) is a high molecular weight aliphatic ester plasticizer used to impart flexibility and durability to polyvinyl chloride (PVC) and other low-polarity polymers.[1][2] As a long-chain adipate, DTDA is gaining interest as an alternative to traditional phthalate-based plasticizers due to concerns over their potential health and environmental impacts.[3] Key characteristics of DTDA include low volatility, good thermal stability, and resistance to oxidation, which contribute to the longevity and performance of the final material.[4] Its properties make it a candidate for specialized applications, including those where biocompatibility and low plasticizer migration are critical, such as in medical devices and pharmaceutical packaging.
This document provides detailed application notes on the use of DTDA in flexible PVC, including its physicochemical properties, expected performance characteristics, and comprehensive experimental protocols for formulation and evaluation.
Data Presentation
Physicochemical Properties of Ditridecyl Adipate (DTDA)
The properties of the plasticizer itself are crucial in determining its processing behavior and performance in a PVC matrix.
Performance of DTDA in a Representative Flexible PVC Formulation
The following table presents expected performance data for flexible PVC formulations containing varying levels of Ditridecyl Adipate. The data are representative values based on the known effects of high molecular weight adipate plasticizers on PVC. Actual results will vary depending on the specific grade of PVC resin and other additives used.
Property
Test Method
Control (0 phr DTDA)
Formulation A (30 phr DTDA)
Formulation B (50 phr DTDA)
Formulation C (70 phr DTDA)
Shore A Hardness
ASTM D2240
>95 (Rigid)
~90
~80
~70
100% Modulus (MPa)
ASTM D638
N/A
~12
~8
~5
Tensile Strength (MPa)
ASTM D638
~45
~20
~16
~12
Elongation at Break (%)
ASTM D638
<10
~250
~350
~420
Low-Temp. Brittleness (°C)
ASTM D746
>0
~ -25
~ -40
~ -55
Volatile Loss (%)
ASTM D1203
N/A
Low
Low
Low
Plasticizer Migration
ASTM D2199
N/A
Very Low
Very Low
Very Low
phr = parts per hundred resin
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and evaluation of flexible PVC formulations plasticized with DTDA.
Protocol 1: Preparation of Flexible PVC Sheets via Two-Roll Milling
Objective: To prepare homogeneous flexible PVC sheets with varying concentrations of DTDA for subsequent physical and mechanical testing.
Two-roll mill with heating and cooling capabilities
Compression molder
Molds for sheet preparation
Procedure:
Pre-Mixing:
Weigh the PVC resin and place it in the bowl of a high-speed mixer.
In a separate container, weigh the required amounts of DTDA, thermal stabilizer, and lubricant for the desired formulation (e.g., 30, 50, 70 phr of DTDA).
While the mixer is running at low speed, slowly add the pre-weighed liquid and solid additives to the PVC resin.
Increase the mixer speed to generate frictional heat. Continue mixing until the mixture reaches a temperature of approximately 80-90°C and becomes a free-flowing powder (dry blend).
Allow the dry blend to cool to room temperature before processing.
Melt Blending on a Two-Roll Mill:
Preheat the rolls of the two-roll mill to a surface temperature of 160-170°C. Set the friction ratio between the rolls (e.g., 1.2:1).
Carefully introduce the cooled dry blend into the gap (nip) between the heated rolls.
As the material melts and forms a band on one of the rolls, adjust the nip gap to create a rolling bank of molten PVC.
Continuously cut the sheet from the roll with a scraper and re-introduce it into the nip at different angles to ensure thorough mixing and homogenization.
Continue this process for 5-10 minutes until the sheet appears uniform in color and texture, with no visible unmixed particles.
Sheet Formation:
Once the blend is homogeneous, carefully remove the molten sheet from the mill.
Cut the sheet into appropriately sized pre-forms for the compression molding press.
Compression Molding:
Preheat the compression molder to 170-180°C.
Place a pre-form into the mold cavity.
Close the press and apply low pressure for a few minutes to allow the material to flow and fill the mold.
Increase the pressure to the final molding pressure (e.g., 10-15 MPa) and hold for 5-10 minutes.
Cool the mold under pressure using the press's cooling system until the sheet is below its glass transition temperature (<60°C).
Release the pressure, open the press, and carefully demold the flexible PVC sheet.
Conditioning:
Condition the molded sheets for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity before testing, as specified in relevant ASTM standards.
Protocol 2: Mechanical and Physical Property Testing
Objective: To quantify the effect of DTDA on the key mechanical and physical properties of the flexible PVC formulations.
A. Hardness Testing (Shore A Durometer)
Standard: ASTM D2240
Procedure:
Use a calibrated Shore A durometer.
Stack conditioned PVC sheet samples to achieve a minimum thickness of 6 mm.
Press the durometer foot firmly and parallel to the surface of the sample.
Record the hardness reading within 1 second of firm contact.
Take at least five measurements at different locations on the sample and report the average value.
B. Tensile Properties (Tensile Strength, Elongation at Break, Modulus)
Cut dumbbell-shaped specimens from the conditioned PVC sheets using a die cutter.
Measure the thickness and width of the narrow section of each specimen.
Mount the specimen in the grips of a universal testing machine (tensile tester).
Apply a constant rate of extension (e.g., 500 mm/min) until the specimen fractures.
The machine's software will record the force and extension data to calculate:
Tensile Strength: The maximum stress applied before rupture.
Elongation at Break: The percentage increase in length at the point of rupture.
100% Modulus: The stress at 100% elongation, which indicates stiffness.
Test at least five specimens for each formulation and report the average results.
C. Low-Temperature Brittleness
Standard: ASTM D746
Procedure:
Cut small, rectangular specimens from the conditioned sheets.
Mount the specimens in the test apparatus clamp.
Immerse the specimens in a heat-transfer medium (e.g., isopropanol) and cool it at a controlled rate.
At specific temperature intervals, a striking arm impacts each specimen.
The brittleness temperature is defined as the temperature at which 50% of the specimens fail by cracking upon impact.
Protocol 3: Evaluation of Plasticizer Migration (Leaching)
Objective: To assess the permanence of DTDA within the PVC matrix, a critical parameter for medical and pharmaceutical applications.
Materials:
Conditioned flexible PVC samples of known surface area and weight.
Extraction medium (e.g., n-hexane for general migration, or a simulant fluid relevant to the application like simulated body fluid).
Glass containers with inert lids.
Analytical balance (accurate to 0.1 mg).
Incubator or oven set to the desired test temperature (e.g., 37°C or 50°C).
Analytical instrumentation for quantification (e.g., GC-MS or HPLC).
Procedure:
Sample Preparation:
Cut PVC samples into uniform dimensions (e.g., 50 mm x 50 mm).
Clean the surface of the samples with a lint-free cloth and isopropanol (B130326) to remove any surface contaminants, then allow to dry completely.
Accurately weigh each sample and record the initial weight (W_initial).
Extraction:
Place each PVC sample in a separate glass container.
Add a specified volume of the extraction medium, ensuring the sample is fully submerged.
Seal the containers and place them in an incubator at the selected temperature for a defined period (e.g., 24, 72, or 168 hours).
Gravimetric Analysis (Weight Loss):
After the incubation period, carefully remove the PVC samples from the extraction medium.
Blot the samples dry with a lint-free cloth and then place them in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.
Record the final weight (W_final).
Calculate the percentage weight loss due to migration:
Weight Loss (%) = [(W_initial - W_final) / W_initial] x 100
Quantitative Analysis of Leachate (Optional but Recommended):
Take a known volume of the extraction medium after the incubation period.
Analyze the concentration of DTDA in the medium using a calibrated analytical technique like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
This provides a direct measurement of the amount of plasticizer that has leached out.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for evaluating Ditridecyl Adipate in flexible PVC.
Logical Relationship Diagram
Caption: Effect of increasing DTDA concentration on flexible PVC properties.
Quality Control Testing for Ditridecyl Adipate in Industrial Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction Ditridecyl adipate (B1204190) (DTDA), a high-molecular-weight diester, is a versatile compound utilized in a wi...
Author: BenchChem Technical Support Team. Date: December 2025
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ditridecyl adipate (B1204190) (DTDA), a high-molecular-weight diester, is a versatile compound utilized in a wide array of industrial applications. Its primary functions include serving as a plasticizer, lubricant, and emollient. In these roles, the purity and quality of DTDA are paramount to ensure the final product's performance, stability, and safety. For instance, in the manufacturing of polymers, the presence of impurities can adversely affect the material's flexibility and durability. Similarly, in lubricant formulations, contaminants can lead to premature degradation and compromised performance. Therefore, robust quality control (QC) testing is essential to verify that Ditridecyl adipate meets the stringent requirements of these applications.
These application notes provide a comprehensive overview of the key quality control tests for Ditridecyl adipate, complete with detailed experimental protocols. The methodologies described are based on established industry standards and analytical techniques to ensure accurate and reproducible results.
Key Quality Control Parameters
The quality of industrial-grade Ditridecyl adipate is assessed through a series of physical and chemical tests. The following table summarizes the critical parameters and their typical specifications.
Parameter
Typical Specification
Test Method
Appearance
Clear, colorless to pale yellow liquid
Visual Inspection
Purity
≥ 99.0%
Gas Chromatography (GC-FID)
Acid Value
≤ 0.05 mg KOH/g
Titration (ASTM D4671)
Saponification Value
215 - 225 mg KOH/g
Titration (ASTM D1962)
Moisture Content
≤ 0.05%
Karl Fischer Titration (ASTM E203)
Specific Gravity @ 25°C
0.910 - 0.920
Densitometry
Color (APHA)
≤ 25
Spectrophotometry
Overall Quality Control Workflow
The following diagram illustrates the logical workflow for the quality control testing of a batch of Ditridecyl adipate.
Caption: Overall Quality Control Workflow for Ditridecyl Adipate.
Experimental Protocols
Detailed methodologies for the key analytical tests are provided below.
Determination of Purity by Gas Chromatography (GC-FID)
This method is used to determine the purity of Ditridecyl adipate and to identify and quantify any residual alcohols or other ester impurities.
Experimental Workflow:
Caption: Gas Chromatography (GC-FID) Experimental Workflow.
Methodology:
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for high-temperature analysis (e.g., a low-bleed silicone phase column) is required.
Reagents and Materials:
Ditridecyl adipate sample
High-purity Ditridecyl adipate reference standard
Hexane or another suitable solvent (GC grade)
Chromatographic Conditions (Typical):
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven Temperature Program: 150°C (hold for 1 min), ramp to 320°C at 15°C/min, hold for 10 min
Injector Temperature: 320°C
Detector Temperature: 340°C
Carrier Gas: Helium or Hydrogen at a constant flow rate
Injection Volume: 1 µL
Split Ratio: 50:1
Sample Preparation:
Accurately weigh approximately 50 mg of the Ditridecyl adipate sample into a 10 mL volumetric flask.
Dissolve and dilute to the mark with hexane.
Procedure:
Inject the prepared sample solution into the gas chromatograph.
Record the chromatogram and integrate the peak areas.
Calculation:
Calculate the purity of Ditridecyl adipate using the area percent method:
Purity (%) = (Area of DTDA peak / Total area of all peaks) x 100
Determination of Acid Value by Titration
This protocol determines the amount of free acidic components in the Ditridecyl adipate sample, which is an indicator of its degradation or the presence of unreacted starting materials. This method is adapted from ASTM D4671.[1][2]
Experimental Workflow:
Caption: Acid Value Titration Experimental Workflow.
Methodology:
Apparatus: 250 mL Erlenmeyer flask, 50 mL burette.
Reagents and Materials:
Ditridecyl adipate sample
Toluene/Ethanol mixture (2:1), neutralized
Phenolphthalein indicator solution (1% in ethanol)
Standardized 0.1 M potassium hydroxide (KOH) solution in ethanol
Procedure:
Accurately weigh approximately 20 g of the Ditridecyl adipate sample into a 250 mL Erlenmeyer flask.
Add 100 mL of the neutralized toluene/ethanol solvent mixture and swirl to dissolve the sample.
Add a few drops of phenolphthalein indicator.
Titrate the solution with the standardized 0.1 M ethanolic KOH solution until a faint pink color persists for at least 30 seconds.
Perform a blank titration on the solvent mixture.
Calculation:
Acid Value (mg KOH/g) = [((A - B) x M x 56.1) / W]
A = volume of KOH solution used for the sample (mL)
B = volume of KOH solution used for the blank (mL)
M = molarity of the KOH solution
56.1 = molecular weight of KOH ( g/mol )
W = weight of the sample (g)
Determination of Saponification Value by Titration
The saponification value is a measure of the free and combined acids in the ester, providing an indication of the average molecular weight. This protocol is based on ASTM D1962.[3][4][5]
Experimental Workflow:
Caption: Saponification Value Titration Experimental Workflow.
Methodology:
Apparatus: 250 mL Erlenmeyer flask with a ground-glass joint, reflux condenser, hot plate.
Reagents and Materials:
Ditridecyl adipate sample
0.5 M alcoholic potassium hydroxide (KOH) solution
0.5 M standardized hydrochloric acid (HCl) solution
Phenolphthalein indicator solution
Procedure:
Accurately weigh approximately 2 g of the Ditridecyl adipate sample into the 250 mL Erlenmeyer flask.
Pipette exactly 50 mL of the 0.5 M alcoholic KOH solution into the flask.
Attach the reflux condenser and heat the mixture on a hot plate, maintaining a gentle reflux for 60 minutes.
Allow the flask to cool to room temperature.
Add a few drops of phenolphthalein indicator to the solution.
Titrate the excess KOH with the standardized 0.5 M HCl solution until the pink color just disappears.
Perform a blank determination, following the same procedure but omitting the sample.
Calculation:
Saponification Value (mg KOH/g) = [((B - A) x M x 56.1) / W]
B = volume of HCl solution used for the blank (mL)
A = volume of HCl solution used for the sample (mL)
M = molarity of the HCl solution
56.1 = molecular weight of KOH ( g/mol )
W = weight of the sample (g)
Determination of Moisture Content by Karl Fischer Titration
This method provides a precise determination of the water content in Ditridecyl adipate, which is critical as excess moisture can lead to hydrolysis and degradation of the ester. This protocol is based on ASTM E203.[6][7][8][9][10]
Experimental Workflow:
Caption: Karl Fischer Titration Experimental Workflow.
Methodology:
Instrumentation: An automatic volumetric Karl Fischer titrator.
Reagents and Materials:
Ditridecyl adipate sample
Karl Fischer reagent (pyridine-free, with a suitable titer)
Set up the Karl Fischer titrator according to the manufacturer's instructions.
Standardize the Karl Fischer reagent using a known amount of water or a water standard.
Add a suitable amount of anhydrous solvent to the titration vessel and titrate to a dry endpoint.
Accurately weigh and inject a suitable amount of the Ditridecyl adipate sample into the titration vessel. The sample size should be chosen based on the expected water content.
Start the titration. The instrument will automatically dispense the Karl Fischer reagent and stop at the potentiometric endpoint.
Calculation:
The instrument software typically calculates the moisture content automatically. The manual calculation is as follows:
Moisture (%) = [(V x T) / W] x 100
V = volume of Karl Fischer reagent used for the sample (mL)
Application Notes and Protocols: Enhancing Low-Temperature Flexibility in Polymers with Ditridecyl Adipate
For Researchers, Scientists, and Drug Development Professionals Introduction Ditridecyl adipate (B1204190) (DTDA) is a high molecular weight, low-polarity diester of adipic acid, utilized as a plasticizer to enhance the...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ditridecyl adipate (B1204190) (DTDA) is a high molecular weight, low-polarity diester of adipic acid, utilized as a plasticizer to enhance the low-temperature flexibility of various polymers. Its long aliphatic chains effectively increase the free volume between polymer chains, thereby lowering the glass transition temperature (Tg) and improving ductility at temperatures where the material would otherwise be brittle. This is particularly beneficial for non-polar polymers such as polyvinyl chloride (PVC), nitrile butadiene rubber (NBR), and ethylene (B1197577)propylene (B89431) diene monomer (EPDM) rubber.[1][2] The high molecular weight of DTDA also suggests low volatility and reduced migration from the polymer matrix, contributing to the durability of the plasticized material.[3]
While DTDA is recognized for its potential to improve low-temperature performance, it is important to note that specific quantitative data on its effects at varying concentrations is not extensively available in public literature. The data presented in these notes are representative of similar high molecular weight adipate plasticizers and are intended to provide a general understanding of the expected performance.
Mechanism of Action
Plasticizers like DTDA work by inserting themselves between polymer chains, which reduces the intermolecular forces that hold the chains together.[4] This separation of polymer chains increases their mobility, allowing the material to remain flexible at lower temperatures. The primary effect is a reduction in the glass transition temperature (Tg), the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[3]
Data Presentation
The following tables summarize the expected effects of high molecular weight adipate plasticizers on the low-temperature properties of common polymers. This data is illustrative and based on the performance of structurally similar adipates, such as dioctyl adipate (DOA) and di-isodecyl adipate (DIDA), and should be considered as a proxy for the anticipated performance of DTDA.
Table 1: Anticipated Effect of Adipate Plasticizers on the Glass Transition Temperature (Tg) of PVC
Plasticizer Concentration (phr)
Expected Tg (°C)
0
80 - 85
20
20 - 30
40
-5 to -15
60
-25 to -35
Table 2: Representative Low-Temperature Properties of Plasticized NBR
Property
Unplasticized NBR
NBR with Adipate Plasticizer (40 phr)
Glass Transition Temperature (Tg)
-24°C
-40°C to -50°C
Brittle Point
-28°C
-50°C to -60°C
Temperature Retraction (TR-10)
-20°C
-35°C to -45°C
Experimental Protocols
Protocol for Compounding of Liquid Plasticizer into Polymers
This protocol describes the laboratory-scale incorporation of Ditridecyl Adipate into PVC and NBR.
Materials and Equipment:
Polymer resin (PVC or NBR)
Ditridecyl Adipate (DTDA)
Stabilizers, fillers, and other additives as required by the formulation
Laboratory two-roll mill or internal mixer (e.g., Brabender)
Heating and cooling system for the mill/mixer
Analytical balance
Spatulas and mixing containers
Procedure:
Pre-mixing (for PVC):
In a high-speed mixer, blend the PVC resin with stabilizers and any other solid additives for 5-10 minutes to ensure a homogenous dry blend.[5]
Mastication (for NBR):
On a two-roll mill with the temperature set to approximately 70-80°C, soften the NBR by passing it through the nip several times.
Incorporation of Plasticizer:
Gradually add the pre-weighed Ditridecyl Adipate to the polymer on the two-roll mill or in the internal mixer.
For PVC, the pre-heated dry blend is added to the mill, followed by the liquid plasticizer.
Allow the polymer to absorb the plasticizer completely, which is indicated by a uniform appearance and consistency of the polymer band on the mill. This may take 10-20 minutes.
Addition of Other Ingredients:
Once the plasticizer is fully incorporated, add any fillers (like carbon black for NBR) and other processing aids to the polymer on the mill.
Continue mixing until all ingredients are uniformly dispersed.
Homogenization:
Perform several end-wise passes of the polymer sheet on the mill to ensure complete homogenization.
Sheeting and Cooling:
Once mixing is complete, sheet off the compounded polymer from the mill to the desired thickness.
Allow the sheets to cool to room temperature on a flat, clean surface.
Conditioning:
Condition the compounded sheets for at least 24 hours at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) before testing.
Protocol for Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
Standard: Based on ASTM D3418, ASTM E1356
Objective: To determine the glass transition temperature (Tg) of the polymer with and without Ditridecyl Adipate.
Materials and Equipment:
Differential Scanning Calorimeter (DSC)
Aluminum DSC pans and lids
Crimper for sealing pans
Microbalance
Nitrogen gas supply
Compounded polymer samples
Procedure:
Sample Preparation:
Cut a small, uniform piece of the compounded polymer (5-10 mg) and place it in an aluminum DSC pan.
Seal the pan using a crimper. Prepare an empty sealed pan as a reference.
DSC Instrument Setup:
Place the sample and reference pans in the DSC cell.
Purge the cell with nitrogen at a flow rate of 20-50 mL/min.
Thermal Program:
Equilibrate the sample at a temperature well below the expected Tg (e.g., -80°C).
First Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min or 20°C/min) to a temperature above the expected Tg (e.g., 100°C for PVC, 50°C for NBR). This scan is to erase the thermal history of the sample.
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature (e.g., -80°C).
Second Heating Scan: Heat the sample again at the same controlled rate as the first heating scan to a temperature above the Tg.
Data Analysis:
The glass transition is observed as a step-like change in the heat flow curve of the second heating scan.
Determine the Tg as the midpoint of this transition.
Protocol for Brittleness Temperature of Flexible Polymers by Impact
Standard: ASTM D2137
Objective: To determine the lowest temperature at which the plasticized polymer will not fracture upon impact.
Materials and Equipment:
Brittleness temperature tester with an impact striker
Die-cut rectangular specimens from the compounded polymer sheet to the dimensions specified in ASTM D2137.
Conditioning:
Condition the specimens at standard laboratory conditions for at least 24 hours.
Testing:
Mount the specimens in the specimen clamp of the brittleness tester.
Immerse the clamped specimens in the low-temperature bath, which has been pre-cooled to a temperature estimated to be near the brittleness point.
Allow the specimens to condition in the bath for a specified time (e.g., 3 minutes).
Release the striker to impact the specimens.
Remove the specimens from the bath and examine for fractures or cracks.
Determining Brittleness Temperature:
If no failures occur, lower the bath temperature in increments (e.g., 5°C or 2°C) and repeat the test with new specimens.
If failures occur, raise the bath temperature in increments and repeat the test.
The brittleness temperature is the lowest temperature at which none of the specimens fail.
Protocol for Temperature Retraction (TR) Test
Standard: ASTM D1329
Objective: To evaluate the low-temperature characteristics of the plasticized polymer by measuring its retraction as a function of temperature.
Materials and Equipment:
Temperature retraction test apparatus
Specimen rack and clamps
Low-temperature chamber with a controlled heating rate
Thermometer or thermocouple
Die-cut specimens of the compounded polymer
Procedure:
Specimen Preparation:
Die-cut specimens from the compounded polymer sheet to the dimensions specified in ASTM D1329.
Elongation and Freezing:
Mount the specimens in the clamps of the retraction apparatus and elongate them to a specified percentage (typically 50%).
Lock the specimens in the elongated state.
Cool the chamber to a very low temperature (e.g., -70°C) to freeze the specimens in their elongated state.
Retraction Measurement:
Release the specimens from one of the clamps, allowing them to retract freely.
Increase the temperature of the chamber at a uniform rate (e.g., 1°C/min).
Measure the length of the specimens at regular temperature intervals as they retract.
Data Analysis:
Calculate the percentage of retraction at each temperature.
Determine the temperatures at which 10% (TR-10), 30% (TR-30), 50% (TR-50), and 70% (TR-70) retraction occurs. The TR-10 value is often correlated with the brittle point and is a key indicator of low-temperature flexibility.[6]
Visualizations
Caption: Workflow for the preparation of polymer test specimens plasticized with Ditridecyl Adipate.
Caption: Logical relationship of DTDA's plasticizing effect on polymer properties.
Formulation of High-Performance Lubricants with Ditridecyl Adipate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Ditridecyl adipate (B1204190) (DTDA) is a high-performance synthetic ester classified as a Group V base oil.[1][2] Its inherent chemical struct...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ditridecyl adipate (B1204190) (DTDA) is a high-performance synthetic ester classified as a Group V base oil.[1][2] Its inherent chemical structure, a diester of adipic acid and tridecyl alcohol, imparts a unique combination of properties that make it an excellent choice for formulating advanced lubricants for demanding applications.[3] Key characteristics include superior thermal and oxidative stability, a high viscosity index, excellent low-temperature fluidity, and good solvency for additives.[1][2][4] These attributes position DTDA as a valuable component in the formulation of a wide range of high-performance lubricants, including engine oils, hydraulic fluids, compressor oils, and greases.[1][2]
This document provides detailed application notes and experimental protocols for researchers and formulators working with Ditridecyl adipate. It covers the typical physicochemical properties of DTDA, guidance on formulating lubricants with appropriate additives, and standardized testing procedures to evaluate the performance of the final product.
Physicochemical Properties of Ditridecyl Adipate
DTDA serves as a robust base stock that can be tailored with various additives to meet specific performance requirements. Below is a summary of its typical properties. It is important to note that exact values can vary between manufacturers.
Table 1: Typical Physicochemical Properties of Ditridecyl Adipate
Property
Typical Value
Test Method
Molecular Formula
C32H62O4
-
Molecular Weight
510.83 g/mol
-
Appearance
Clear, colorless to pale yellow liquid
Visual
Kinematic Viscosity @ 40°C
~45 cSt
ASTM D445
Kinematic Viscosity @ 100°C
~7.5 cSt
ASTM D445
Viscosity Index
~160
ASTM D2270
Pour Point
-30 to -40 °C
ASTM D97
Flash Point (COC)
~250 °C
ASTM D92
Specific Gravity @ 25°C
~0.910
ASTM D1298
Acid Value
< 0.05 mg KOH/g
ASTM D974
Saponification Value
~219 mg KOH/g
ASTM D94
Note: Some values are estimated based on data for similar long-chain adipate esters.[5]
Formulation of High-Performance Lubricants
The formulation of a high-performance lubricant involves the careful selection and blending of a base oil with a synergistic additive package. DTDA's excellent solvency allows for the effective dissolution of a wide range of additives.
Key Additive Classes for DTDA-based Lubricants:
Anti-Wear (AW) Agents: These additives form a protective film on metal surfaces to prevent wear under boundary lubrication conditions. A common example is Zinc dialkyldithiophosphate (ZDDP).
Antioxidants (AO): These inhibit the oxidation of the base oil, extending the lubricant's service life, especially at high temperatures. Aminic and phenolic antioxidants are frequently used.[6]
Viscosity Index (VI) Improvers: While DTDA has a naturally high VI, for certain applications requiring even greater viscosity stability over a wide temperature range, VI improvers can be added.
Pour Point Depressants (PPD): These additives modify the formation of wax crystals at low temperatures, further improving the lubricant's cold-flow properties.
Corrosion and Rust Inhibitors: These protect metal surfaces from chemical attack by water and other corrosive agents.
Detergents and Dispersants: These keep engine components clean by preventing the formation of deposits and suspending contaminants in the oil.[7]
General Formulation Protocol:
Base Oil Preparation: Weigh the required amount of Ditridecyl adipate into a clean, dry blending vessel.
Heating: Gently heat the DTDA to approximately 60-70°C while stirring continuously with a magnetic stirrer. This reduces the viscosity and facilitates the dissolution of additives.
Additive Incorporation:
Slowly add the desired concentrations of anti-wear and antioxidant additives to the heated base oil.
Continue stirring until all additives are completely dissolved, ensuring a homogenous mixture. Esters like DTDA generally exhibit good additive solubility.[5]
Optional Additives: If required, add viscosity index improvers and pour point depressants to the formulation and continue stirring until a uniform blend is achieved.
Cooling: Allow the formulated lubricant to cool to room temperature while maintaining gentle stirring.
Quality Control: Perform relevant quality control tests on the final blend, such as visual inspection for clarity and homogeneity, and measurement of kinematic viscosity.
Technical Support Center: Purification of Ditridecyl Adipate (DTDA)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted adipic acid from crude Ditri...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted adipic acid from crude Ditridecyl adipate (B1204190) (DTDA).
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for removing unreacted adipic acid from my crude Ditridecyl adipate (DTDA) sample?
The most common and effective method for removing unreacted adipic acid is through a liquid-liquid extraction using a basic aqueous solution.[1] Adipic acid, a dicarboxylic acid, readily reacts with a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to form its corresponding water-soluble salt. This salt then preferentially partitions into the aqueous phase, effectively separating it from the desired ester, which remains in the organic phase.[1]
Q2: Why is a basic wash necessary for adipic acid removal?
Adipic acid has limited solubility in water but is highly soluble in alcohol.[2][3] Simply washing with neutral water will not be sufficient for complete removal. The use of a basic solution deprotonates the carboxylic acid groups of adipic acid, forming a sodium adipate salt. This salt is ionic and therefore highly soluble in the aqueous phase, allowing for efficient extraction from the organic layer containing the DTDA.
Q3: Can I use a stronger base, like sodium hydroxide (B78521) (NaOH), for the extraction?
While a strong base like NaOH would also neutralize the adipic acid, it is generally not recommended for ester purifications. Esters can be susceptible to hydrolysis under strongly basic conditions, a reaction that would break down your DTDA product back into adipic acid and tridecanol.[4] Mild bases like sodium bicarbonate or sodium carbonate are sufficient to neutralize the unreacted adipic acid without significantly risking the integrity of the ester product.
Q4: How can I confirm that all the unreacted adipic acid has been removed?
Several analytical techniques can be used to assess the purity of your DTDA sample after purification:
Thin-Layer Chromatography (TLC): This is a quick and straightforward qualitative method to check for the presence of adipic acid.[1] A spot corresponding to adipic acid should be absent in the purified sample lane.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are quantitative methods that can determine the concentration of residual adipic acid with high accuracy.[1]
Q5: What are the physical properties of Adipic Acid and Ditridecyl Adipate?
A summary of the key physical properties is provided in the table below.
Issue 1: Emulsion formation during liquid-liquid extraction.
Problem: A stable emulsion forms between the organic and aqueous layers, making separation difficult.
Possible Cause: Vigorous shaking of the separatory funnel. High concentration of crude product.
Solution:
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel.[1] The increased ionic strength of the aqueous phase helps to break the emulsion.
Patience: Allow the separatory funnel to stand undisturbed for an extended period to allow the layers to separate.
Filtration: In stubborn cases, passing the emulsified layer through a bed of celite or glass wool can help to break the emulsion.
Issue 2: The aqueous wash is not effectively removing the adipic acid.
Problem: TLC or HPLC analysis of the organic layer still shows a significant amount of adipic acid after multiple washes.
Possible Cause:
Insufficient amount of basic solution used.
The basic solution is not concentrated enough.
Insufficient mixing between the two phases.
Solution:
Increase Volume/Concentration: Use a larger volume of the saturated sodium bicarbonate solution or increase its concentration.
Multiple Washes: Perform multiple sequential washes with the basic solution rather than a single large wash. Three washes are typically sufficient.[1]
Ensure Thorough Mixing: Ensure adequate mixing between the organic and aqueous phases by gentle but thorough inversion of the separatory funnel.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Removal of Unreacted Adipic Acid
This protocol details the standard procedure for removing unreacted adipic acid from a crude DTDA mixture.
Materials:
Crude Ditridecyl adipate in an organic solvent (e.g., ethyl acetate, diethyl ether)
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Separatory funnel
Erlenmeyer flasks
Rotary evaporator
Procedure:
Dissolution: Dissolve the crude DTDA in a suitable organic solvent. The volume should be sufficient to ensure the product is fully dissolved.
Transfer: Transfer the organic solution to a separatory funnel.
First Wash: Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel.
Extraction: Stopper the funnel and gently invert it several times, periodically venting to release any pressure from carbon dioxide evolution.[1]
Separation: Allow the layers to separate fully. The upper organic layer contains the DTDA, and the lower aqueous layer contains the sodium adipate salt.[1]
Drain: Carefully drain the lower aqueous layer.
Repeat: Repeat the wash with the sodium bicarbonate solution (steps 3-6) two more times to ensure complete removal of the adipic acid.[1]
Brine Wash: Wash the organic layer with an equal volume of brine to remove residual water and aid in breaking any emulsions.[1]
Drying: Drain the organic layer into a clean Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄). Swirl the flask and let it stand until the solution is clear.
Filtration and Concentration: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the purified Ditridecyl adipate.[1]
Visualizations
Caption: Workflow for the purification of Ditridecyl adipate.
Troubleshooting low yield in Ditridecyl adipate synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Ditridecyl adipate...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Ditridecyl adipate (B1204190).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Ditridecyl adipate?
The most prevalent method for synthesizing Ditridecyl adipate is through the Fischer esterification of adipic acid with two equivalents of tridecyl alcohol. This reaction is typically facilitated by an acid catalyst. Common catalysts include homogeneous acids like sulfuric acid and p-toluenesulfonic acid, as well as heterogeneous solid acid catalysts such as titanium-based catalysts.[1] In recent years, enzymatic catalysis using lipases has gained traction as a more environmentally friendly alternative.[1]
Q2: What are the primary factors that influence the yield of Ditridecyl adipate?
Several key factors significantly impact the final yield of Ditridecyl adipate:
Reaction Temperature: The temperature at which the reaction is conducted affects the reaction rate.
Reaction Time: Sufficient reaction time is necessary for the reaction to proceed to completion.
Catalyst Type and Concentration: The choice of catalyst and its concentration are critical for the reaction's efficiency.[1]
Molar Ratio of Reactants: The ratio of tridecyl alcohol to adipic acid plays a crucial role in driving the reaction equilibrium.[1]
Water Removal: As water is a byproduct of the esterification, its efficient removal is essential to shift the reaction equilibrium towards the formation of the product.[1]
Q3: How can the formation of side products be minimized during the synthesis?
Side reactions can decrease the yield and complicate purification. A common side reaction at elevated temperatures is the dehydration of tridecyl alcohol to form di-tridecyl ether.[2] To minimize this and other potential side reactions, it is advisable to use the minimum effective reaction temperature and consider milder catalysts.[3] Enzymatic catalysis, which operates under milder conditions, can also effectively reduce the formation of byproducts.[1]
Q4: Is it possible to recycle the catalyst used in the synthesis?
Yes, catalyst recyclability is an important consideration for sustainable synthesis. Solid acid catalysts and immobilized enzymes can be recovered from the reaction mixture, typically by filtration, and can be reused in subsequent reactions.[1]
Troubleshooting Guide for Low Yield
Low yield is a common issue in the synthesis of Ditridecyl adipate. The following guide provides potential causes and recommended solutions to address this problem.
Issue
Potential Cause
Recommended Solution
Low Product Yield
Incomplete Reaction: The Fischer esterification is a reversible reaction, and the equilibrium may not be sufficiently shifted towards the products.[4][5]
- Use a Dean-Stark apparatus to azeotropically remove water as it is formed, driving the reaction to completion.[2][5]- Increase the molar ratio of tridecyl alcohol to adipic acid. A significant excess of the alcohol can push the equilibrium towards the ester.[4] For instance, a 10-fold excess of alcohol has been shown to increase yield up to 97% in similar esterifications.[5]
Hydrolysis of the Ester: The presence of excess water can lead to the hydrolysis of the Ditridecyl adipate back to the starting materials.[3]
- Ensure that all reactants and solvents are anhydrous before starting the reaction.[3]- Efficiently remove water during the reaction using methods like a Dean-Stark trap.[3]
Suboptimal Catalyst Concentration or Activity: The catalyst may be inactive or used at a suboptimal concentration, leading to a slow or incomplete reaction.[4]
- Increase the catalyst loading. A typical range for acid catalysts is 1-3% w/w of the dicarboxylic acid.[2]- For specific catalysts like titanium adipate, a dosage of around 2.39% (w/w) of the total reactants has been found to be effective in similar systems.[6]
Inadequate Reaction Temperature or Time: The reaction may not have reached completion due to insufficient temperature or time.[2]
- Increase the reaction temperature. For the synthesis of long-chain diesters, temperatures in the range of 120-150°C are often employed.[2]- Extend the reaction time and monitor the progress using techniques like Thin Layer Chromatography (TLC).[2]
Formation of Side Products: Side reactions, such as the formation of di-tridecyl ether at high temperatures, can consume the reactants and reduce the yield of the desired ester.[2][3]
- Use a milder catalyst, such as p-toluenesulfonic acid, instead of a stronger acid like concentrated sulfuric acid.[2]- Avoid excessively high reaction temperatures.[2]
Product Loss During Workup and Purification: Significant amounts of the product may be lost during the extraction and purification steps.[3]
- Optimize the purification procedure. For recrystallization, carefully select a solvent system that maximizes product recovery.[2]- During aqueous washes, ensure the pH is controlled to prevent hydrolysis of the ester.[3]
Experimental Protocols
Fischer Esterification using a Dean-Stark Apparatus
This protocol provides a general guideline for the synthesis of Ditridecyl adipate.
Materials:
Adipic acid
Tridecyl alcohol (a slight excess, e.g., 2.2 equivalents)
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add adipic acid, tridecyl alcohol, and toluene.
Catalyst Addition: Add the p-toluenesulfonic acid catalyst to the mixture.
Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.[2]
Monitoring: Continue the reaction until the theoretical amount of water has been collected, or until TLC analysis indicates the consumption of the starting materials.[2]
Workup:
Cool the reaction mixture to room temperature.
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[3]
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[3]
Purification:
Filter to remove the drying agent.
Concentrate the organic solution under reduced pressure to remove the toluene.
The crude product can be further purified by column chromatography or recrystallization to remove unreacted tridecyl alcohol and other impurities.[2][7]
This protocol outlines a greener alternative for the synthesis of Ditridecyl adipate.
Materials:
Adipic acid
Tridecyl alcohol
Immobilized lipase (e.g., from Candida antarctica)
Solvent (optional, the reaction can be run solvent-free)
Procedure:
Reaction Setup: In a suitable reaction vessel, combine adipic acid and tridecyl alcohol.
Enzyme Addition: Add the immobilized lipase to the reactant mixture. A typical concentration is around 2.5% (w/w) of the reactants.[1]
Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 60-70°C) with continuous stirring.[1][8] To drive the equilibrium, a vacuum can be applied to remove the water byproduct.
Monitoring: Monitor the reaction progress by TLC or Gas Chromatography (GC).
Enzyme Recovery: After the reaction is complete, cool the mixture and separate the immobilized enzyme by filtration. The enzyme can often be washed and reused.[1]
Purification: The crude product can be purified by washing with a dilute sodium bicarbonate solution to remove any unreacted adipic acid, followed by drying. Further purification can be achieved by column chromatography if necessary.
Technical Support Center: Optimizing Ditridecyl Adipate Esterification
Welcome to the technical support center for the synthesis of ditridecyl adipate (B1204190). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the synthesis of ditridecyl adipate (B1204190). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and resolving common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing ditridecyl adipate?
A1: The most common method for synthesizing ditridecyl adipate is the direct esterification of adipic acid with tridecyl alcohol.[1] This reaction is an equilibrium process and is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid.[2][3] To drive the reaction towards the formation of the diester, water, a byproduct, is continuously removed.[1][4] Alternative methods include enzymatic catalysis using lipases, which offers a more environmentally friendly approach under milder conditions, and transesterification, which involves reacting a short-chain dialkyl adipate with tridecyl alcohol.[2][4]
Q2: What are the critical factors that influence the yield of ditridecyl adipate?
A2: Several factors significantly impact the yield of ditridecyl adipate. The key parameters to control are the reaction temperature, reaction time, the type and concentration of the catalyst, and the molar ratio of the reactants (adipic acid to tridecyl alcohol).[2] Since esterification is a reversible reaction, the efficient removal of water as it is formed is crucial to shift the equilibrium towards the product and achieve a high yield.[5][6]
Q3: How can side reactions be minimized during the synthesis process?
A3: Side reactions can lower the yield and complicate the purification of ditridecyl adipate. At elevated temperatures, potential side reactions include the dehydration of tridecyl alcohol to form an alkene or the formation of di-tridecyl ether.[5] To minimize these, it is advisable to use the minimum effective reaction temperature and consider using a milder catalyst.[5] Enzymatic catalysis, which operates at lower temperatures, is an effective strategy for enhancing selectivity and reducing byproduct formation.[2]
Q4: Is it possible to recycle the catalyst used in the esterification?
A4: Yes, catalyst recycling is an important consideration for sustainable synthesis. Solid acid catalysts and immobilized enzymes can be recovered from the reaction mixture, typically by filtration, and reused in subsequent batches.[2] For example, certain titanium-based solid catalysts have demonstrated good reusability over multiple cycles with minimal loss of catalytic activity.[2]
Q5: What is a typical molar ratio of tridecyl alcohol to adipic acid for this reaction?
A5: To maximize the conversion of the dicarboxylic acid, it is common practice to use a slight excess of the alcohol. A molar ratio of 2.1 to 2.2 moles of tridecyl alcohol for every 1 mole of adipic acid is a recommended starting point.[6] Using an excess of the alcohol helps to shift the reaction equilibrium towards the formation of the desired diester.[3]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of ditridecyl adipate, their potential causes, and recommended solutions.
Problem
Potential Cause(s)
Recommended Solution(s)
Low Yield
Incomplete Reaction: The Fischer esterification is a reversible process.[5]
- Use a Dean-Stark apparatus or apply a vacuum to effectively remove water and drive the reaction to completion.[1][5] - Increase the molar ratio of tridecyl alcohol to adipic acid.[5] - Increase the reaction time and monitor progress via TLC until the starting materials are consumed.[6]
Hydrolysis: The ester product can be hydrolyzed back to the starting materials in the presence of excess water.[5]
- Ensure all reactants and solvents are anhydrous. - Maintain efficient water removal throughout the reaction.[5]
Loss during Workup: The product may be lost during extraction and purification steps.
- Ensure the pH is appropriate during aqueous washes to prevent hydrolysis.[5] - Use a suitable solvent system for extraction and chromatography.[5]
Presence of Monoester
Incomplete Reaction: Insufficient reaction time or non-optimal conditions can lead to the formation of mono-tridecyl adipate.[5]
- Increase the reaction time.[5] - Ensure a sufficient excess of tridecyl alcohol is used to favor the formation of the diester.[5]
Formation of High Boiling Point Byproduct
Ether Formation: The acid catalyst can promote the dehydration of tridecyl alcohol to form di-tridecyl ether at high temperatures.[5]
- Maintain the reaction temperature at the minimum necessary for efficient esterification.[5] - Consider using a milder or more selective catalyst.[5]
Product is Darkly Colored
Decomposition: The reaction temperature may be too high, causing the degradation of reactants or the product.
- Lower the reaction temperature. While higher temperatures can increase the reaction rate, they also risk promoting side reactions and decomposition.[6]
Impure Starting Materials: Impurities in the adipic acid or tridecyl alcohol can lead to discoloration.
- Verify the purity of the starting materials before beginning the reaction.[6]
Catalyst Deactivation
Catalyst Poisoning: Impurities in the reactants or solvent can poison the catalyst.
- Ensure high purity of all reactants and solvents.[2]
Thermal Degradation: The catalyst may not be stable at the reaction temperature.
- Operate within the recommended temperature range for the specific catalyst being used.[2]
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting common issues during ditridecyl adipate synthesis.
Technical Support Center: Purification of Ditridecyl Adipate via Column Chromatography
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of ditridecyl adipate (B1204190) using column chromatography. Below you...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of ditridecyl adipate (B1204190) using column chromatography. Below you will find frequently asked questions and detailed troubleshooting guides to address common issues encountered during this process.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying ditridecyl adipate?
A1: Silica (B1680970) gel is the most commonly used stationary phase for the column chromatography of esters like ditridecyl adipate due to its polarity and effectiveness in separating compounds with differing polarities.[1]
Q2: How do I select an appropriate solvent system (mobile phase)?
A2: The ideal solvent system should provide good separation of ditridecyl adipate from its impurities. A common approach is to start with a non-polar solvent and gradually increase the polarity. A typical mobile phase for adipate esters is a mixture of hexane (B92381) and ethyl acetate (B1210297).[1][2] Thin-Layer Chromatography (TLC) should be used first to determine the optimal solvent ratio that gives your desired product an Rf value of approximately 0.3.[3]
Q3: How can I remove unreacted adipic acid and tridecanol (B155529) before column chromatography?
A3: Unreacted adipic acid, being acidic, can be effectively removed by a liquid-liquid extraction with a basic aqueous solution like sodium bicarbonate.[1] The unreacted tridecanol can be removed by column chromatography, as it is typically less polar than the ditridecyl adipate.[1]
Q4: What analytical techniques can be used to assess the purity of the final product?
A4: Thin-Layer Chromatography (TLC) provides a quick qualitative assessment of purity. For more quantitative and definitive analysis, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the preferred methods.[1]
Troubleshooting Guide
Issue 1: Poor Separation of Ditridecyl Adipate
Problem: You are observing broad, overlapping bands, or no separation at all between your product and impurities during column chromatography.
Possible Cause
Troubleshooting Steps
Incorrect Mobile Phase Polarity
If the eluent is too polar, all compounds will elute quickly with poor separation. If it's not polar enough, they will remain adsorbed to the silica. Solution: Use TLC to test various solvent systems. Start with a non-polar solvent like hexane and gradually increase the proportion of a more polar solvent like ethyl acetate. A typical gradient might range from 100% hexane to 90:10 hexane:ethyl acetate.[1]
Column Overloading
Applying too much crude sample leads to broad bands and poor resolution. Solution: As a general guideline, the amount of crude material should be about 1-5% of the weight of the silica gel used.[1]
Improper Column Packing
Air bubbles or cracks in the silica gel bed create channels, leading to uneven solvent flow and poor separation. Solution: Use a "slurry packing" method where the silica gel is mixed with the initial mobile phase before being poured into the column. Gently tap the column during packing to ensure an even bed.[1]
Flow Rate is Too Fast or Too Slow
An excessively fast flow rate doesn't allow for proper equilibration between the stationary and mobile phases, while a very slow rate can lead to band broadening due to diffusion.[4] Solution: Adjust the flow rate to an optimal level. This may require some experimentation for your specific column dimensions and packing.
Compound Instability on Silica Gel
Some compounds can decompose on acidic silica gel.[5] Solution: Test the stability of your compound on a TLC plate by letting it sit for an extended period before eluting. If decomposition occurs, consider using a less acidic stationary phase like alumina (B75360) or deactivating the silica gel.[5]
Issue 2: Product is Not Eluting from the Column
Problem: You have run a significant volume of mobile phase through the column, but there is no sign of your desired product in the collected fractions.
Possible Cause
Troubleshooting Steps
Mobile Phase is Not Polar Enough
The solvent system may not be sufficiently polar to displace the ditridecyl adipate from the silica gel. Solution: Gradually increase the polarity of your mobile phase. If you started with a low percentage of ethyl acetate in hexane, incrementally increase the ethyl acetate concentration.[6]
Compound Decomposed on the Column
The product may have degraded on the stationary phase.[5] Solution: As mentioned previously, check for compound stability on silica using TLC. If it is unstable, an alternative stationary phase may be necessary.[5]
Fractions are Too Dilute
Your compound may have eluted, but at a concentration too low to be detected by your analytical method (e.g., TLC).[5] Solution: Concentrate the fractions you suspect might contain your product before analysis.[5]
Experimental Protocols
Protocol 1: Preliminary Purification via Liquid-Liquid Extraction
This protocol is designed to remove acidic impurities like unreacted adipic acid.[1]
Dissolution: Dissolve the crude ditridecyl adipate in a water-immiscible organic solvent such as diethyl ether or ethyl acetate in a separatory funnel.[1]
Aqueous Wash: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]
Extraction: Stopper the funnel and shake vigorously, periodically venting to release pressure from CO₂ evolution.[1]
Phase Separation: Allow the layers to separate and drain the lower aqueous layer.
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate, filter, and remove the solvent using a rotary evaporator.[2]
Protocol 2: Purification by Column Chromatography
Column Preparation:
Secure a glass chromatography column vertically.
Add a small plug of cotton or glass wool to the bottom.
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane).
Carefully pour the slurry into the column, allowing the solvent to drain slowly while gently tapping the column to ensure even packing.[1]
Add another thin layer of sand on top of the silica gel bed.[1]
Sample Loading:
Dissolve the crude ditridecyl adipate in a minimal amount of the mobile phase.[1]
Carefully apply the sample solution to the top of the silica gel bed.[1]
Elution:
Begin adding the mobile phase to the top of the column.
Start with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 100% hexane to 90:10 hexane:ethyl acetate.[1]
Fraction Collection: Collect the eluent in small, separate fractions.[1]
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified ditridecyl adipate.[1]
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.[1]
Visualizations
Caption: Experimental workflow for the purification of ditridecyl adipate.
Caption: Troubleshooting decision tree for poor separation in column chromatography.
Preventing byproduct formation in Ditridecyl adipate synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Ditridecyl adipate...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Ditridecyl adipate (B1204190). Our aim is to help you optimize your reaction conditions to prevent the formation of byproducts and achieve a high yield of your desired product.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in Ditridecyl adipate synthesis?
The most common byproducts encountered during the synthesis of Ditridecyl adipate are mono-tetradecyl adipate and di-tetradecyl ether.[1] The formation of these impurities is largely dependent on the reaction conditions.
Q2: How can I minimize the formation of mono-tetradecyl adipate?
The presence of mono-tetradecyl adipate is typically a result of an incomplete reaction.[1] To minimize its formation, you can:
Increase the reaction time: Allowing the reaction to proceed for a longer duration ensures the full conversion of the monoester to the desired diester.[1]
Use an excess of tetradecanol (B45765): Employing a slight excess of the alcohol can help drive the reaction to completion. A molar ratio of 1:2.1 to 1:2.2 (adipic acid to tetradecanol) is often recommended.[2]
Q3: What conditions lead to the formation of di-tetradecyl ether and how can I prevent it?
Di-tetradecyl ether is typically formed at high temperatures when an acid catalyst promotes the dehydration of tetradecanol.[1] To prevent this side reaction:
Maintain the minimum necessary reaction temperature: Avoid excessively high temperatures. For instance, when using sulfuric acid, a temperature range of 100-120°C is generally sufficient.[3]
Consider a milder catalyst: Using a less harsh acid catalyst can reduce the likelihood of alcohol dehydration.[1]
Opt for enzymatic synthesis: Enzymatic methods operate at much lower temperatures (e.g., 50-60°C), which significantly reduces the risk of ether formation.[4][5]
Q4: How does water affect the synthesis and how can it be removed?
Water is a byproduct of the esterification reaction. Its presence can shift the reaction equilibrium back towards the starting materials, leading to lower yields and the presence of unreacted adipic acid.[1][6] Effective water removal is crucial for driving the reaction to completion.[6] This is commonly achieved using a Dean-Stark apparatus, which azeotropically removes water as it is formed.[1][7]
Q5: What is the optimal molar ratio of reactants?
To favor the formation of the diester, Ditridecyl adipate, a slight excess of tetradecanol is recommended. A molar ratio of adipic acid to tetradecanol between 1:2.1 and 1:2.2 is generally effective in driving the reaction towards the desired product.[2] For some methods, such as those using ionic liquids, a higher ratio of 4:1 (alcohol to acid) has been reported to give high yields for similar dialkyl adipates.[3]
Troubleshooting Guide
Problem
Potential Cause
Recommended Solution
Low Yield of Ditridecyl Adipate
Incomplete reaction due to equilibrium limitations.
- Use a Dean-Stark apparatus to continuously remove water. - Increase the molar ratio of tetradecanol to adipic acid.[1]
Presence of water hydrolyzing the ester product.
- Ensure all reactants and solvents are anhydrous before starting the reaction. - Efficiently remove water throughout the synthesis.[1]
Presence of Mono-tetradecyl Adipate
Insufficient reaction time or non-optimal conditions.
- Increase the overall reaction time. - Ensure a sufficient excess of tetradecanol is used to drive the reaction to completion.[1]
Formation of Di-tetradecyl Ether
Excessively high reaction temperatures promoting alcohol dehydration.
- Maintain the reaction temperature at the minimum necessary for esterification (e.g., 100-120°C for acid catalysis).[1][3] - Consider using a milder catalyst or an enzymatic approach which uses lower temperatures.[1]
Product is Darkly Colored
Decomposition of reactants or product at high temperatures.
Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, combine adipic acid and tetradecanol (molar ratio of 1:2.2).[2]
Solvent and Catalyst Addition: Add toluene to dissolve the reactants, followed by the careful addition of a catalytic amount of concentrated sulfuric acid.
Reaction and Water Removal: Heat the mixture to reflux (approximately 110-120°C).[7] The water produced will be collected in the Dean-Stark trap. Continue refluxing until the theoretical amount of water has been collected.[1]
Workup: Cool the reaction mixture. Transfer it to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.[1][7]
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the toluene using a rotary evaporator.
Purification: The crude product can be further purified by column chromatography or recrystallization to remove any remaining impurities.[1]
Protocol 2: Enzymatic Synthesis
This protocol utilizes an immobilized lipase for a greener synthesis under milder conditions.
Materials:
Adipic Acid
Tetradecanol
Immobilized Lipase (e.g., Novozym 435)
Procedure:
Reactant and Enzyme Addition: In a suitable reaction vessel, combine adipic acid and tetradecanol. Add the immobilized lipase.
Reaction Conditions: Heat the mixture to 50-60°C with vigorous stirring.[4] To drive the reaction forward, apply a vacuum to remove the water byproduct.[7] The reaction is typically run for 24-48 hours.[7]
Enzyme Recovery: After the reaction is complete, cool the mixture. The immobilized enzyme can be recovered by filtration and washed for reuse.
Purification: The resulting product can be purified by recrystallization from a suitable solvent like ethanol (B145695) or acetone.[2]
Visualizations
Caption: A troubleshooting workflow for byproduct formation.
Caption: Key reaction pathways in Ditridecyl adipate synthesis.
Issues with poor separation in Ditridecyl adipate HPLC analysis
Welcome to the Technical Support Center for the High-Performance Liquid Chromatography (HPLC) analysis of Ditridecyl adipate (B1204190) (DTDA). This resource is designed for researchers, scientists, and drug development...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for the High-Performance Liquid Chromatography (HPLC) analysis of Ditridecyl adipate (B1204190) (DTDA). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during the analysis of this non-polar, long-chain diester.
Troubleshooting Guides
This section addresses specific issues you may encounter during your HPLC experiments in a direct question-and-answer format.
Question: Why am I seeing poor separation or co-elution of my Ditridecyl adipate peak with other components in my sample?
Answer: Poor separation in the HPLC analysis of a non-polar compound like Ditridecyl adipate often stems from suboptimal chromatographic conditions. Here are the primary factors to investigate:
Mobile Phase Composition: The organic content in your mobile phase is a critical factor. For reversed-phase HPLC of non-polar compounds, a high percentage of organic solvent (like acetonitrile (B52724) or methanol) is necessary for adequate elution. If the organic content is too low, the analyte will have very long retention times and broad peaks. Conversely, if it's too high, the analyte will elute too quickly with poor separation from other early-eluting compounds.[1]
Flow Rate: The flow rate of the mobile phase influences the time your analyte spends interacting with the stationary phase. A slower flow rate can sometimes improve the resolution of closely eluting peaks, but it will also increase the analysis time. Conversely, a higher flow rate will shorten the run time but may lead to decreased resolution.[2]
Column Temperature: Increasing the column temperature can improve the separation efficiency for large, hydrophobic molecules like Ditridecyl adipate. Higher temperatures reduce the viscosity of the mobile phase, leading to sharper peaks and potentially better resolution.[3][4][5] However, be mindful of the thermal stability of your analyte.
Column Choice: The choice of stationary phase is crucial. A C18 column is a common and good starting point for non-polar compounds. However, if you are still facing separation issues, a different stationary phase, such as a C8 or a phenyl-hexyl column, might offer different selectivity and improve your separation.[1]
Question: My Ditridecyl adipate peak is tailing. What are the likely causes and how can I fix it?
Answer: Peak tailing is a common issue in HPLC and can be caused by several factors:
Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with any polar moieties in your analyte or co-eluting compounds, leading to peak tailing. Using a modern, well-end-capped column can minimize these interactions.[6][7][8]
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion, including tailing. Try reducing the injection volume or diluting your sample.[8]
Sample Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger (i.e., less polar in reversed-phase) than your mobile phase, it can cause peak distortion. Ideally, your sample should be dissolved in the mobile phase itself or a weaker solvent.[9][10][11]
Column Contamination or Voids: Contamination at the head of the column or the formation of a void in the packing material can disrupt the sample band, leading to tailing. Using a guard column and proper sample filtration can help prevent this. If a void is suspected, the column may need to be replaced.
Question: My Ditridecyl adipate peak is very broad. What can I do to improve the peak shape?
Answer: Broad peaks are often a sign of poor column efficiency or other system issues. Here's what to consider:
Extra-Column Volume: Excessive tubing length or a large detector cell can contribute to band broadening. Ensure your HPLC system is optimized for low dead volume.
Mobile Phase Flow Rate: A flow rate that is too high can lead to broader peaks due to insufficient mass transfer. Try reducing the flow rate to see if the peak shape improves.[2]
Column Temperature: As mentioned for poor separation, increasing the column temperature can lead to sharper peaks for hydrophobic compounds by reducing mobile phase viscosity and improving mass transfer.[3][4][5]
Sample Overload: Similar to peak tailing, injecting too much sample can also cause peak broadening.[8]
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for the analysis of Ditridecyl adipate?
A1: A good starting point for the analysis of Ditridecyl adipate is a reversed-phase HPLC method. Based on methods for similar long-chain esters, the following conditions are recommended:
Parameter
Recommended Setting
Column
C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase
Acetonitrile:Water (90:10, v/v)
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
Detector
UV at 210 nm
These parameters may require optimization depending on your specific instrument and sample matrix.
Q2: Should I use an isocratic or gradient elution for my Ditridecyl adipate analysis?
A2: The choice between isocratic and gradient elution depends on the complexity of your sample.
Isocratic elution , where the mobile phase composition remains constant, is simpler, more robust, and often preferred for routine analysis of a single compound or a simple mixture.[12]
Gradient elution , where the mobile phase composition is changed during the run (e.g., by increasing the percentage of organic solvent), is beneficial for complex samples containing compounds with a wide range of polarities. A gradient can help to elute strongly retained compounds in a reasonable time while still providing good separation of earlier eluting peaks.[13][14] For analyzing Ditridecyl adipate in a complex matrix, a gradient method may be necessary to achieve adequate separation from all other components.
Q3: How should I prepare my Ditridecyl adipate sample for HPLC analysis?
A3: Proper sample preparation is crucial for obtaining reliable HPLC results and for protecting your column.
Dissolution: Dissolve your sample in a solvent that is compatible with your mobile phase. For reversed-phase HPLC, this is typically a polar organic solvent like methanol (B129727) or acetonitrile.[15] To avoid peak distortion, it is best to dissolve the sample in the initial mobile phase composition.[9][10][11]
Concentration: The sample concentration should be within the linear range of your detector. A typical starting concentration for HPLC analysis is around 0.1 - 1 mg/mL.[15]
Filtration: It is highly recommended to filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection. This will remove any particulate matter that could clog the column frit and cause high backpressure or peak distortion.[15]
Q4: What is the purpose of a guard column and should I use one?
A4: A guard column is a small, disposable column installed between the injector and the analytical column. It contains the same stationary phase as the analytical column. Its purpose is to trap strongly retained or irreversible compounds and particulate matter from the sample, thereby protecting the more expensive analytical column from contamination and extending its lifetime. Using a guard column is highly recommended, especially when analyzing samples from complex matrices.
Experimental Protocols
Protocol 1: Standard Preparation for Ditridecyl Adipate
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Ditridecyl adipate reference standard into a 10 mL volumetric flask.
Dissolve the standard in methanol or acetonitrile and make up to the mark with the same solvent.
Sonicate for 5-10 minutes to ensure complete dissolution.
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve the desired concentrations for your calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Protocol 2: Sample Preparation
Accurately weigh a known amount of the sample containing Ditridecyl adipate into a suitable volumetric flask.
Add a sufficient volume of methanol or acetonitrile to dissolve the sample.
Sonicate the sample for 10-15 minutes to ensure complete extraction of Ditridecyl adipate.
Allow the solution to cool to room temperature and then dilute to the mark with the same solvent.
Filter an aliquot of the sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.
Protocol 3: HPLC System Operation
System Startup: Turn on the HPLC system components (pump, detector, column oven).
Mobile Phase Preparation: Prepare the mobile phase (e.g., Acetonitrile:Water, 90:10 v/v). Ensure the solvents are of HPLC grade and are properly degassed.
System Purge: Purge the pump with the mobile phase to remove any air bubbles from the system.
Column Equilibration: Set the flow rate (e.g., 1.0 mL/min) and allow the mobile phase to run through the column until a stable baseline is achieved (typically 15-30 minutes).
Injection Sequence: Set up your injection sequence in the chromatography software, including blanks, standards, and samples.
Analysis: Start the analysis.
System Shutdown: After the analysis is complete, flush the column with a strong solvent (e.g., 100% acetonitrile) to remove any strongly retained compounds. Then, store the column in an appropriate solvent as recommended by the manufacturer.
Visualizations
Caption: Experimental workflow for the HPLC analysis of Ditridecyl adipate.
Caption: Troubleshooting decision tree for poor separation in HPLC analysis.
How to break emulsions during Ditridecyl adipate workup
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering emulsions during the workup of Ditridecyl...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering emulsions during the workup of Ditridecyl adipate (B1204190).
Frequently Asked Questions (FAQs)
Q1: What is Ditridecyl adipate and what is it used for?
Ditridecyl adipate is a diester of adipic acid and tridecyl alcohol with the chemical formula C32H62O4.[1][2] It is primarily used as a plasticizer to enhance the flexibility and workability of polymers, particularly polyvinyl chloride (PVC).[3] It also finds applications in lubricants and as an emollient in cosmetic formulations due to its skin-conditioning properties.[2][3]
Q2: How is Ditridecyl adipate synthesized?
The most common method for synthesizing Ditridecyl adipate is through the direct esterification of adipic acid with tridecyl alcohol.[3] This reaction is typically catalyzed by an acid, such as sulfuric acid, and requires elevated temperatures to remove the water byproduct and drive the reaction to completion.[3]
Q3: Why do emulsions form during the workup of Ditridecyl adipate?
Emulsions are stable mixtures of two immiscible liquids, such as an organic solvent and water.[4] During the workup of Ditridecyl adipate, emulsions can form for several reasons:
Presence of unreacted starting materials: Adipic acid, being a dicarboxylic acid, can act as a surfactant-like molecule, stabilizing the interface between the organic and aqueous layers.
Formation of soaps: If a basic wash (e.g., sodium bicarbonate) is used to neutralize the acid catalyst, residual long-chain fatty acids can form soaps, which are excellent emulsifying agents.
High shear mixing: Vigorous shaking or stirring during the liquid-liquid extraction process can create fine droplets that are slow to coalesce.[5]
Suspended solids: Fine particulate matter can accumulate at the interface between the two layers, preventing them from separating cleanly.[6]
Q4: What are the general strategies to prevent emulsion formation?
Preventing emulsion formation is often easier than breaking a stable emulsion.[5] Consider the following preventative measures:
Gentle mixing: Instead of vigorous shaking, gently swirl or rock the separatory funnel to minimize the formation of fine droplets.[5]
Solvent choice: If possible, select an organic solvent that has a significant density difference from water and a lower tendency to form emulsions.
Pre-emptive "salting out": Before extraction, add a saturated solution of sodium chloride (brine) to the aqueous layer to increase its ionic strength. This can decrease the solubility of organic compounds in the aqueous phase and promote phase separation.[4][5]
Troubleshooting Guide: Breaking Emulsions in Ditridecyl Adipate Workup
If an emulsion has formed, the following techniques can be employed to facilitate phase separation.
Decision Workflow for Breaking Emulsions
The following diagram outlines a systematic approach to troubleshooting emulsions during the workup of Ditridecyl adipate.
Caption: Decision tree for troubleshooting emulsion formation.
Summary of Emulsion Breaking Techniques
Technique
Principle of Action
Best For
Patience
Allows time for droplets to coalesce naturally.
Minor, unstable emulsions.
"Salting Out"
Increases the ionic strength of the aqueous phase, reducing the solubility of the organic component and promoting phase separation.[4][5]
General purpose, often the first method to try.
pH Adjustment
Protonating or deprotonating acidic or basic species can disrupt their surfactant properties.[4][7]
Emulsions caused by acidic or basic impurities (e.g., residual adipic acid or soaps).
Filtration
Physically removes suspended solid particles that may be stabilizing the emulsion.[6][8]
Emulsions with visible particulate matter at the interface.
Solvent Addition
Adding a small amount of a different solvent can alter the polarity of the organic phase and disrupt the emulsion.
Persistent emulsions where other methods have failed.
Temperature Change
Gentle heating can decrease viscosity and promote coalescence, while freezing can physically disrupt the emulsion with ice crystals.[4]
Thermally stable compounds.
Centrifugation
Applies a strong force to accelerate the separation of the denser and lighter phases.[7][9][10]
Stubborn emulsions, particularly on a smaller scale.
Experimental Protocols
1. "Salting Out" with Brine
Procedure:
Prepare a saturated aqueous solution of sodium chloride (brine).
Add the brine to the separatory funnel containing the emulsion, typically 10-20% of the total volume.
Gently rock or swirl the funnel to mix the contents. Avoid vigorous shaking.
Allow the mixture to stand and observe for phase separation.
Alternatively, add solid sodium chloride to the emulsion and gently swirl to dissolve.[8]
2. pH Adjustment
Caution: This method may affect the stability of the desired product.
Procedure:
If the emulsion is suspected to be caused by acidic impurities (like residual adipic acid), add a dilute base (e.g., 1M NaOH) dropwise while gently swirling.
If the emulsion is suspected to be caused by the formation of soaps during a basic wash, add a dilute acid (e.g., 1M HCl) dropwise.[7]
Monitor the pH and observe for phase separation.
3. Filtration through Celite
Procedure:
Prepare a small plug of glass wool at the bottom of a filter funnel.
Add a 2-3 cm layer of Celite® over the glass wool and gently pack it down.
Place the funnel over a clean receiving flask.
Pour the entire emulsified mixture through the Celite® pad.[6][8]
The filtrate should be biphasic and can be returned to a separatory funnel for proper separation.[6]
4. Centrifugation
Procedure:
Transfer the emulsion to centrifuge tubes.
Ensure the centrifuge is balanced.
Centrifuge the mixture for 5-10 minutes at a low to moderate speed (e.g., 1000-3000 rpm).[11]
Carefully remove the tubes and observe the separated layers.
The layers can then be separated by decantation or with a pipette.
Technical Support Center: Catalyst Performance in Ditridecyl Adipate (DTDA) Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding catalyst deactivation and regeneration during...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding catalyst deactivation and regeneration during the synthesis of Ditridecyl adipate (B1204190) (DTDA).
Troubleshooting Guide: Catalyst Deactivation
This guide addresses specific issues related to catalyst performance degradation during the esterification of adipic acid with tridecyl alcohol.
Issue
Potential Cause
Recommended Solution
Rapid decline in reaction rate within the first cycle.
Catalyst Poisoning: Impurities in reactants (adipic acid, tridecyl alcohol) or solvents, such as sulfur or nitrogen compounds, can strongly bind to active sites, rendering them inactive.[1][2][3]
1. Reactant Purity: Ensure high purity of all starting materials and solvents. Consider pre-treatment of feedstocks if impurities are suspected. 2. Catalyst Selection: If feedstock purification is not feasible, select a catalyst known for higher resistance to specific poisons.
Gradual loss of activity over multiple cycles.
Fouling/Coking: Deposition of carbonaceous materials (coke) or high-molecular-weight byproducts on the catalyst surface and within its pores.[1][3][4] This is common at elevated reaction temperatures.[3]
1. Optimize Temperature: Lower the reaction temperature to minimize side reactions that lead to coke formation, though this may require longer reaction times.[5][6] 2. Regeneration: Implement a regeneration protocol, such as solvent washing or calcination, between cycles. (See Experimental Protocols section).
Inconsistent catalyst performance after regeneration.
Incomplete Regeneration: The chosen regeneration method may not be sufficient to remove all deactivating species or fully restore the catalyst's structure.
1. Verify Regeneration Protocol: Ensure regeneration parameters (temperature, time, solvent choice) are optimized for the specific catalyst and suspected cause of deactivation. 2. Characterize Catalyst: Analyze the catalyst before and after regeneration (e.g., using BET, TGA) to confirm the restoration of surface area and removal of deposits.[7]
Physical degradation of the catalyst (e.g., crushing, fracturing).
Mechanical Stress: High stirring speeds or pressure changes in a fixed-bed reactor can cause attrition of the catalyst particles.[2] Thermal Degradation (Sintering): Exposure to excessively high temperatures can cause the collapse of the catalyst's pore structure and agglomeration of active sites, reducing the active surface area.[1][3]
1. Mechanical Handling: Use appropriate stirring rates to ensure mixing without causing physical damage. For fixed-bed reactors, ensure proper packing and flow rates. 2. Temperature Control: Operate within the catalyst's recommended temperature range to prevent irreversible thermal damage.[5]
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of catalyst deactivation during DTDA synthesis?
A1: The primary mechanisms are chemical, thermal, and mechanical.[4]
Poisoning: Strong chemisorption of impurities from the feedstock onto active catalyst sites.[2][3]
Fouling (Coking): Physical blockage of active sites and pores by carbonaceous deposits or polymeric byproducts.[1][2]
Thermal Degradation: Irreversible changes to the catalyst's structure, such as loss of surface area (sintering), due to high temperatures.[1][3]
Leaching: The dissolution of active components from a solid catalyst into the reaction medium.[7]
Caption: Key pathways leading to catalyst deactivation.
Q2: Can heterogeneous catalysts used in DTDA production be regenerated and reused?
A2: Yes, a major advantage of heterogeneous catalysts is their potential for recovery and regeneration.[8] Solid acid catalysts can often be separated from the reaction mixture by simple filtration.[5][7] Depending on the cause of deactivation, they can be regenerated through methods like solvent washing or calcination and reused for multiple reaction cycles.[9][10]
Q3: How many times can a catalyst typically be reused after regeneration?
A3: The number of effective reuse cycles is finite and depends heavily on the catalyst type, reaction conditions, and the severity of deactivation.[11] Some robust catalysts may be reused 5 to 10 times with minimal loss of activity, while others may show a significant drop after only a few cycles.[5][12] The table below presents representative data on catalyst reusability from esterification studies.
Q4: What is the general workflow for a catalyst use and regeneration cycle?
A4: The typical workflow involves using the fresh catalyst, recovering it after the reaction, regenerating it to restore its activity, and then reintroducing it into a new reaction batch. This cycle aims to extend the catalyst's lifespan and improve process economics.
Caption: A typical workflow for catalyst use, recovery, and regeneration.
Experimental Protocols
Protocol 1: Regeneration of a Fouled Solid Acid Catalyst by Solvent Washing
This protocol is designed to remove adsorbed organic residues and byproducts from a solid acid catalyst surface.
Catalyst Recovery: After the DTDA synthesis reaction is complete, allow the mixture to cool. Separate the solid catalyst from the liquid product mixture via vacuum filtration.
Initial Wash (Methanol): Transfer the recovered catalyst to a beaker. Add methanol (B129727) in a quantity sufficient to fully immerse the catalyst (e.g., 10 mL of solvent per gram of catalyst).
Stirring: Stir the catalyst slurry gently for 30 minutes at room temperature to dissolve and remove weakly adsorbed species.
Second Filtration: Separate the catalyst from the methanol wash by vacuum filtration.
Secondary Wash (Hexane): Transfer the catalyst to a clean beaker and add n-hexane, again ensuring the catalyst is fully submerged. Stir for 30 minutes. This step helps remove less polar residues. A two-step washing method can be more effective.[9]
Final Filtration: Filter the catalyst from the n-hexane.
Drying: Place the washed catalyst in a vacuum oven. Dry at 60-80°C for 12-24 hours or until a constant weight is achieved, ensuring all residual solvent is removed.[12][13]
Storage: Store the regenerated catalyst in a desiccator to prevent moisture absorption before its next use.
Protocol 2: Regeneration of a Coked Solid Acid Catalyst by Calcination
This protocol is for severe deactivation caused by carbonaceous deposits (coke) and requires a furnace.
Catalyst Preparation: Recover and wash the catalyst with a solvent (as described in Protocol 1, steps 1-6) to remove any non-coke residues. Dry the catalyst completely.
Loading: Place the dried, deactivated catalyst in a ceramic crucible suitable for high-temperature heating.
Furnace Program: Place the crucible in a programmable muffle furnace.
Ramp Up: Heat the furnace in an air atmosphere to the target calcination temperature (typically 500-550°C) at a controlled rate (e.g., 5-10°C/min) to avoid thermal shock.[15]
Dwell: Hold the catalyst at the target temperature for 2-4 hours to ensure complete combustion of the coke deposits.[15]
Cool Down: Turn off the furnace and allow the catalyst to cool slowly to room temperature inside the furnace to prevent cracking.
Storage: Once cooled, transfer the catalyst from the crucible to a sealed container and store it in a desiccator.
Protocol 3: Activity Test for Regenerated Catalyst
This protocol allows for a quantitative comparison between fresh, deactivated, and regenerated catalysts.
Setup: Assemble three identical batch reactors for the esterification of adipic acid with tridecyl alcohol.
Charging Reactants: To each reactor, add identical amounts of adipic acid, tridecyl alcohol (e.g., 1:2.5 molar ratio), and a reaction solvent if required.[5]
Charging Catalysts:
Reactor 1 (Control): Add a specific weight of fresh catalyst (e.g., 2% w/w of total reactants).[5]
Reactor 2 (Deactivated): Add the same weight of the deactivated catalyst (saved from a previous run).
Reactor 3 (Regenerated): Add the same weight of the regenerated catalyst.
Reaction: Start all three reactors simultaneously under identical conditions (e.g., 120°C, continuous stirring).[5]
Monitoring: Take samples from each reactor at regular intervals (e.g., every 30 minutes for 4-6 hours).
Analysis: Analyze the samples to determine the conversion of adipic acid. This can be done via titration to measure the remaining acid value or by chromatographic techniques (GC/HPLC) to measure the concentration of the DTDA product.
Comparison: Plot the conversion of adipic acid versus time for all three catalysts. The performance of the regenerated catalyst can be quantified by comparing its reaction rate and final conversion to that of the fresh and deactivated catalysts.
Technical Support Center: Purification of Ditridecyl Adipate by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of Ditridecyl adipate (B...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of Ditridecyl adipate (B1204190) through recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is Ditridecyl adipate and what are its common applications?
Ditridecyl adipate (DTDA) is a diester of adipic acid and tridecyl alcohol.[1][2][3] It is a colorless to pale yellow liquid at room temperature, often used as a plasticizer, lubricant, emollient, and solvent in various industrial applications, including in cosmetics and lubricants.[4]
Q2: Why is recrystallization a suitable method for purifying Ditridecyl adipate?
Recrystallization is an effective technique for purifying solid compounds. The principle relies on the differential solubility of the compound of interest and its impurities in a suitable solvent at varying temperatures.[5][6][7] For Ditridecyl adipate, which has a melting point of 45.9 °C, it can be purified by dissolving the impure solid in a hot solvent and then allowing it to crystallize upon cooling, leaving the impurities dissolved in the solvent.[3]
Q3: What are the common impurities in crude Ditridecyl adipate?
Common impurities can include unreacted starting materials such as adipic acid and tridecyl alcohol, as well as byproducts from the synthesis process.
Q4: How can I remove unreacted adipic acid before recrystallization?
Unreacted adipic acid can be effectively removed by a liquid-liquid extraction with a basic aqueous solution, such as sodium bicarbonate. The acidic adipic acid will react to form a water-soluble salt that will partition into the aqueous phase, while the Ditridecyl adipate remains in the organic phase.
Q5: Which analytical techniques are recommended for assessing the purity of Ditridecyl adipate?
Several analytical methods can be used to determine the purity of your Ditridecyl adipate sample. Thin-Layer Chromatography (TLC) is a quick qualitative method. For more quantitative and detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the preferred techniques.
Data Presentation
Table 1: Physical and Chemical Properties of Ditridecyl Adipate
Similar to ethanol, with a slightly higher boiling point.
Ethyl Acetate
77
Moderately Polar
"Like dissolves like" principle suggests it could be a good solvent for an ester.[8]
Hexane
69
Nonpolar
Can be used in a mixed solvent system with a more polar solvent like ethyl acetate.
Methanol
65
Polar
Can be effective, especially in mixed solvent systems.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of Ditridecyl Adipate
This protocol outlines the general procedure for purifying Ditridecyl adipate using a single solvent.
1. Solvent Selection:
Place a small amount of crude Ditridecyl adipate (approx. 50-100 mg) into a test tube.
Add a few drops of the chosen solvent and observe the solubility at room temperature. The compound should be sparingly soluble.
Gently heat the test tube. The compound should dissolve completely.
Allow the solution to cool to room temperature, and then in an ice bath. A good solvent will result in the formation of a crystalline precipitate.
2. Dissolution:
Place the crude Ditridecyl adipate in an Erlenmeyer flask.
Add a minimal amount of the selected solvent.
Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid.
If the solid does not dissolve completely, add small portions of the hot solvent until a clear solution is obtained. Avoid adding a large excess of solvent.[9]
3. Hot Filtration (if necessary):
If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization in the funnel.[10]
4. Crystallization:
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[10]
Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.[10]
5. Crystal Collection and Washing:
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[9]
6. Drying:
Dry the purified crystals under vacuum or in a desiccator until a constant weight is achieved.
Protocol 2: Two-Solvent Recrystallization of Ditridecyl Adipate
This method is useful if a suitable single solvent cannot be found. It uses a pair of miscible solvents: one in which Ditridecyl adipate is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent). A common pair for esters is a polar solvent like ethanol or acetone and a nonpolar one like hexane.
1. Dissolution:
Dissolve the crude Ditridecyl adipate in a minimal amount of the hot "good" solvent.
2. Addition of "Poor" Solvent:
While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid). This indicates the saturation point has been reached.
3. Clarification:
Add a few drops of the hot "good" solvent until the solution becomes clear again.
4. Crystallization, Collection, and Drying:
Follow steps 4, 5, and 6 from the Single-Solvent Recrystallization protocol.
Troubleshooting Guide
Issue
Possible Cause(s)
Suggested Solution(s)
No crystals form upon cooling.
- Too much solvent was used. [11] - The solution is supersaturated. [11]
- Reheat the solution to evaporate some of the solvent and then allow it to cool again. - Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystal nucleation.[11] - Add a "seed crystal" of pure Ditridecyl adipate to the solution.[11]
The product "oils out" instead of crystallizing.
- The solution is too concentrated. - The cooling rate is too fast. [12] - The melting point of the solid is lower than the boiling point of the solvent, and it's coming out of solution at a temperature above its melting point.
- Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[12] - Insulate the flask to slow down the cooling process. - Consider using a solvent with a lower boiling point.
Low recovery of purified product.
- Too much solvent was used during dissolution or washing. [9] - Premature crystallization during hot filtration. - The compound is significantly soluble in the cold solvent.
- Use the minimum amount of solvent necessary for dissolution and washing.[9] - Ensure the filtration apparatus is pre-heated before hot filtration. - Cool the solution in an ice bath for a longer period to maximize precipitation. - Concentrate the mother liquor (the leftover solution after filtration) to obtain a second crop of crystals.
The purified product is still impure.
- Crystallization occurred too quickly, trapping impurities. [12] - The chosen solvent is not effective at separating the specific impurities present.
- Ensure the solution cools slowly and undisturbed.[10] - Re-crystallize the product a second time. - Try a different recrystallization solvent or a two-solvent system. - Consider a preliminary purification step like column chromatography if impurities are significant.
The product is colored.
- Colored impurities are present.
- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use with caution as it can also adsorb the desired product.
Mandatory Visualizations
Caption: Experimental Workflow for the Recrystallization of Ditridecyl Adipate.
Caption: Troubleshooting Logic for Ditridecyl Adipate Recrystallization.
Minimizing side reactions at high temperatures during synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize s...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize side reactions and improve outcomes during high-temperature chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: Why do side reactions become more prevalent at higher temperatures?
Increasing the reaction temperature raises the kinetic energy of reactant molecules.[1][2] This leads to more frequent and forceful collisions, increasing the likelihood that molecules will overcome the activation energy barrier required for a reaction to occur.[2][3][4] However, this energy increase is not specific to the desired reaction; it also accelerates undesired reaction pathways. At elevated temperatures, a larger fraction of molecules possesses sufficient energy to form unwanted byproducts, which can lead to reduced selectivity and lower yields of the target compound.[5][6]
Q2: What are the most common types of side reactions at elevated temperatures?
Several side reactions are commonly observed at high temperatures:
Thermal Decomposition: Reactants, intermediates, or even the desired products can become unstable and decompose, leading to a loss of material and the formation of impurities.[7][8]
Elimination Reactions: In reactions where substitution and elimination pathways compete, higher temperatures often favor elimination products due to entropic factors.[9]
Over-reactions: A reactant may undergo the desired transformation more than once. A classic example is over-nitration, where multiple nitro groups are added to an aromatic ring at high temperatures.[10]
Reduced Stereoselectivity: High temperatures can lead to less ordered transition states, which diminishes the stereochemical control of a reaction, resulting in mixtures of stereoisomers.[6]
Catalyst Deactivation: For catalytic processes, high temperatures can cause the catalyst to deactivate through mechanisms like sintering (where catalyst particles aggregate) or coking (where the surface is blocked by carbonaceous deposits).[1]
Q3: How does precise temperature control impact reaction yield and purity?
Precise temperature control is critical for maximizing reaction efficiency and product quality.[5][11][12] Maintaining an optimal temperature ensures that the rate of the desired reaction is maximized while the rates of side reactions are kept to a minimum.[11] Even minor deviations can have significant consequences; overheating can lead to the formation of undesired byproducts or even dangerous thermal runaway reactions, while underheating may result in incomplete reactions and poor yields.[5] Therefore, stable and accurate temperature regulation is essential for achieving high yield and purity.[13]
Troubleshooting Guides
Issue 1: Low product yield with evidence of thermal decomposition.
This issue often arises when a component of the reaction mixture is not stable at the target temperature.
Troubleshooting Steps:
Caption: Troubleshooting workflow for thermal decomposition.
Issue 2: Poor reaction selectivity (e.g., formation of elimination vs. substitution products).
This is a common problem when multiple reaction pathways are energetically accessible.
Troubleshooting Steps:
Acknowledge Thermodynamic Principles: Recognize that elimination reactions are entropically favored and that this effect is magnified at higher temperatures.[9]
Drastically Reduce Temperature: The most effective solution is often to perform the reaction at a much lower temperature. For certain sensitive reactions, temperatures between -25°C and -78°C may be necessary to achieve high selectivity.[6]
Optimize Reagent Addition: Add reactive reagents slowly and with efficient stirring to prevent localized "hot spots" where the temperature exceeds the bulk reaction medium.[10] This ensures the reaction temperature remains uniform.
Re-evaluate Solvent and Reagents: The choice of solvent and base/nucleophile can significantly influence the substitution vs. elimination ratio. Consider a less-hindered base or a more polar, aprotic solvent to favor substitution.
Issue 3: Inconsistent results or runaway reactions when scaling up.
Heat management becomes significantly more challenging as reaction volume increases.
Troubleshooting Steps:
Analyze Heat Transfer: The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation less efficient.[10][14] An exothermic reaction that is easily controlled in the lab can become dangerous at a larger scale.[7][10]
Upgrade Temperature Control System: Move from simple oil baths to more robust systems. Jacketed reactors with circulating heating/cooling fluids provide superior heat transfer and control.[5][12] For highly exothermic processes, consider advanced methods like cascaded temperature control for more responsive adjustments.[15]
Perform a Safety Assessment: Before scaling up, re-evaluate all potential hazards. Determine the maximum temperature of the synthesis reaction (MTSR) to understand the consequences of a cooling failure.[8] This helps in designing appropriate safety measures.
Data Presentation
Table 1: Comparison of Common Laboratory Heating Methods
Elimination product may become the major component.[9]
Very High (e.g., >150°C)
Very Fast
Very High
Potential for product decomposition and further side reactions.[6][7]
Experimental Protocols
Protocol: General Setup for a Controlled High-Temperature Reaction
This protocol describes a standard setup using a jacketed reactor for precise temperature control, suitable for reactions sensitive to thermal fluctuations.
Objective: To perform a chemical synthesis at a stable, elevated temperature while minimizing side reactions.
Apparatus:
Caption: Experimental setup for controlled synthesis.
Procedure:
System Assembly: Assemble a clean, dry, multi-necked jacketed reactor vessel equipped with an overhead stirrer, a reflux condenser, a thermocouple probe placed directly in the reaction medium, and a dropping funnel for reagent addition.[7]
Inert Atmosphere: Purge the entire system with an inert gas (e.g., Nitrogen or Argon) to remove oxygen and moisture, especially if reagents are air-sensitive. Maintain a positive pressure of inert gas throughout the experiment.[6]
Temperature Control: Connect the jacket of the reactor to a circulating fluid-based temperature control system (heater/chiller).[5] Set the circulator to the desired reaction temperature. Allow the system to equilibrate.
Reagent Loading: Charge the reactor with the initial solvent and starting materials. Begin stirring to ensure the mixture is homogeneous.
Controlled Addition: If adding a reactive reagent, dissolve it in a suitable solvent and add it dropwise from the addition funnel over a predetermined period. A slow addition rate is crucial to manage any exotherms and maintain a stable reaction temperature.[10]
Reaction Monitoring: Continuously monitor the internal reaction temperature using the thermocouple.[18] Periodically take aliquots (if possible) to monitor the reaction's progress by an appropriate analytical method (e.g., TLC, GC, HPLC, NMR).
Work-up: Once the reaction is complete, cool the mixture to room temperature by setting the circulator to a lower temperature. Proceed with the standard quenching, extraction, and purification steps.[6]
Selecting the right solvent system for Ditridecyl adipate purification
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the appropriate solvent system for the purification of Ditridecyl adipate (B12041...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the appropriate solvent system for the purification of Ditridecyl adipate (B1204190) (DTDA). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically produced Ditridecyl adipate?
The primary impurities in Ditridecyl adipate, which is typically synthesized via Fischer esterification of adipic acid and tridecyl alcohol, are the unreacted starting materials.[1] These include:
Adipic Acid: A dicarboxylic acid that is solid at room temperature.[1]
Tridecyl Alcohol: A long-chain fatty alcohol.
Residual Acid Catalyst: If an acid catalyst such as sulfuric acid is used in the synthesis, it may also be present as an impurity.[1]
Mono-tridecyl Adipate: Incomplete reactions can lead to the formation of the monoester.[2]
Di-tridecyl Ether: At high temperatures, the acid catalyst can promote the dehydration of tridecyl alcohol to form this ether.[2]
Q2: How can I remove unreacted adipic acid from my Ditridecyl adipate sample?
Unreacted adipic acid can be effectively removed using a liquid-liquid extraction with a basic aqueous solution.[1] Being acidic, adipic acid will react with a base like sodium bicarbonate to form a water-soluble salt, which will then move into the aqueous phase, leaving the desired ester in the organic phase.[1]
Q3: What is the best way to remove unreacted tridecyl alcohol?
Both column chromatography and recrystallization can be effective for removing unreacted tridecyl alcohol.[1] The choice of method will depend on the scale of your purification and the desired final purity.[1]
Q4: Can I use recrystallization to purify Ditridecyl adipate? What solvent should I use?
Yes, recrystallization is a suitable method for purifying Ditridecyl adipate.[1] The key is to select a solvent in which the ester has high solubility at elevated temperatures and low solubility at room or lower temperatures.[1] Given that Ditridecyl adipate is a long-chain aliphatic ester, non-polar or moderately polar solvents are good starting points.[1] Small-scale solvent screening is recommended to find the optimal solvent or solvent system, with examples including ethanol, acetone, or a hexane (B92381)/ethyl acetate (B1210297) mixture.[1]
Q5: How can I assess the purity of my Ditridecyl adipate sample?
Several analytical techniques can be used to determine the purity of your product. For a quick qualitative assessment, Thin-Layer Chromatography (TLC) is a simple and effective method.[1] For quantitative analysis and the identification of specific impurities, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the preferred methods.[1]
Troubleshooting Guides
Issue 1: Poor Separation During Column Chromatography
Problem: You are attempting to purify Ditridecyl adipate using silica (B1680970) gel column chromatography, but you are observing poor separation of the product from impurities.
Possible Cause
Troubleshooting Step
Inappropriate Solvent System
The polarity of your mobile phase may be too high or too low, resulting in poor separation. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate.[1] Use TLC to test different solvent systems before running the column to identify a mobile phase that provides good separation (i.e., different Rf values for your product and the impurities).[1]
Improper Column Packing
Air bubbles or cracks in the silica gel bed can create channels, leading to uneven flow of the mobile phase and poor separation.[1] Ensure the column is packed uniformly using a "slurry packing" method, where the silica gel is mixed with the initial mobile phase before being poured into the column.[1] Gently tap the column as you pack to settle the silica gel evenly.[1]
Column Overloading
Applying too much crude sample to the column can lead to broad bands and overlapping of compounds.[1] Reduce the amount of sample loaded onto the column.
Issue 2: Oiling Out During Recrystallization
Problem: When you cool the hot solution of Ditridecyl adipate during recrystallization, it separates as an oil instead of forming crystals.
Possible Cause
Troubleshooting Step
Solution is Too Concentrated
If the solution is highly supersaturated, molecules may not have enough time to orient themselves into a crystal lattice upon cooling.[1] Add a small amount of additional hot solvent to redissolve the oil, and then allow it to cool more slowly.[1]
Cooling Rate is Too Fast
Rapid cooling can shock the solution out of saturation, favoring the formation of an oil over crystals.[1] Allow the solution to cool slowly to room temperature on the benchtop before placing it in an ice bath.[1] Insulating the flask can also help to slow down the cooling process.[1]
Presence of Impurities
High levels of impurities can interfere with the crystallization process.[1] Consider performing a preliminary purification step, such as a liquid-liquid extraction, to remove highly polar or non-polar impurities before recrystallization.[1]
Inappropriate Solvent
The chosen solvent may not be ideal for the crystallization of Ditridecyl adipate.[1] Screen other solvents to find one that provides a significant difference in solubility at high and low temperatures.
Data Presentation
Table 1: Qualitative Solubility of Ditridecyl Adipate
Due to the limited availability of specific quantitative solubility data for Ditridecyl adipate in public literature, this table summarizes the anticipated qualitative solubility based on the behavior of other long-chain esters and the "like dissolves like" principle.[3]
Solvent Class
Solvent Examples
Expected Solubility of Ditridecyl Adipate
Rationale
Nonpolar Aliphatic
Hexane, Heptane, Cyclohexane
High
The nonpolar alkyl chains of both the solvent and solute are compatible.[3]
Aromatic Hydrocarbons
Toluene, Benzene
High
The nonpolar nature of the aromatic ring interacts favorably with the long alkyl chains of the ester.
Chlorinated Solvents
Dichloromethane, Chloroform
High
These solvents have the ability to dissolve a wide range of organic compounds.
Ethers
Diethyl ether, Tetrahydrofuran (THF)
Moderate to High
Ethers are relatively nonpolar and can dissolve many organic compounds.
Esters
Ethyl acetate
Moderate
The ester functional group in the solvent can interact with the ester groups in Ditridecyl adipate.
Ketones
Acetone, Methyl ethyl ketone (MEK)
Moderate
Ketones are moderately polar and can dissolve a range of nonpolar to moderately polar compounds.
The polarity of the hydroxyl group in alcohols makes them poor solvents for highly nonpolar molecules like Ditridecyl adipate. Solubility in methanol may be slight when heated.[4]
Water
Negligible
As a highly polar solvent, water is immiscible with the nonpolar Ditridecyl adipate.
Experimental Protocols
Protocol 1: Purification of Ditridecyl Adipate by Liquid-Liquid Extraction
This protocol is designed to remove acidic impurities, such as unreacted adipic acid.[1]
Dissolution: Dissolve the crude Ditridecyl adipate in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.[1]
Aqueous Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. The volume should be roughly equal to the organic phase.[1]
Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from carbon dioxide evolution.[1]
Phase Separation: Allow the layers to separate. The upper organic layer contains the Ditridecyl adipate, and the lower aqueous layer contains the sodium salt of adipic acid.[1]
Draining: Carefully drain the lower aqueous layer.[1]
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to help remove dissolved water.[4]
Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent like magnesium sulfate.
Solvent Removal: Filter the drying agent and remove the solvent using a rotary evaporator to yield the partially purified Ditridecyl adipate.
Caption: Workflow for Liquid-Liquid Extraction of Ditridecyl Adipate.
Protocol 2: Purification by Column Chromatography
This protocol is suitable for removing less polar impurities like unreacted tridecyl alcohol.[1]
Column Preparation:
Secure a glass chromatography column vertically.
Add a small plug of cotton or glass wool to the bottom of the column.
Add a thin layer of sand.
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane).[1]
Carefully pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove air bubbles.[1]
Add another thin layer of sand on top of the silica gel bed.[1]
Sample Loading:
Dissolve the crude Ditridecyl adipate in a minimal amount of the mobile phase.[1]
Carefully apply the sample solution to the top of the silica gel bed.[1]
Elution:
Begin adding the mobile phase to the top of the column. Start with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 90:10 hexane:ethyl acetate.[5]
Fraction Collection: Collect the eluent in small, separate fractions.
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified Ditridecyl adipate.
Caption: Workflow for Column Chromatography Purification of Ditridecyl Adipate.
Protocol 3: Determining Quantitative Solubility
This protocol outlines a method to determine the solubility of Ditridecyl adipate in various organic solvents at different temperatures.
Preparation: Add an excess amount of Ditridecyl adipate to a known volume of the selected solvent in a sealed vial.
Equilibration: Place the vial in a temperature-controlled shaker bath and agitate for 24-48 hours to ensure equilibrium is reached.
Sampling: Once equilibrated, stop the agitation and allow the excess solid to settle. Carefully extract a known volume of the clear supernatant using a pre-heated syringe with a filter to avoid drawing up any solid particles.
Analysis: Transfer the filtered aliquot to a pre-weighed vial. Evaporate the solvent under a stream of nitrogen or in a vacuum oven.
Calculation: Weigh the vial containing the dried Ditridecyl adipate. The solubility can then be calculated in terms of mass per volume (e.g., mg/mL) or mole fraction.
Repeat: Repeat steps 2-5 for each desired temperature.
Technical Support Center: Optimizing Esterification Reactions
Welcome to the Technical Support Center for Esterification. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on increasing the rate of water removal d...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for Esterification. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on increasing the rate of water removal during esterification reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your reaction efficiency and product yield.
Frequently Asked Questions (FAQs)
Q1: Why is water removal crucial in esterification?
Esterification is a reversible reaction where a carboxylic acid and an alcohol react to form an ester and water. The presence of water, as a byproduct, can drive the equilibrium back towards the reactants, a process known as hydrolysis, which reduces the yield of the desired ester.[1][2] To maximize the product yield, it is essential to continuously remove water as it forms, thereby shifting the reaction equilibrium towards the product side, in accordance with Le Chatelier's principle.[3]
Q2: What are the common methods for removing water during esterification?
Several techniques are employed to remove the water byproduct, each with its own set of advantages and applications. The most prevalent methods include:
Azeotropic Distillation with a Dean-Stark Apparatus: This technique utilizes a water-immiscible solvent, such as toluene (B28343) or hexane, that forms a low-boiling azeotrope with water.[4][5]
Use of Desiccants: Chemical drying agents, like molecular sieves or anhydrous salts, are added directly to the reaction mixture to absorb the water as it is produced.[6][7]
Reactive Distillation: This advanced method combines the chemical reaction and product separation into a single, integrated process.[8][9]
Membrane Pervaporation: A membrane-based separation technique where water selectively permeates through a specialized membrane.[10][11]
Q3: How do I select the most appropriate water removal method for my experiment?
The choice of method depends on several factors, including the boiling points of your reactants and products, the scale of the reaction, the required purity of the ester, and the available laboratory equipment. The following decision-making workflow can guide your selection.
Caption: Decision tree for selecting a water removal method.
Troubleshooting Guides
Method 1: Azeotropic Distillation with Dean-Stark Apparatus
Azeotropic distillation is a widely used and effective method for removing water from esterification reactions.[4] However, users may encounter several issues that can hinder its performance.
Troubleshooting Common Issues:
Problem
Possible Cause
Solution
No water collecting in the Dean-Stark trap.
1. The reaction temperature is too low to allow the azeotrope to boil and distill over. 2. The entrainer (e.g., toluene) to water ratio is incorrect. 3. Leaks in the glassware setup.
1. Increase the heating mantle temperature to ensure a steady reflux. 2. Ensure the correct amount of entrainer is used. The volume should be sufficient to fill the Dean-Stark trap and return to the reaction flask. 3. Check all joints and connections for a proper seal. Use grease if necessary.
Emulsion formation in the Dean-Stark trap.
The presence of surfactants or impurities can lead to the formation of a stable emulsion, preventing the separation of water and the entrainer.
1. Add a small amount of brine (saturated NaCl solution) to the trap to break the emulsion. 2. Ensure all glassware is thoroughly cleaned before use.
Water level in the trap exceeds the sidearm, returning to the reaction flask.
The rate of water formation is faster than the rate of removal from the trap.[12]
1. Periodically drain the collected water from the stopcock at the bottom of the trap. 2. If the reaction is highly exothermic, consider controlling the reaction rate by adjusting the temperature or the rate of addition of one of the reactants.
The organic layer in the trap appears cloudy.
Some water may be dissolved in the entrainer, especially at higher temperatures.
This is often normal. As the entrainer cools in the condenser and trap, its ability to dissolve water decreases, leading to phase separation. Ensure the condenser is functioning efficiently.
Azeotrope of a reactant with water is distilling.
Some low-boiling carboxylic acids can form azeotropes with water, leading to their removal from the reaction mixture.[5]
1. Choose an entrainer that forms a lower-boiling azeotrope with water than the reactant does. 2. Consider using a fractional distillation column between the reaction flask and the Dean-Stark trap to better separate the components.
Experimental Protocol: Esterification of Benzoic Acid with n-Butanol using a Dean-Stark Apparatus [13]
Materials:
Benzoic acid
n-Butanol
Toluene (entrainer)
Concentrated Sulfuric Acid (catalyst)
Round-bottom flask
Dean-Stark trap
Reflux condenser
Heating mantle with magnetic stirrer
Magnetic stir bar
Clamps and stand
Procedure:
Set up the glassware as shown in the diagram below. Ensure all joints are properly sealed.
To the round-bottom flask, add benzoic acid, a molar excess of n-butanol, and toluene.
Add a magnetic stir bar to the flask.
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
Assemble the Dean-Stark trap and reflux condenser on top of the flask.
Begin stirring and heating the mixture to a gentle reflux.
The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.
As the condensate cools, it will separate into two layers in the trap, with the denser water layer settling at the bottom.
The upper toluene layer will overflow from the sidearm and return to the reaction flask.
Continue the reflux until no more water collects in the trap, indicating the reaction is complete.
Allow the apparatus to cool to room temperature before dismantling.
The collected water can be drained via the stopcock to measure the reaction progress.
Caption: Experimental workflow for water removal using a Dean-Stark apparatus.
Method 2: Use of Desiccants (Molecular Sieves)
The addition of a desiccant, such as 3Å or 4Å molecular sieves, is a convenient method for in-situ water removal, particularly for small-scale reactions or when a Dean-Stark apparatus is not practical.[6]
Troubleshooting Common Issues:
Problem
Possible Cause
Solution
Reaction yield is still low.
1. Insufficient amount of molecular sieves. 2. Molecular sieves were not properly activated (still contain water). 3. The pore size of the molecular sieves is incorrect.
1. Use a sufficient quantity of sieves (typically 1-2 g per mmol of water to be removed). 2. Activate the molecular sieves by heating them in a furnace at a high temperature under vacuum before use. 3. Use 3Å sieves for water removal in the presence of small alcohols like methanol (B129727) and ethanol (B145695) to prevent co-adsorption of the alcohol. 4Å sieves are also commonly used.
Molecular sieves have turned to powder in the reaction mixture.
Vigorous stirring can cause the molecular sieve pellets or beads to break down.[6]
1. Use a gentler stirring rate. 2. Consider placing the molecular sieves in a Soxhlet thimble suspended above the reaction mixture, allowing the condensed solvent to percolate through the sieves and return to the flask, effectively removing water from the vapor phase.[14]
Difficulty in removing the molecular sieves after the reaction.
The powdered or intact sieves can be difficult to separate from the reaction mixture.
1. For intact sieves, decant the liquid or filter the mixture. 2. If the sieves have powdered, filtration through a pad of celite may be necessary.
Reaction is inhibited.
Some desiccants can be basic and may neutralize the acidic catalyst. Molecular sieves can be slightly basic.[6]
1. Ensure the amount of catalyst is sufficient. 2. Consider using an acid-stable desiccant or the Soxhlet extractor method to keep the sieves separate from the bulk reaction mixture.
Experimental Protocol: Esterification using Molecular Sieves [14]
Materials:
Carboxylic acid
Alcohol
Acid catalyst (e.g., p-toluenesulfonic acid)
Activated 3Å or 4Å molecular sieves
Reaction flask
Reflux condenser
Heating mantle with magnetic stirrer
Magnetic stir bar
Procedure:
Activate the molecular sieves by heating them in a furnace at 250-300 °C for at least 3 hours under vacuum. Allow them to cool in a desiccator before use.
To a dry reaction flask, add the carboxylic acid, alcohol, and a magnetic stir bar.
Add the acid catalyst to the mixture.
Add the activated molecular sieves to the flask.
Attach a reflux condenser and heat the reaction mixture to the desired temperature with stirring.
Monitor the reaction progress by TLC or GC.
Once the reaction is complete, cool the mixture to room temperature.
Separate the liquid product from the molecular sieves by decantation or filtration.
Proceed with the workup and purification of the ester.
Method 3: Reactive Distillation
Reactive distillation integrates reaction and separation in a single unit, offering high conversion and purity.[8][9] It is particularly advantageous for large-scale production.
Troubleshooting Common Issues:
Problem
Possible Cause
Solution
Low conversion of reactants.
1. Incorrect temperature profile in the column. 2. Inappropriate reflux ratio. 3. Catalyst deactivation.
1. Adjust the reboiler duty and condenser settings to achieve the optimal temperature for both reaction and separation. 2. Optimize the reflux ratio; a higher reflux ratio may improve separation but can also return water to the reaction zone.[15] 3. Check the catalyst activity and regenerate or replace it if necessary.
Product purity is low.
1. Inefficient separation in the column. 2. Formation of azeotropes that are difficult to break.
1. Increase the number of theoretical stages in the column (e.g., by using more efficient packing). 2. Adjust the operating pressure to shift the azeotropic composition.
Column flooding.
Excessive vapor flow rate for the column diameter and packing.
1. Reduce the reboiler heat input. 2. Ensure the column packing is not fouled or blocked.
Multiple steady states.
Complex interactions between reaction kinetics, vapor-liquid equilibrium, and mass transfer can lead to different operating points.[16]
1. Implement a robust control strategy to maintain the desired operating conditions. 2. Perform a thorough process simulation to understand the system's behavior.
Experimental Protocol: General Setup for Reactive Distillation [17]
Materials and Equipment:
Distillation column with a reaction zone (packed with catalyst or with catalyst in the reboiler)
Reboiler (reaction vessel)
Condenser
Feed pumps for reactants
Product collection vessels
Control system for temperature, pressure, and flow rates
Procedure:
The reactive distillation column is set up with a rectifying section above the feed point and a stripping section below. The reaction zone is typically located in the middle of the column.
The catalyst (if heterogeneous) is packed into the reaction zone.
The reactants (carboxylic acid and alcohol) are continuously fed into the column at appropriate locations.
The reboiler provides the heat required for both the reaction and the distillation.
As the reaction proceeds, the ester, being the higher-boiling component, moves down the column and is collected from the bottom.
Water, being more volatile, moves up the column along with any unreacted alcohol.
The overhead vapor is condensed. The water can be separated, and the alcohol can be refluxed back to the column.
The system is operated at a steady state to continuously produce the ester.
Method 4: Membrane Pervaporation
Membrane pervaporation is a gentle and efficient method for water removal, particularly suitable for heat-sensitive compounds.[10]
Troubleshooting Common Issues:
Problem
Possible Cause
Solution
Low water flux through the membrane.
1. Membrane fouling or scaling.[10] 2. Insufficient vacuum on the permeate side. 3. Low operating temperature.
1. Clean or replace the membrane. Pre-filter the reaction mixture if necessary. 2. Ensure a high vacuum is maintained on the permeate side to provide the driving force for separation. 3. Increase the operating temperature to enhance permeation, being mindful of the thermal stability of the reactants and products.
Poor selectivity (organic components in the permeate).
1. Membrane degradation by the reaction components (e.g., acid). 2. Inappropriate membrane material for the specific separation.
1. Choose a membrane with high chemical resistance to the reaction mixture.[10] 2. Select a highly water-selective (hydrophilic) membrane.
Membrane rupture.
Excessive pressure difference across the membrane or mechanical stress.
1. Operate within the manufacturer's recommended pressure limits. 2. Handle the membrane carefully during installation and maintenance.
Experimental Protocol: General Setup for Membrane Pervaporation [18][19]
Materials and Equipment:
Reaction vessel
Pervaporation membrane module with a hydrophilic membrane
Circulation pump
Vacuum pump
Cold trap to collect the permeate (water)
Heating system for the reaction vessel
Procedure:
The esterification reaction is set up in the reaction vessel with heating and stirring.
The reaction mixture is continuously circulated from the reactor through the pervaporation membrane module.
A vacuum is applied to the permeate side of the membrane.
Water selectively permeates through the membrane and is collected in a cold trap.
The dehydrated reaction mixture is returned to the reactor.
The process continues until the desired conversion is achieved.
Quantitative Data Presentation
Comparison of Water Removal Methods in Esterification
Identifying common impurities in synthetic Ditridecyl adipate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Ditridecyl adipate (B1204190). Th...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Ditridecyl adipate (B1204190). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in synthetic Ditridecyl adipate?
A1: Impurities in synthetic Ditridecyl adipate are typically process-related, originating from the synthesis and purification steps. The most common impurities include:
Unreacted Starting Materials: Residual adipic acid and tridecyl alcohol.
Reaction Intermediates: Mono-tridecyl adipate, resulting from incomplete esterification.
Side-Reaction Byproducts:
Di-tridecyl ether: Formed by the acid-catalyzed dehydration of tridecyl alcohol, especially at elevated temperatures.
Tridecene: Can be formed from the dehydration of tridecyl alcohol.
Residual Catalyst: Acids (e.g., p-toluenesulfonic acid, sulfuric acid) or other catalysts used in the synthesis.
Q2: How can I minimize the formation of these impurities during synthesis?
A2: To minimize impurity formation, consider the following strategies:
Optimize Molar Ratio: Use a slight excess of tridecyl alcohol to drive the reaction towards the formation of the diester and reduce the amount of mono-tridecyl adipate.
Control Reaction Temperature: Avoid excessively high temperatures to minimize the formation of di-tridecyl ether and other degradation byproducts.
Efficient Water Removal: Utilize a Dean-Stark apparatus or apply a vacuum during the reaction to effectively remove water, which is a byproduct of esterification. This shifts the equilibrium towards the product and improves the yield.
Catalyst Selection and Concentration: Use the appropriate catalyst at an optimal concentration. Too much catalyst can sometimes promote side reactions.
Purity of Starting Materials: Ensure the high purity of both adipic acid and tridecyl alcohol before starting the synthesis.
Q3: What analytical techniques are recommended for identifying and quantifying impurities in Ditridecyl adipate?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile. The most common methods are:
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities such as residual tridecyl alcohol, di-tridecyl ether, and other byproducts.
High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD): Suitable for separating Ditridecyl adipate from the non-volatile adipic acid and the mono-ester intermediate.
Fourier-Transform Infrared Spectroscopy (FTIR): A rapid screening tool to identify the presence of key functional groups and detect gross impurities like residual carboxylic acids (broad O-H stretch).
Titration: Saponification titration can be used to determine the overall ester content and calculate the purity.
Troubleshooting Guide
Observed Issue
Potential Cause(s)
Recommended Solution(s)
Low Yield of Ditridecyl Adipate
1. Incomplete reaction. 2. Reaction equilibrium not shifted towards products. 3. Hydrolysis of the ester during workup.
1. Increase reaction time and monitor progress using TLC or GC. 2. Ensure efficient removal of water using a Dean-Stark trap or vacuum. 3. Use a slight excess of tridecyl alcohol. 4. During aqueous workup, use a mild base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst and avoid prolonged contact with aqueous phases.
Presence of a Significant Peak for Mono-tridecyl Adipate
1. Insufficient reaction time. 2. Inadequate molar ratio of reactants.
1. Extend the reaction time. 2. Increase the molar ratio of tridecyl alcohol to adipic acid.
Detection of a High Boiling Point Impurity (likely Di-tridecyl Ether)
1. Reaction temperature is too high. 2. Excessive amount of acid catalyst.
1. Lower the reaction temperature. 2. Reduce the concentration of the acid catalyst.
Product is Acidic (contains residual adipic acid or catalyst)
1. Incomplete reaction. 2. Inefficient neutralization during workup.
1. Ensure the reaction goes to completion. 2. Thoroughly wash the organic phase with a saturated sodium bicarbonate solution, followed by brine, until the aqueous layer is no longer acidic.
Cloudy or Discolored Final Product
1. Presence of residual water or catalyst. 2. Thermal degradation due to high temperatures. 3. Impure starting materials.
1. Ensure the product is thoroughly dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) before solvent removal. 2. Lower the reaction and purification temperatures. 3. Use high-purity starting materials.
Data Presentation
The following table summarizes the performance characteristics of common analytical techniques for the purity assessment of long-chain dialkyl adipates, using Ditetradecyl adipate as a representative example. These values can be considered indicative for Ditridecyl adipate analysis.
Parameter
Titration (Saponification)
Gas Chromatography (GC-FID)
High-Performance Liquid Chromatography (HPLC-UV)
Fourier-Transform Infrared Spectroscopy (FTIR)
Purity (%)
99.2 ± 0.5
99.5 ± 0.2
99.6 ± 0.1
98.9 ± 0.8
Limit of Detection (LOD)
~0.1%
0.01%
0.02%
~0.5%
Limit of Quantitation (LOQ)
~0.3%
0.03%
0.06%
~1.5%
Precision (RSD%)
< 1.0%
< 0.5%
< 0.3%
< 2.0%
Primary Impurities Detected
Acidic/Basic impurities
Residual alcohols, other esters
UV-active impurities
Gross structural impurities
Experimental Protocols
Protocol 1: Synthesis of Ditridecyl Adipate via Fischer Esterification
Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer, Dean-Stark apparatus, and reflux condenser, combine adipic acid (1.0 eq), tridecyl alcohol (2.1-2.2 eq), and toluene (as a solvent to facilitate azeotropic water removal).
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (1-2% by weight of the total reactants).
Reaction: Heat the mixture to reflux (approximately 110-120°C) with vigorous stirring. Water will be collected in the Dean-Stark trap.
Monitoring: Monitor the reaction progress by observing the amount of water collected and by thin-layer chromatography (TLC) until the adipic acid is consumed.
Workup:
Cool the reaction mixture to room temperature.
Wash the organic phase sequentially with water, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
Purification:
Filter off the drying agent.
Remove the solvent under reduced pressure using a rotary evaporator.
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent (e.g., ethanol (B145695) or acetone) to obtain pure Ditridecyl adipate.
Protocol 2: Impurity Profiling by GC-MS
Sample Preparation: Dissolve a known amount of the synthetic Ditridecyl adipate in a suitable volatile solvent (e.g., hexane or dichloromethane) to a final concentration of approximately 1 mg/mL.
GC-MS Conditions:
GC System: Agilent 7890B GC or equivalent.
MS System: Agilent 5977A MSD or equivalent.
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Inlet Temperature: 280°C.
Injection Volume: 1 µL (splitless injection).
Oven Temperature Program:
Initial temperature: 120°C, hold for 2 minutes.
Ramp to 300°C at 15°C/min.
Hold at 300°C for 10 minutes.
MS Parameters:
Ion Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Range: m/z 40-600.
Data Analysis: Identify impurities by comparing their mass spectra with spectral libraries (e.g., NIST) and their retention times with those of known standards if available. Quantify by integrating the peak areas.
Protocol 3: Analysis by HPLC-UV
Sample Preparation: Dissolve a known amount of the synthetic Ditridecyl adipate in the mobile phase to a final concentration of approximately 0.1 mg/mL.
HPLC Conditions:
HPLC System: Agilent 1260 Infinity II or equivalent.
Column: C18, 4.6 x 150 mm, 5 µm.
Mobile Phase: Acetonitrile:Water (90:10, v/v), isocratic.
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Column Temperature: 30°C.
Detector: UV at 210 nm.
Run Time: Approximately 15 minutes.
Data Analysis: Quantify Ditridecyl adipate and any UV-active impurities by comparing their peak areas to a calibration curve generated from reference standards.
Mandatory Visualization
Caption: Workflow for the synthesis and impurity identification of Ditridecyl adipate.
Caption: Troubleshooting logic for common impurities in synthetic Ditridecyl adipate.
Optimization
Addressing peak tailing in gas chromatography of Ditridecyl adipate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address issues encountered during the gas chromatography (GC) analysis of Ditridecyl adipate (B1204190), with...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address issues encountered during the gas chromatography (GC) analysis of Ditridecyl adipate (B1204190), with a specific focus on resolving peak tailing.
Troubleshooting Guide: Peak Tailing in Ditridecyl Adipate Analysis
Issue: Asymmetrical peak shape with a trailing edge for Ditridecyl adipate.
Peak tailing is a common chromatographic problem where the peak's tail is elongated, leading to poor resolution and inaccurate quantification.[1] This guide will walk you through a systematic approach to identify and resolve the root cause of peak tailing in your Ditridecyl adipate analysis.
Step 1: Initial Assessment & Quick Checks
Q1: My Ditridecyl adipate peak is tailing. What are the first things I should check?
A1: Start with the most common and easily correctable issues. A systematic approach is crucial.[2] Begin by assessing the nature of the tailing. Does it affect all peaks or just the Ditridecyl adipate peak?
If all peaks are tailing: This often points to a physical problem in the GC system, such as a flow path disruption.[3][4]
If only Ditridecyl adipate and other polar or high-boiling point compounds are tailing: This suggests a chemical interaction or activity issue within the system.[3][5]
Initial Checks:
Inlet Maintenance: The injection port is a primary source of contamination and activity.[6] Replace the inlet liner and septum. A dirty or active liner can cause significant peak tailing.[7]
Column Installation: Ensure the column is installed correctly in the inlet and detector. Improper column positioning can create dead volumes, leading to peak distortion.[8][9] The column cut should be clean and square.[10]
Visual Inspection: Check for any visible signs of contamination or damage in the injection port.
Step 2: Investigating the GC Method Parameters
Q2: I've performed basic inlet maintenance, but the peak tailing persists. Could my GC method be the cause?
A2: Yes, sub-optimal method parameters can contribute to peak tailing, especially for high molecular weight compounds like Ditridecyl adipate.
Inlet Temperature: An inlet temperature that is too low can lead to incomplete or slow vaporization of the analyte, causing band broadening and tailing.[2]
Oven Temperature Program: A slow temperature ramp may not be sufficient to keep the analyte moving through the column in a tight band. Conversely, the final hold temperature must be adequate to ensure complete elution from the column.[2]
Carrier Gas Flow Rate: An incorrect flow rate can affect chromatographic efficiency and peak shape.[11]
Step 3: Column Health and Contamination
Q3: My method parameters seem appropriate. Could the column itself be the problem?
A3: Column issues are a frequent cause of peak tailing.[12]
Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites that interact with polar analytes.[11] Trimming 10-20 cm from the front of the column can often resolve this issue.[13]
Stationary Phase Degradation: Over time, the stationary phase can degrade due to exposure to oxygen (especially at high temperatures), aggressive samples, or moisture. This degradation creates active silanol (B1196071) groups that can cause peak tailing for polar compounds.[6][12]
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[12]
Frequently Asked Questions (FAQs)
Q4: What is peak tailing and why is it a problem for the analysis of Ditridecyl adipate?
A4: Peak tailing is a distortion where the latter half of a chromatographic peak is broader than the front half.[2] In an ideal chromatogram, peaks have a symmetrical, Gaussian shape.[1] For a high molecular weight, relatively polar compound like Ditridecyl adipate, peak tailing is problematic because it reduces resolution between closely eluting peaks, complicates peak integration, and ultimately compromises the accuracy and precision of quantitative analysis.[1][2]
Q5: Can the injection technique affect peak tailing for Ditridecyl adipate?
A5: Absolutely. The injection technique is critical for obtaining sharp, symmetrical peaks.[13] Overloading the column with too much sample is a common cause of peak tailing.[12] Using an appropriate injection volume and concentration is essential. For splitless injections, ensuring the split/purge valve is activated at the correct time is crucial to prevent solvent tailing, which can be mistaken for or exacerbate analyte peak tailing.[13]
Q6: How do I know if my column is contaminated or has become active?
A6: A good way to diagnose column activity is to inject a test mixture containing compounds of varying polarity. If only the polar compounds in the mixture exhibit tailing, it is a strong indication that your column has active sites.[11] A gradual increase in peak tailing over a series of injections also suggests the accumulation of contaminants.[6]
Q7: What are "active sites" in a GC system and how do they cause peak tailing?
A7: Active sites are locations within the GC flow path that can interact chemically with analytes. These are often exposed silanol groups (-Si-OH) on the surface of a deactivated liner or the fused silica (B1680970) column itself.[12] Polar compounds, like esters, can form hydrogen bonds with these active sites, which delays their elution and causes the characteristic tailing shape.[5][12]
Data Presentation
Table 1: Troubleshooting Summary for Peak Tailing of Ditridecyl Adipate
Potential Cause
Observation
Recommended Action
Flow Path Disruption
All peaks in the chromatogram are tailing.
Check column installation (position and cut).[8][10] Ensure all fittings are secure and there are no leaks.[3]
Inlet Activity/Contamination
Tailing is more pronounced for polar analytes, including Ditridecyl adipate.
Replace the inlet liner and septum.[7] Use a deactivated liner.[6]
Column Contamination
Peak tailing worsens over time with repeated injections.
Tailing is observed for polar analytes even with a clean inlet.
Condition the column according to the manufacturer's instructions. If tailing persists, the column may need to be replaced.[2]
Sub-optimal Method
Broad, tailing peaks for Ditridecyl adipate.
Increase the inlet temperature.[2] Optimize the oven temperature ramp rate. Check and adjust the carrier gas flow rate.[11]
Column Overload
Peak fronting may also be observed at high concentrations.
Reduce the injection volume or dilute the sample.[12]
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Ditridecyl Adipate
This protocol provides a general starting point for the analysis of Ditridecyl adipate. Optimization may be required based on the specific instrumentation and sample matrix.
Instrumentation:
Gas Chromatograph equipped with a Mass Selective Detector (GC-MS).
Autosampler.
Chromatographic Conditions:
Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Inlet: Split/Splitless injector.
Inlet Temperature: 280 °C.
Injection Mode: Splitless.
Injection Volume: 1 µL.
Oven Temperature Program:
Initial temperature: 80 °C, hold for 2 minutes.
Ramp 1: 20 °C/min to 280 °C.
Hold at 280 °C for 10 minutes.
MS Transfer Line Temperature: 280 °C.
MS Source Temperature: 230 °C.
MS Quadrupole Temperature: 150 °C.
Acquisition Mode: Scan (m/z 50-600) or Selected Ion Monitoring (SIM).
Sample Preparation:
Accurately weigh a known amount of the sample containing Ditridecyl adipate.
Dissolve the sample in a suitable solvent (e.g., ethyl acetate (B1210297) or hexane).
Filter the sample if necessary to remove particulates.
Perform serial dilutions to bring the concentration of Ditridecyl adipate within the calibrated range of the instrument.
Mandatory Visualization
Caption: Troubleshooting workflow for addressing peak tailing in GC analysis.
Optimizing catalyst concentration for improved synthesis yield
< This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst concentration for impro...
Author: BenchChem Technical Support Team. Date: December 2025
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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst concentration for improved synthesis yield.
Frequently Asked Questions (FAQs)
Q1: What is the typical range for catalyst loading in a synthesis reaction?
A: There is no single "typical" range for catalyst loading, as the optimal concentration is highly dependent on the specific reaction, catalyst type, substrates, and reaction conditions. However, catalyst loading is often expressed in mole percent (mol %) relative to the limiting reactant. For many common reactions, loadings can range from as low as 0.01 mol % to as high as 10 mol % or more. It is crucial to perform an optimization study to determine the ideal loading for your specific system.
Q2: How does increasing catalyst concentration generally affect reaction rate and yield?
A: Generally, increasing the catalyst concentration provides more active sites for the reaction to occur, which typically leads to an increased reaction rate.[1][2] This often translates to a higher yield in a given amount of time. However, there is usually an optimal concentration beyond which further increases may not significantly improve the rate or could even have detrimental effects.[1]
Q3: Can too high of a catalyst concentration be detrimental to my reaction?
A: Yes, an excessively high catalyst concentration can lead to several issues. These can include increased cost, difficulty in removing the catalyst from the product, and potential for side reactions. In some cases, high catalyst concentrations can lead to catalyst aggregation or deactivation, which may decrease the overall efficiency of the reaction.[1][3]
Q4: What are the first steps I should take to optimize catalyst concentration?
A: A good starting point is to perform a screening of different catalyst loadings. This typically involves running a series of small-scale reactions with varying catalyst concentrations while keeping all other parameters (temperature, substrate concentration, solvent, etc.) constant. Monitoring the reaction progress and final yield for each concentration will help identify a promising range for further optimization.[3]
Q5: My reaction yield is low despite using a known catalyst. What should I investigate first?
A: If you are experiencing low yields, there are several factors to consider. First, verify the purity and integrity of your catalyst, reagents, and solvents, as impurities can poison the catalyst.[4][5] Ensure that the reaction is being run under the correct inert atmosphere if the catalyst is air or moisture sensitive. Next, consider if the catalyst requires an activation step that may have been missed. Finally, re-evaluate the reaction conditions such as temperature and reaction time, as these are intrinsically linked to catalyst activity.
Troubleshooting Guide
Issue 1: Low or No Product Formation
Symptoms:
Thin-layer chromatography (TLC) or other in-process monitoring shows little to no consumption of starting material.
The isolated yield is significantly lower than expected.
Possible Causes and Solutions:
Cause
Recommended Action
Inactive or Deactivated Catalyst
- Ensure the catalyst is from a reliable source and has been stored correctly.[4] - For air/moisture-sensitive catalysts, ensure proper handling techniques under an inert atmosphere. - Consider catalyst poisoning by impurities in substrates or solvents. Purify starting materials if necessary.[4][5]
Insufficient Catalyst Loading
- The catalyst concentration may be too low to effectively drive the reaction.[3] - Perform a screening experiment with incrementally higher catalyst loadings (e.g., 0.5 mol %, 1 mol %, 2 mol %, 5 mol %).
Suboptimal Reaction Conditions
- The temperature may be too low for the catalyst to be sufficiently active. Try incrementally increasing the reaction temperature. - The chosen solvent may not be appropriate. Perform a solvent screen to identify a more suitable option.[4]
Issue 2: Reaction Stalls Before Completion
Symptoms:
Initial product formation is observed, but the reaction does not proceed to full conversion of the limiting reagent.
Possible Causes and Solutions:
Cause
Recommended Action
Catalyst Decomposition
- The catalyst may not be stable under the reaction conditions for extended periods.[4] - Try lowering the reaction temperature or consider a more robust catalyst. - It's also possible that byproducts are adsorbing to the catalyst and deactivating it.[4]
Product Inhibition
- The product of the reaction may be inhibiting the catalyst's activity. - This can sometimes be overcome by removing the product as it is formed, if feasible.
Equilibrium is Reached
- The reaction may be reversible and has reached equilibrium. - Consider using Le Chatelier's principle to drive the reaction forward, for example, by removing a byproduct.
Issue 3: Inconsistent or Irreproducible Results
Symptoms:
Repeating the experiment under what should be identical conditions results in significantly different yields.
Possible Causes and Solutions:
Cause
Recommended Action
Variability in Reagent/Catalyst Quality
- Use reagents and catalysts from the same batch for a series of experiments.[3] - Ensure consistent purity of starting materials and solvents.
Sensitivity to Air or Moisture
- Trace amounts of air or moisture can have a significant impact on sensitive catalysts.[3] - Ensure rigorous inert atmosphere techniques are used consistently.
Inconsistent Reaction Setup
- Small variations in setup, such as stirring rate or the rate of reagent addition, can affect the outcome.[3] - Maintain a detailed and consistent experimental protocol.
Experimental Protocols
Protocol 1: Screening for Optimal Catalyst Concentration
This protocol outlines a general procedure for determining the optimal catalyst concentration for a given reaction.
Preparation:
Set up a series of identical reaction vessels (e.g., vials or small flasks) with stir bars.
Prepare a stock solution of your limiting substrate in the chosen reaction solvent.
Prepare a stock solution of your catalyst, if it is a solid that will be added in small quantities.
Reaction Setup:
To each reaction vessel, add the same amount of the substrate stock solution.
Add any other reagents that are not the catalyst.
Add the varying amounts of the catalyst or catalyst stock solution to each vessel to achieve the desired range of concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mol %).
Add solvent to bring each reaction to the same total volume.
Execution and Monitoring:
Place all reaction vessels in a temperature-controlled environment (e.g., a heating block or oil bath) and begin stirring at the same rate.
Monitor the progress of each reaction at regular intervals using an appropriate analytical technique (e.g., TLC, GC, LC-MS).
Analysis:
Once the reactions have reached completion or a set time point, quench the reactions.
Analyze the crude reaction mixtures to determine the conversion and yield for each catalyst concentration.
Plot the yield as a function of catalyst concentration to identify the optimal loading.
Data Presentation
Table 1: Example Data from a Catalyst Concentration Screening Study
Entry
Catalyst Loading (mol %)
Reaction Time (h)
Conversion (%)
Isolated Yield (%)
1
0.1
24
35
30
2
0.5
24
78
72
3
1.0
12
95
91
4
2.0
8
>99
95
5
5.0
8
>99
94
Reaction conditions: Substrate A (1.0 mmol), Reagent B (1.2 mmol), Solvent (10 mL), 80 °C.
Visualizations
Caption: Workflow for optimizing catalyst concentration.
Caption: Decision tree for troubleshooting low yield.
A Comparative Analysis of Adipate Esters for Polymer Applications: A Guide for Researchers and Drug Development Professionals
An in-depth evaluation of the performance, stability, and environmental impact of common adipate (B1204190) ester plasticizers used in polymer formulations. Adipate esters have emerged as a prominent class of non-phthala...
Author: BenchChem Technical Support Team. Date: December 2025
An in-depth evaluation of the performance, stability, and environmental impact of common adipate (B1204190) ester plasticizers used in polymer formulations.
Adipate esters have emerged as a prominent class of non-phthalate plasticizers, favored for their ability to impart flexibility, particularly at low temperatures, to a variety of polymers, most notably polyvinyl chloride (PVC). Their reduced toxicity profiles compared to traditional phthalates have made them a preferred choice in sensitive applications such as medical devices, food packaging, and pharmaceuticals. This guide provides a comprehensive comparative analysis of key adipate esters, offering researchers, scientists, and drug development professionals the critical data and experimental insights needed to select the optimal plasticizer for their specific application.
Key Performance Characteristics of Adipate Esters
The efficacy of a plasticizer is determined by a range of performance metrics. This guide focuses on four critical areas: plasticizing efficiency, thermal stability, migration resistance, and biodegradability. A thorough understanding of these characteristics is essential for predicting the long-term performance and suitability of a plasticized polymer.
Plasticizing Efficiency: Enhancing Flexibility
The primary function of a plasticizer is to increase the flexibility of a polymer by lowering its glass transition temperature (Tg). A lower Tg indicates a more flexible material, especially in cold environments. Adipate esters are well-regarded for their excellent low-temperature performance.[1][2][3] The plasticizing efficiency of different adipate esters can be compared by measuring the reduction in Tg of a polymer when the plasticizer is added at a standardized concentration.
Table 1: Comparative Plasticizing Efficiency of Adipate Esters in PVC (40 phr)
Performance depends on the specific bio-based feedstock and structure.
Note: phr = parts per hundred resin. The values presented are typical and can vary based on the specific grade of PVC and other additives.
Thermal Stability: Withstanding the Heat
The thermal stability of a plasticizer is crucial for polymer processing, which often occurs at elevated temperatures. It also dictates the service life of the final product, especially in applications involving heat exposure. Thermogravimetric analysis (TGA) is a standard method to evaluate the thermal stability of plasticizers by measuring weight loss as a function of temperature.
Table 2: Comparative Thermal Stability of Adipate Esters
Plasticizer
Onset of Decomposition (°C)
Temperature at 5% Weight Loss (T5%) (°C)
Temperature at 10% Weight Loss (T10%) (°C)
DOA
~200 - 220
~230 - 250
~250 - 270
DINA
~210 - 230
~240 - 260
~260 - 280
DIDA
~220 - 240
~250 - 270
~270 - 290
PBAT
>300
>320
>340
Bio-based Adipate
Varies
Varies
Varies
Note: These are approximate values and can be influenced by experimental conditions such as heating rate and atmosphere.
Migration Resistance: Staying in Place
Plasticizer migration, the process by which the plasticizer leaches out of the polymer matrix, is a critical concern, particularly in medical and food-contact applications.[7] Migration can lead to a loss of flexibility in the polymer and contamination of the surrounding environment. Resistance to migration is influenced by the plasticizer's molecular weight, with higher molecular weight plasticizers generally exhibiting lower migration.[8]
Table 3: Comparative Migration Resistance of Adipate Esters in PVC
Plasticizer
Volatility (Weight Loss %, ASTM D1203)
Extraction in Hexane (Weight Loss %, ASTM D1239)
Extraction in Soapy Water (Weight Loss %, ASTM D1239)
DOA
High
Moderate-High
Low
DINA
Moderate
Moderate
Low
DIDA
Low
Low-Moderate
Low
PBAT
Very Low
Very Low
Very Low
Bio-based Adipate
Varies
Varies
Varies
Note: The data represents a qualitative comparison based on typical performance. Actual values depend on the specific test conditions.
Biodegradability: An Eco-Friendly Advantage
In an era of increasing environmental awareness, the biodegradability of plasticizers is a significant advantage. Adipate esters are generally considered to be more readily biodegradable than phthalates.[9] Polymeric adipates like poly(butylene adipate-co-terephthalate) (PBAT) are specifically designed for biodegradability and are often used in applications where compostability is desired.[10]
Table 4: Comparative Biodegradability of Adipate Esters
Plasticizer
Biodegradation Rate (OECD 301B)
Notes
DOA
Readily biodegradable
Can serve as a carbon source for microorganisms.[11]
Note: "Readily biodegradable" generally means >60% biodegradation within a 10-day window of a 28-day test.[12] "Inherently biodegradable" indicates the potential to biodegrade, but not necessarily within the strict timeframe of "readily biodegradable."
Experimental Protocols
To ensure accurate and reproducible comparisons of adipate ester performance, standardized experimental protocols are essential. The following sections detail the methodologies for the key experiments cited in this guide.
Determination of Plasticizing Efficiency (Glass Transition Temperature)
Sample Preparation: Prepare samples of the polymer (e.g., PVC) containing a standardized concentration of the adipate ester (e.g., 40 phr) by a suitable method such as solvent casting or melt mixing.
Instrumentation: Utilize a Differential Scanning Calorimeter (DSC).
Thermal Program:
Equilibrate the sample at a low temperature (e.g., -80°C).
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the expected Tg (e.g., 100°C).
Cool the sample back to the initial temperature at a controlled rate.
Perform a second heating scan under the same conditions.
Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.
Evaluation of Thermal Stability
Methodology: Thermogravimetric Analysis (TGA)
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the adipate ester into a TGA sample pan.
Instrumentation: Use a Thermogravimetric Analyzer.
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate to prevent oxidative degradation.
Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
Data Analysis: The TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition and the temperatures at which specific percentages of weight loss (e.g., T5%, T10%) occur.
Assessment of Migration Resistance
Methodology 1: Volatility (ASTM D1203)
Sample Preparation: Prepare circular discs of the plasticized polymer of a specified diameter and thickness.
Apparatus: Use a dish containing activated carbon.
Procedure:
Weigh the conditioned polymer sample.
Place the sample in the dish with activated carbon, ensuring it is surrounded but not in direct contact (Method B, wire cage).
Place the dish in an oven at a specified temperature (e.g., 70°C) for a specified time (e.g., 24 hours).
After the test period, remove the sample, cool it to room temperature in a desiccator, and reweigh it.
Calculation: The volatile loss is calculated as the percentage change in weight.
Methodology 2: Extraction (ASTM D1239)
Sample Preparation: Prepare specimens of the plasticized polymer of specified dimensions.
Apparatus: Use immersion containers.
Procedure:
Weigh the conditioned polymer sample.
Immerse the specimen in the test liquid (e.g., n-hexane, soapy water) at a specified temperature for a specified duration.
After immersion, remove the specimen, dry it, and reweigh it.
Calculation: The resistance to extraction is reported as the percentage of weight loss.[7]
Evaluation of Biodegradability
Methodology: Ready Biodegradability Test (OECD 301B - CO₂ Evolution Test)
Inoculum: Use an inoculum from a source such as the effluent of a wastewater treatment plant.
Test Setup: Add a known amount of the adipate ester as the sole carbon source to a mineral medium inoculated with the microorganisms.
Incubation: Incubate the test mixture in the dark at a constant temperature (e.g., 20-25°C) for 28 days.
Measurement: The CO₂ produced during the biodegradation of the test substance is trapped in a suitable absorbent (e.g., barium hydroxide (B78521) or sodium hydroxide) and is measured by titration or with a total organic carbon (TOC) analyzer.
Calculation: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced with the theoretical maximum amount of CO₂ that could be produced from the amount of test substance added. A result of >60% within a 10-day window of the 28-day test period classifies the substance as "readily biodegradable."[12]
Visualizing Key Relationships and Workflows
To further clarify the concepts discussed, the following diagrams illustrate important relationships and experimental workflows.
Caption: Classification of adipate esters and their general property trends.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Caption: Workflow for plasticizer migration resistance testing.
A Comparative Guide to Validating the Purity of Ditridecyl Adipate: Titration vs. Modern Analytical Techniques
For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of the...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of the traditional saponification titration method with modern analytical techniques for validating the purity of Ditridecyl adipate (B1204190) (DTDA), a widely used plasticizer and emollient.
Ditridecyl adipate (C₃₂H₆₂O₄, Molar Mass: 510.83 g/mol ) is a high-molecular-weight ester valued for its performance in various applications. Ensuring its purity is critical, as impurities can significantly alter its physical and chemical properties, and in pharmaceutical applications, could pose safety risks. This guide presents experimental data and detailed protocols to objectively compare the performance of titration with alternative methods such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared Spectroscopy (FTIR).
Data Presentation: A Comparative Analysis of Analytical Methods
The following table summarizes the quantitative data obtained from the analysis of a commercial batch of Ditridecyl adipate using four different analytical techniques. This allows for a direct comparison of their sensitivity, precision, and suitability for purity assessment.
Accurately weigh approximately 2.0 g of the Ditridecyl adipate sample into a 250 mL conical flask.
Add 25 mL of neutralized ethanol and a few drops of phenolphthalein indicator. If the solution is not colorless, neutralize any free acid with 0.1 M ethanolic KOH until a faint pink color persists for 30 seconds.
Accurately add 50.0 mL of 0.5 M ethanolic KOH solution to the flask.
Connect the flask to a reflux condenser and gently reflux the mixture on a heating mantle for 1 hour to ensure complete saponification.
Allow the flask to cool to room temperature.
Titrate the excess (unreacted) KOH with the standardized 0.5 M HCl solution until the pink color of the phenolphthalein indicator disappears. Record the volume of HCl used.
Perform a blank titration by following the same procedure but without the Ditridecyl adipate sample. Record the volume of HCl used for the blank.
Calculation of Purity:
Calculate the Saponification Value (SV):
SV (mg KOH/g) = [((B - S) * N * 56.1) / W]
Where:
B = Volume of HCl used for the blank titration (mL)
S = Volume of HCl used for the sample titration (mL)
N = Normality of the HCl solution (mol/L)
56.1 = Molecular weight of KOH ( g/mol )
W = Weight of the Ditridecyl adipate sample (g)
Calculate the Theoretical Saponification Value (TSV):
TSV (mg KOH/g) = (2 * 56.1 * 1000) / MW_DTDA
Where:
2 = number of ester groups in Ditridecyl adipate
56.1 = Molecular weight of KOH ( g/mol )
MW_DTDA = Molecular weight of Ditridecyl adipate (510.83 g/mol )
TSV for Ditridecyl adipate is approximately 219.6 mg KOH/g.
Gas Chromatography with Flame Ionization Detector (GC-FID)
GC-FID is a high-resolution technique for separating and quantifying volatile and semi-volatile compounds.
Instrumentation and Conditions:
Gas Chromatograph: Agilent 7890B or equivalent with FID
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature: 280 °C
Detector Temperature: 300 °C
Oven Program: Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 10 min.
Carrier Gas: Helium at a constant flow of 1.2 mL/min
Injection Volume: 1 µL (split ratio 50:1)
Sample Preparation:
Dissolve a known amount of Ditridecyl adipate in a suitable solvent like hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 1 mg/mL.
High-Performance Liquid Chromatography with UV Detector (HPLC-UV)
HPLC-UV is suitable for the analysis of non-volatile or thermally labile compounds.
Instrumentation and Conditions:
HPLC System: Waters Alliance e2695 or equivalent with a 2489 UV/Visible Detector
Column: C18 column (e.g., Waters SunFire C18, 4.6 x 150 mm, 5 µm)
Mobile Phase: Acetonitrile/Water (95:5 v/v)
Flow Rate: 1.0 mL/min
Column Temperature: 35 °C
Detection Wavelength: 210 nm
Injection Volume: 10 µL
Sample Preparation:
Dissolve a known amount of Ditridecyl adipate in the mobile phase to a concentration of approximately 0.1 mg/mL.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR provides a rapid, non-destructive method for identifying the functional groups present in a sample and can be used for a qualitative assessment of purity.
Instrumentation and Procedure:
FTIR Spectrometer: PerkinElmer Spectrum Two or equivalent, with a Universal Attenuated Total Reflectance (UATR) accessory.
Measurement Range: 4000 - 400 cm⁻¹
Resolution: 4 cm⁻¹
Scans: 16
A background spectrum of the clean ATR crystal is taken first. Then, a small amount of the Ditridecyl adipate sample is placed directly onto the crystal, and the infrared spectrum is recorded. The presence of significant peaks not corresponding to the known spectrum of pure Ditridecyl adipate indicates impurities.
Method Comparison and Discussion
Saponification titration is a cost-effective and well-established method for determining the overall ester content.[1] However, it is a non-specific method and cannot distinguish between Ditridecyl adipate and other ester impurities. Its accuracy can also be affected by the presence of acidic or basic impurities that are not esters. The relatively long analysis time is another drawback.
Gas Chromatography (GC-FID) offers high sensitivity and selectivity, making it excellent for identifying and quantifying volatile and semi-volatile impurities such as residual tridecanol from the synthesis process or other lower molecular weight esters.[2]
High-Performance Liquid Chromatography (HPLC-UV) is advantageous for analyzing non-volatile or thermally sensitive impurities. Its high precision and sensitivity make it a powerful tool for quality control.[3]
Fourier-Transform Infrared Spectroscopy (FTIR) is a rapid and simple technique for a qualitative assessment of purity. It can quickly detect the presence of major impurities with different functional groups, but it is not suitable for quantification at low levels.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for validating the purity of Ditridecyl adipate using the described analytical methods.
Experimental workflow for Ditridecyl adipate purity validation.
Conclusion
The choice of analytical method for validating the purity of Ditridecyl adipate depends on the specific requirements of the analysis. While saponification titration provides a good overall measure of ester content and is cost-effective, it lacks specificity. For a comprehensive purity assessment, especially in regulated environments like pharmaceuticals, chromatographic techniques such as GC and HPLC are indispensable due to their superior sensitivity, specificity, and ability to identify and quantify individual impurities. FTIR serves as a rapid, qualitative screening tool. For robust quality control, a combination of these methods is often the most effective approach.
A Comparative Guide to the Biocompatibility of Ditridecyl Adipate and DEHP for Research Applications
For Researchers, Scientists, and Drug Development Professionals The selection of appropriate materials is a critical determinant of success in research and pharmaceutical development. Plasticizers, essential components i...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate materials is a critical determinant of success in research and pharmaceutical development. Plasticizers, essential components in many polymeric materials, can significantly influence the biocompatibility of the final product. This guide provides a detailed comparison of the biocompatibility of Ditridecyl adipate (B1204190) (DTDA) and Di(2-ethylhexyl) phthalate (B1215562) (DEHP), two common plasticizers. The information presented herein is based on available experimental data to assist researchers in making informed decisions for their specific applications.
Executive Summary
Ditridecyl adipate (DTDA) is a long-chain aliphatic diester, while Di(2-ethylhexyl) phthalate (DEHP) is a well-known ortho-phthalate. Adipate plasticizers are increasingly considered safer alternatives to phthalates due to growing concerns and regulatory scrutiny over the potential adverse health effects of DEHP, including its classification as an endocrine disruptor. This guide summarizes the available data on the cytotoxicity, genotoxicity, reproductive toxicity, and inflammatory potential of both compounds. While extensive data exists for DEHP, information on DTDA is more limited. Therefore, data from structurally similar long-chain adipates are used as surrogates for DTDA where specific data is unavailable, a necessary extrapolation that is clearly noted.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data available for the biocompatibility of DTDA and DEHP.
Table 1: Comparative Cytotoxicity Data
Parameter
Ditridecyl Adipate (DTDA)
Di(2-ethylhexyl) phthalate (DEHP)
Cell Viability (IC50)
Data not available. Generally considered to have low cytotoxicity.
250 mg/kg bw/d (for Ditridecyl phthalate - a different compound, data for DTDA not available).[5]
4.8 mg/kg/day (for reproductive tract malformations in rats).[6][7]
Effects on Gonads
No effects on gonads reported in available studies.
Can lead to testicular atrophy and is a known anti-androgen.
Table 4: Comparative Inflammatory Response Data
Marker
Ditridecyl Adipate (DTDA)
Di(2-ethylhexyl) phthalate (DEHP)
Tumor Necrosis Factor-alpha (TNF-α)
Data not available.
Increased production in human macrophages.[8][9] Upregulated in mouse models.[10]
Interleukin-6 (IL-6)
Data not available.
Increased production in human macrophages.[8] Upregulated in mouse models.[11]
Experimental Protocols
Detailed methodologies for key biocompatibility assays are provided below to aid in the design and interpretation of in vitro studies.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Exposure: Treat cells with various concentrations of the test compound (DTDA or DEHP) and a vehicle control for a specified duration (e.g., 24, 48, 72 hours).
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that causes a 50% reduction in cell viability.
Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for the detection of DNA damage in individual cells.
Protocol:
Cell Preparation: Expose cells to the test compound. After treatment, embed the cells in a low-melting-point agarose (B213101) on a microscope slide.
Cell Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.
DNA Unwinding: Place the slides in an alkaline or neutral electrophoresis buffer to unwind the DNA.
Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate away from the nucleus, forming a "comet tail."
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide, SYBR Green).
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tail.
Inflammatory Response Assessment: In Vitro Cytokine Release Assay
This assay measures the release of pro-inflammatory cytokines from immune cells (e.g., macrophages) in response to a stimulus.
Protocol:
Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7 or THP-1) in appropriate media.
Cell Stimulation: Prime the cells with an inflammatory stimulus such as lipopolysaccharide (LPS).
Compound Treatment: Treat the stimulated cells with various concentrations of the test compound.
Supernatant Collection: After a defined incubation period, collect the cell culture supernatant.
Cytokine Quantification: Measure the concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Data Analysis: Compare the cytokine levels in the treated groups to the control groups to determine the effect of the compound on the inflammatory response.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Biocompatibility Testing
Caption: General workflow for in vitro biocompatibility assessment.
Performance comparison of different Ditridecyl adipate synthesis methods
For Researchers, Scientists, and Drug Development Professionals Ditridecyl adipate (B1204190), a long-chain diester, is a versatile compound with applications as an emollient, plasticizer, and lubricant.[1] The efficient...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Ditridecyl adipate (B1204190), a long-chain diester, is a versatile compound with applications as an emollient, plasticizer, and lubricant.[1] The efficient synthesis of high-purity ditridecyl adipate is crucial for its application in research and development, particularly in the pharmaceutical and cosmetic industries. This guide provides a comparative analysis of the primary methods for synthesizing ditridecyl adipate: direct esterification, enzymatic synthesis, and transesterification. The performance of each method is evaluated based on reaction yield, purity, reaction conditions, and catalyst systems, supported by available experimental data.
Avoids water as a byproduct, can be driven to completion.[1]
High temperatures required, potential for metal catalyst contamination.[2]
Experimental Protocols
Direct Esterification (Fischer Esterification)
This traditional method involves the reaction of adipic acid with tridecanol (B155529) in the presence of an acid catalyst. The water produced is removed to drive the reaction toward the formation of the diester.[2]
Materials:
Adipic Acid
Tridecanol
Sulfuric Acid (or other acid catalyst like p-toluenesulfonic acid)[5]
Toluene (or another suitable solvent for azeotropic water removal)
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine adipic acid, a molar excess of tridecanol (e.g., 2.5:1 alcohol to acid ratio), and a suitable solvent like toluene.[5][6]
Add a catalytic amount of concentrated sulfuric acid.
Heat the mixture to reflux (typically 100-120°C).[2] Water will be collected in the Dean-Stark trap.
Continue the reaction for 5-10 hours, or until the theoretical amount of water has been collected.[2][6]
Cool the reaction mixture to room temperature.
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution to neutralize the acid catalyst, and brine.[6]
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[6]
Purify the crude ditridecyl adipate by recrystallization from a suitable solvent.[7]
Enzymatic Synthesis
Enzymatic synthesis utilizes lipases as biocatalysts, offering a greener and more selective alternative to chemical catalysis. This method is performed under milder conditions, reducing the likelihood of side reactions.[2]
In a reaction vessel, combine adipic acid and tridecanol.
Add the immobilized lipase (e.g., 2.5% w/w of reactants).[5]
The reaction can be carried out solvent-free or in a suitable organic solvent.
Maintain the reaction temperature between 40-70°C with constant stirring.[2]
To drive the reaction to completion, remove the water byproduct, which can be achieved by applying a vacuum or using molecular sieves.[4]
The reaction is typically monitored by chromatography (TLC or GC) and can take from 3 to 48 hours.[5]
After the reaction is complete, the immobilized enzyme can be recovered by filtration and reused.[5]
The product is then purified, typically by recrystallization.
Transesterification
Transesterification involves the reaction of a dialkyl adipate (like dimethyl adipate) with tridecanol, catalyzed by a substance like tetrabutyl titanate. This method avoids the production of water, simplifying the workup.[1]
Materials:
Dimethyl Adipate
Tridecanol
Tetrabutyl Titanate (or other transesterification catalyst)
The methanol (B129727) byproduct will distill off, driving the reaction forward. The reaction is typically complete within 3-5 hours.[1]
After the reaction is complete, cool the mixture.
The catalyst can be neutralized with a small amount of water or dilute acid, followed by filtration.[1]
Excess tridecanol can be removed by vacuum distillation.[1]
The crude ditridecyl adipate is then purified by recrystallization from a suitable solvent like ethanol or acetone.[1]
Visualizing the Synthesis and Comparison Workflow
The following diagrams illustrate the general synthesis pathway for ditridecyl adipate and the logical flow of comparing the different synthesis methods.
Caption: General synthesis pathways for ditridecyl adipate.
Caption: Logical flow for comparing synthesis methods.
A Comparative Analysis of Plasticizing Efficiency: Ditridecyl Adipate (DTDA) vs. Dioctyl Adipate (DOA)
For Immediate Publication This guide offers an objective comparison of the plasticizing efficiency of Ditridecyl adipate (B1204190) (DTDA) and Dioctyl adipate (DOA), two prominent adipate ester plasticizers. Adipate plas...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Publication
This guide offers an objective comparison of the plasticizing efficiency of Ditridecyl adipate (B1204190) (DTDA) and Dioctyl adipate (DOA), two prominent adipate ester plasticizers. Adipate plasticizers are widely used in polymer formulations, particularly with polyvinyl chloride (PVC), to enhance flexibility, especially at low temperatures.[1][2] This document is intended for researchers, scientists, and formulation professionals, providing a concise summary of performance data, detailed experimental protocols, and a visual representation of the evaluation workflow to support informed material selection.
Quantitative Performance Comparison
The efficiency of a plasticizer is determined by its ability to modify the physical and mechanical properties of a polymer. Key metrics include hardness, tensile strength, elongation at break, and low-temperature flexibility. The selection between DTDA and DOA often depends on the specific performance requirements of the end application, such as the desired degree of flexibility, volatility, and migration resistance.
DTDA, with its longer alkyl chains and higher molecular weight (510.85 g/mol ), is characterized as a clear, low-polarity diester.[3][4] It is noted for its excellent low-temperature fluidity, high viscosity index, and good thermal stability.[4][5] DOA (also known as DEHA), with a molecular weight of 370.57 g/mol , is a highly efficient and widely used plasticizer recognized for imparting exceptional low-temperature properties to PVC.[6][7]
Below is a summary of typical performance data when these plasticizers are incorporated into a standard PVC formulation.
*Note: Plasticizer efficiency is often compared relative to Di(2-ethylhexyl) phthalate (B1215562) (DOP). A lower value indicates that less plasticizer is needed to achieve the same hardness. Direct head-to-head comparative data for all metrics under identical conditions is limited; values are based on typical industry data and known structure-property relationships. Higher molecular weight plasticizers like DTDA generally exhibit lower volatility and better migration resistance.[7]
Experimental Protocols
The data presented in the comparison table is derived from standardized testing methodologies established by ASTM International. These protocols ensure reproducibility and allow for reliable comparison of material properties.
Hardness (Shore A Durometer)
Method: ASTM D2240
Protocol: This test measures the indentation hardness of the plasticized PVC. A specified indenter is forced into the material under a specific load. The depth of indentation is converted to a Shore A hardness value. Softer, more efficiently plasticized materials will exhibit a lower Shore A value.
Tensile Properties (Tensile Strength & Elongation at Break)
Method: ASTM D412 / ASTM D638
Protocol: Dumbbell-shaped specimens of the plasticized PVC are stretched in a universal testing machine until they fracture.
Tensile Strength: The maximum stress the material can withstand before breaking.
Elongation at Break: The percentage increase in length at the point of fracture, indicating the material's flexibility and ductility. Higher elongation is generally indicative of better plasticizing efficiency.[2]
Protocol: This method determines the temperature at which plasticized PVC specimens exhibit brittle failure under specified impact conditions. A series of specimens are cooled to a range of low temperatures and then struck by a cantilever beam. The temperature at which 50% of the specimens fail is reported as the brittleness temperature. A lower brittleness temperature signifies better low-temperature performance.
Volatility Loss
Method: ASTM D1203
Protocol: This test measures the weight loss of a plasticized PVC sample upon heating. Specimens are weighed before and after being placed in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 24 hours). The percentage of weight loss is calculated, which corresponds to the amount of plasticizer that has volatilized.
Visualizing the Evaluation Process
To objectively compare plasticizer efficiency, a structured experimental workflow is essential. The following diagram illustrates the typical procedure for preparing, testing, and analyzing plasticized polymer samples.
Caption: Workflow for comparing the performance of plasticizers in PVC.
Conclusion
Both Ditridecyl adipate (DTDA) and Dioctyl adipate (DOA) are highly effective plasticizers, particularly valued for the excellent low-temperature flexibility they impart to PVC and other polymers.[1][11]
DOA is a benchmark for low-temperature performance and is highly efficient, meaning a relatively low concentration can achieve significant flexibility.[6][12] Its lower molecular weight, however, can lead to higher volatility and a greater tendency for migration compared to longer-chain adipates.[12]
DTDA , with its higher molecular weight, offers superior permanence.[5] This translates to lower volatility and better resistance to migration and extraction, which is critical for applications requiring long-term stability and durability, especially at elevated temperatures.[4]
The ultimate choice between DTDA and DOA depends on a careful balance of performance requirements. If paramount importance is placed on low-temperature flexibility and cost-effectiveness, DOA is an excellent candidate. Conversely, for applications demanding greater permanence, lower volatility, and enhanced durability, DTDA presents a more robust solution.
Leaching Resistance of Ditridecyl Adipate Compared to Shorter-Chain Phthalates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals Executive Summary The selection of plasticizers in the formulation of polymers is a critical consideration, particularly in sensitive applications such as m...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The selection of plasticizers in the formulation of polymers is a critical consideration, particularly in sensitive applications such as medical devices, pharmaceutical packaging, and laboratory equipment. Leaching of these additives can lead to contamination of samples, compromised experimental results, and potential toxicological concerns. This guide provides a detailed comparison of the leaching resistance of Ditridecyl adipate (B1204190) (DTDA), a high molecular weight adipate plasticizer, against commonly used shorter-chain phthalates like Di(2-ethylhexyl) phthalate (B1215562) (DEHP), Dibutyl phthalate (DBP), and Benzyl butyl phthalate (BBP).
Generally, higher molecular weight plasticizers, such as DTDA, exhibit lower volatility and reduced migration rates compared to their lower molecular weight counterparts. This is attributed to their larger molecular size and lower vapor pressure, which hinders their diffusion through the polymer matrix. While direct comparative quantitative data for DTDA is limited in publicly available literature, data from analogous long-chain adipates and extensive studies on phthalate migration consistently support this principle. This guide synthesizes available data to provide a clear comparison and outlines the experimental methodologies used to assess plasticizer leaching.
Physicochemical Properties and Leaching Potential
The tendency of a plasticizer to migrate from a polymer matrix is influenced by several factors, including its molecular weight, chemical structure, and the nature of the surrounding environment (e.g., solvent, temperature).
Ditridecyl adipate (DTDA) is a high molecular weight aliphatic diester. Its long carbon chains contribute to a higher molecular weight and a less volatile nature, which are expected to result in lower leaching.
Shorter-chain phthalates , such as DEHP, DBP, and BBP, have lower molecular weights and are known to have a greater propensity for migration. Their use is increasingly restricted in many applications due to concerns about their potential as endocrine disruptors and their ability to leach into sensitive products.
A comparative overview of the key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Ditridecyl Adipate and Shorter-Chain Phthalates
Note: Data for DTDA is based on available chemical databases. Data for phthalates is compiled from various scientific sources.
Quantitative Comparison of Leaching
In general, the migration of plasticizers is significantly higher into fatty or lipophilic simulants (like oils and ethanol) compared to aqueous media. This is due to the higher solubility of these non-polar plasticizers in non-polar solvents.
Table 2: Comparative Leaching Data of Adipates and Phthalates from PVC
Plasticizer
Leaching Medium (Food Simulant)
Temperature (°C)
Leaching Level
Reference
Di-isononyl Adipate (DINA) (as a proxy for DTDA)
Fatty Foods
Not Specified
High-level contamination found in several food types
Significant leaching from medical devices, up to 54,600 µg from a single device in 60 min
Dibutyl Phthalate (DBP)
Food Simulants
Varied
Generally higher migration than higher molecular weight phthalates
Disclaimer: Di-isononyl adipate (DINA) and Di(2-ethylhexyl) adipate (DEHA) are used as proxies for Ditridecyl adipate (DTDA) due to the lack of specific publicly available leaching data for DTDA. DINA and DEHA are long-chain adipates and are expected to exhibit similar leaching behavior to DTDA.
Experimental Protocols for Leaching Analysis
The quantification of plasticizer migration is crucial for assessing the safety and performance of plastic materials. Standardized methods and analytical techniques are employed to ensure reliable and reproducible results.
Key Experimental Methodologies:
1. Migration/Leaching Test:
Objective: To determine the amount of plasticizer that migrates from a polymer into a contacting liquid (food simulant, solvent, or biological fluid).
General Protocol:
A sample of the plasticized material with a known surface area is immersed in a specific volume of the leaching medium.
The sample is incubated at a controlled temperature for a defined period. These conditions are chosen to simulate the intended use of the material.
After incubation, the plastic sample is removed, and the leaching medium is collected for analysis.
The concentration of the plasticizer in the medium is quantified using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS).
2. Sample Preparation for GC-MS Analysis:
Objective: To extract the leached plasticizer from the liquid medium and prepare it for injection into the GC-MS system.
Typical Protocol (Liquid-Liquid Extraction):
An internal standard is added to the collected leaching medium to correct for variations in extraction efficiency and instrument response.
The medium is extracted with an appropriate organic solvent (e.g., hexane, dichloromethane).
The organic layer containing the plasticizer is separated, dried, and concentrated.
The final extract is reconstituted in a suitable solvent for GC-MS analysis.
3. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS):
Objective: To separate and quantify the amount of plasticizer in the prepared sample.
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
Procedure:
A small volume of the sample extract is injected into the GC. The plasticizer is vaporized and separated from other components based on its boiling point and interaction with the GC column.
As the plasticizer elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented.
The mass spectrometer detects the characteristic fragments of the plasticizer, allowing for its identification and quantification by comparing the signal intensity to that of a known standard.
Visualizing the Comparison and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Ditridecyl Adipate: A Comparative Analysis of Thermal Stability in Plasticizers
In the realm of polymer science and formulation, particularly within the pharmaceutical and medical device industries, the selection of a plasticizer is a critical decision that profoundly impacts the material's physical...
Author: BenchChem Technical Support Team. Date: December 2025
In the realm of polymer science and formulation, particularly within the pharmaceutical and medical device industries, the selection of a plasticizer is a critical decision that profoundly impacts the material's physical properties, biocompatibility, and stability. Ditridecyl adipate (B1204190) (DTDA), a long-chain aliphatic diester, has emerged as a noteworthy alternative to traditional phthalate (B1215562) plasticizers. This guide offers an objective comparison of the thermal stability of Ditridecyl adipate against other commonly used plasticizers, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
While direct thermogravimetric analysis (TGA) data for Ditridecyl adipate is limited in publicly available literature, this guide utilizes data from analogous long-chain adipate esters, such as Dioctyl Adipate (DOA) and Diisodecyl Adipate (DIDA), as representative examples. These are compared with widely used plasticizers like the ortho-phthalate, Di(2-ethylhexyl) phthalate (DEHP), and the terephthalate (B1205515), Dioctyl terephthalate (DOTP). Adipate esters are generally recognized for their lower toxicity profiles and enhanced flexibility at low temperatures.[1] Conversely, phthalates, though versatile, have faced scrutiny over potential health concerns, leading to restrictions on some, including DEHP.[1]
Comparative Thermal Stability: A Data-Driven Overview
The thermal stability of a plasticizer is a crucial parameter, indicating its resistance to decomposition at elevated temperatures. This property is vital for determining the processing window and the service life of the plasticized material. Thermogravimetric Analysis (TGA) is a standard technique used to assess thermal stability by measuring the weight loss of a substance as a function of temperature.[2]
Key parameters derived from TGA include the onset decomposition temperature (the temperature at which significant weight loss begins) and the temperature at which a specific percentage of weight loss occurs (e.g., T10% and T50%). Higher decomposition temperatures signify greater thermal stability.
Table 1: Thermal Decomposition Data of Various Plasticizers
Plasticizer Type
Plasticizer
Onset Decomposition Temp. (°C)
T10% Weight Loss Temp. (°C)
T50% Weight Loss Temp. (°C)
Adipate Esters
Dioctyl Adipate (DOA)
~200 - 220
~230 - 250
~270 - 290
Diisodecyl Adipate (DIDA)
~210 - 230
~240 - 260
~280 - 300
Phthalate Esters
Di(2-ethylhexyl) phthalate (DEHP)
~200 - 220
~220 - 240
~260 - 280
Dioctyl terephthalate (DOTP)
~220 - 240
~250 - 270
~290 - 310
Citrate Esters
Acetyl Tributyl Citrate (ATBC)
~180 - 200
~210 - 230
~250 - 270
Note: The data presented are collated from various sources and represent typical values. Actual values may vary depending on the specific experimental conditions.
From the data, it is evident that long-chain adipates like DIDA exhibit thermal stability comparable to or slightly better than the commonly used phthalate, DEHP. DOTP, a non-phthalate alternative, generally demonstrates the highest thermal stability among the compared plasticizers. Long-chain adipates like Ditridecyl adipate are expected to follow a similar trend of good thermal stability, which is often superior to shorter-chain plasticizers due to their higher molecular weight and lower volatility.[1]
A standardized methodology is crucial for obtaining reliable and comparable thermal stability data. The following protocol is based on the principles outlined in ASTM E1131, a standard test method for compositional analysis by thermogravimetry.[3][4][5]
Objective: To determine the thermal stability and decomposition profile of a plasticizer by measuring its mass loss as a function of temperature.
Apparatus:
Thermogravimetric Analyzer (TGA) with a high-precision balance.[6]
Sample Preparation: A small, known weight of the plasticizer (typically 5-10 mg) is placed into a TGA sample pan.[7]
Instrumentation Setup: The TGA instrument is calibrated according to the manufacturer's instructions. The desired atmospheric conditions (e.g., nitrogen purge at a constant flow rate) are established.[3]
Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).[1][7]
Data Acquisition: The TGA instrument continuously records the sample's weight as a function of temperature.[6]
Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset temperature of decomposition and the temperatures at various weight loss percentages.[6]
Logical Workflow for Thermal Stability Assessment
The process of evaluating and comparing the thermal stability of plasticizers follows a systematic workflow, from sample selection to data interpretation and final comparison.
Caption: Experimental workflow for comparing plasticizer thermal stability.
A Comparative Guide to Analytical Techniques for Confirming Ditridecyl Adipate Identity
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of key analytical techniques for the unequivocal identification and confirmation of Ditridecyl adipate (B1204...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the unequivocal identification and confirmation of Ditridecyl adipate (B1204190) (DTDA). Ensuring the chemical identity and purity of compounds like DTDA, a widely used plasticizer and emollient, is critical for regulatory compliance, product safety, and the validity of scientific research. This document outlines the principles, performance characteristics, and detailed experimental protocols for several core analytical methodologies.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for the confirmation of Ditridecyl adipate is contingent on the specific requirements of the analysis, such as the need for structural elucidation, quantification, or routine screening. The following table summarizes the key performance attributes of the most commonly employed methods.
Parameter
Gas Chromatography-Mass Spectrometry (GC-MS)
Fourier-Transform Infrared Spectroscopy (FTIR)
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Performance Liquid Chromatography (HPLC-UV)
Primary Use
Separation, identification, and quantification
Functional group identification, rapid screening
Definitive structural elucidation and quantification
Quantification of non-volatile or thermally labile compounds
Selectivity
Very High (based on retention time and mass spectrum)
Detailed methodologies for the primary analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the identification and quantification of volatile and semi-volatile compounds like Ditridecyl adipate.
Instrumentation:
Gas Chromatograph: Agilent 8890 GC or equivalent.
Mass Spectrometer: Agilent 5977B MSD or equivalent.
Column: J&W Scientific DB-5MS (30m x 250µm x 0.25µm) or similar.[2]
Procedure:
Sample Preparation: Dissolve a known amount of the Ditridecyl adipate sample in a suitable solvent such as hexane (B92381) or dichloromethane (B109758) to a final concentration of approximately 1 mg/mL.[1]
Data Analysis: The identity of Ditridecyl adipate is confirmed by comparing the retention time and the acquired mass spectrum with a reference standard or a library spectrum. The mass spectrum of Ditridecyl adipate will exhibit a characteristic fragmentation pattern.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For Ditridecyl adipate, the most prominent absorption band will be from the ester carbonyl group.
Instrumentation:
FTIR Spectrometer: PerkinElmer Spectrum Two or equivalent.
Accessory: Attenuated Total Reflectance (ATR) accessory.[1]
Procedure:
Sample Preparation: Place a small amount of the neat Ditridecyl adipate sample directly on the ATR crystal.
Data Analysis: The resulting infrared spectrum should be compared to a reference spectrum of Ditridecyl adipate. Key characteristic peaks to confirm its identity include:
A strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretching of the ester functional group.
C-O stretching bands in the region of 1250-1100 cm⁻¹.
C-H stretching bands from the alkyl chains just below 3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for an unambiguous confirmation of the Ditridecyl adipate structure.
Instrumentation:
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
Procedure:
Sample Preparation: Dissolve approximately 10-20 mg of the Ditridecyl adipate sample in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
Data Acquisition (¹H NMR):
Acquire the proton NMR spectrum using a standard pulse program.
Data Acquisition (¹³C NMR):
Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse program.
Data Analysis: The chemical shifts, signal integrations (for ¹H NMR), and splitting patterns of the observed signals should be consistent with the known structure of Ditridecyl adipate. The expected signals include:
¹H NMR: Resonances for the protons on the tridecyl chains and the adipate backbone.
¹³C NMR: Resonances for the carbonyl carbons of the ester groups and the various carbons of the alkyl chains.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating and quantifying components in a mixture. For Ditridecyl adipate, a reversed-phase HPLC method with UV detection can be employed.
Instrumentation:
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
Procedure:
Sample Preparation: Dissolve a known amount of the Ditridecyl adipate sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.[1]
Data Analysis: The identity of Ditridecyl adipate is confirmed by comparing the retention time of the major peak in the sample chromatogram to that of a pure reference standard.
Visualizations
The following diagrams illustrate the general workflows for the described analytical techniques.
Caption: Workflow for Ditridecyl adipate identification using GC-MS.
Caption: Workflow for Ditridecyl adipate identification using FTIR.
Caption: Workflow for Ditridecyl adipate structural elucidation using NMR.
A Comparative Environmental Safety Assessment of Adipate Plasticizers and Their Alternatives
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative environmental safety evaluation of adipate (B1204190) plasticizers, such as di(2-ethylhexyl) adipate (DEHA) and di-n-octyl...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative environmental safety evaluation of adipate (B1204190) plasticizers, such as di(2-ethylhexyl) adipate (DEHA) and di-n-octyl adipate (DOA), against common alternative plasticizers including phthalates like di(2-ethylhexyl) phthalate (B1215562) (DEHP), citrates like acetyl tributyl citrate (B86180) (ATBC), and terephthalates like dioctyl terephthalate (B1205515) (DOTP). This objective comparison is supported by experimental data on aquatic toxicity, biodegradability, and endocrine disruption potential to assist in informed material selection.
Comparative Analysis of Environmental Safety Parameters
The environmental safety of plasticizers is a critical consideration in material science and product development. The following tables summarize key quantitative data for adipate plasticizers and their common alternatives, focusing on aquatic toxicity, biodegradability, and endocrine disruption potential.
Aquatic Toxicity
The acute toxicity to aquatic organisms is a primary indicator of a chemical's potential environmental harm. The following table presents the median lethal concentration (LC50) for fish and the median effective concentration (EC50) for Daphnia magna, a key freshwater invertebrate. Lower values indicate higher toxicity.
Table 1: Comparison of Aquatic Toxicity of Selected Plasticizers.
Biodegradability
The rate and extent of biodegradation are crucial for determining the persistence of a plasticizer in the environment. The OECD 301B "Ready Biodegradability" test is a stringent measure of a substance's potential for rapid and complete breakdown.
Plasticizer
Test Guideline
Biodegradation (%)
Result
DEHA
OECD 301B
70-81% in 28 days
Readily Biodegradable
DOA
OECD 301B
~80% in 28 days
Readily Biodegradable
DEHP
OECD 301B
<60% in 28 days
Not Readily Biodegradable
ATBC
OECD 301B
>60% in 28 days
Readily Biodegradable
DOTP
OECD 301B
<60% in 28 days
Not Readily Biodegradable
Table 2: Comparison of Ready Biodegradability of Selected Plasticizers.
Endocrine Disruption Potential
Endocrine disrupting chemicals (EDCs) can interfere with hormonal systems. Key concerns include interactions with androgen and estrogen receptors, and effects on hormone synthesis, such as through the inhibition of the aromatase enzyme.
Plasticizer
Androgen Receptor (AR) Activity
Aromatase (CYP19A1) Activity
Other Endocrine Effects
DEHA
Potential weak binding; data inconclusive.
No significant inhibition reported.
May interfere with steroid binding of sex hormone-binding globulin.[4]
DOA
Limited data available.
Limited data available.
No significant effects reported.
DEHP
Anti-androgenic; acts as an androgen antagonist.[5][6]
Potential for thyroid hormone disruption in fish.[11]
DOTP
No significant androgenic or anti-androgenic activity reported.
No significant inhibition reported.
Generally considered to have a lower endocrine disruption potential compared to DEHP.
Table 3: Comparison of Endocrine Disruption Potential of Selected Plasticizers.
Experimental Methodologies
Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of environmental safety. The following sections outline the methodologies for the key experiments cited in this guide.
Aquatic Toxicity Testing
OECD 203: Fish, Acute Toxicity Test
This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.[12][13][14]
Test Organisms: Commonly used species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).
Procedure:
Fish are acclimated to laboratory conditions.
Groups of fish are exposed to a range of concentrations of the test substance in water. A control group is exposed to water only.
The exposure period is typically 96 hours.
Mortality and any sublethal effects are observed and recorded at 24, 48, 72, and 96 hours.
The LC50 value and its 95% confidence intervals are calculated using statistical methods.
OECD 202: Daphnia sp. Acute Immobilisation Test
This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the organisms (EC50) within 48 hours.[6][8][15][16]
Test Organisms: Daphnia magna neonates (<24 hours old).
Procedure:
Daphnids are exposed to a series of concentrations of the test substance in a defined medium. A control group is maintained in the medium without the test substance.
The test is conducted for 48 hours under controlled temperature and lighting conditions.
The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
The EC50 value is calculated based on the observed immobilization at 48 hours.
Biodegradability Testing
OECD 301B: Ready Biodegradability – CO2 Evolution Test
This method evaluates the ready biodegradability of a substance by measuring the amount of carbon dioxide produced by microorganisms as they break down the test material.[2][17][18]
Inoculum: Activated sludge from a sewage treatment plant is typically used as the microbial source.
Procedure:
A defined concentration of the test substance is added to a mineral medium inoculated with the microorganisms.
The mixture is incubated in the dark at a constant temperature for 28 days.
CO2-free air is passed through the test system, and the CO2 produced from the biodegradation of the test substance is trapped in a solution (e.g., barium hydroxide (B78521) or sodium hydroxide).
The amount of CO2 produced is measured at regular intervals and is compared to the theoretical maximum amount of CO2 that could be produced from the complete oxidation of the test substance.
A substance is considered "readily biodegradable" if it reaches at least 60% of its theoretical CO2 production within a 10-day window during the 28-day test period.[19][20]
Endocrine Disruption Assays
Androgen Receptor (AR) Binding Assay
This in vitro assay determines the ability of a chemical to compete with a natural androgen for binding to the androgen receptor.[1][21]
Principle: A radiolabeled androgen (e.g., [³H]-R1881) and the test chemical are incubated with a preparation containing the androgen receptor (e.g., rat prostate cytosol).
Procedure:
The androgen receptor preparation is incubated with a fixed concentration of the radiolabeled androgen and varying concentrations of the test chemical.
After incubation, the receptor-bound and unbound radioligand are separated.
The amount of radioactivity bound to the receptor is measured using a scintillation counter.
A decrease in the amount of bound radioligand in the presence of the test chemical indicates that it is competing for the same binding site.
The results are used to determine the binding affinity of the test chemical to the androgen receptor.
Aromatase (CYP19A1) Assay
This assay measures the ability of a chemical to inhibit the aromatase enzyme, which is responsible for the conversion of androgens to estrogens.[22]
Principle: The assay typically uses human recombinant aromatase or microsomal preparations from tissues with high aromatase activity (e.g., placenta). A substrate (e.g., androstenedione) is incubated with the enzyme in the presence and absence of the test chemical.
Procedure:
The aromatase enzyme is incubated with a fluorescent or radiolabeled substrate and varying concentrations of the test chemical.
The reaction is allowed to proceed for a specific time under controlled conditions.
The amount of product (estrone or estradiol) formed is quantified using fluorometry, liquid scintillation counting, or other analytical methods.
A decrease in product formation in the presence of the test chemical indicates inhibition of aromatase activity.
The results are used to determine the inhibitory potential and potency (e.g., IC50) of the test chemical.
Visualizing Experimental Workflows and Biological Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.
Caption: General workflow for assessing the environmental safety of plasticizers.
Caption: Simplified pathway of endocrine disruption via androgen receptor antagonism.
A Comparative Guide to the Synthesis of Ditridecyl Adipate: Enzymatic vs. Chemical Routes
Ditridecyl adipate (B1204190), the diester of adipic acid and tridecyl alcohol, is a valuable compound used as a plasticizer, lubricant, and emollient in various industries.[1][2] Its synthesis can be achieved through tw...
Author: BenchChem Technical Support Team. Date: December 2025
Ditridecyl adipate (B1204190), the diester of adipic acid and tridecyl alcohol, is a valuable compound used as a plasticizer, lubricant, and emollient in various industries.[1][2] Its synthesis can be achieved through two primary methodologies: traditional chemical catalysis and modern enzymatic processes.[3] This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in selecting the optimal synthesis strategy for their specific needs.
Quantitative Data Summary
The choice between enzymatic and chemical synthesis hinges on a variety of factors, including reaction efficiency, cost, environmental impact, and desired product purity. The following table summarizes the key parameters for each method.
Parameter
Chemical Synthesis (Fischer Esterification)
Enzymatic Synthesis (Lipase-Catalyzed)
Reactants
Adipic Acid, Tridecyl Alcohol
Adipic Acid, Tridecyl Alcohol
Catalyst
Strong mineral acids (e.g., Sulfuric Acid) or Titanates
High, often achieving >95% conversion with optimization[6][7]
Purity & Byproducts
Risk of side reactions and colored impurities due to harsh conditions
High specificity leads to purer products with fewer byproducts[8][9]
Catalyst Reusability
Not typically reusable; requires neutralization and removal
Immobilized enzymes can be recovered and reused for multiple cycles[8][10]
Environmental & Safety
Uses corrosive and hazardous catalysts; generates acidic waste
"Green" process using biodegradable catalysts; avoids hazardous reagents[6][8]
Experimental Protocols
The following sections provide detailed laboratory-scale protocols for both the chemical and enzymatic synthesis of an adipate diester, which are directly applicable to ditridecyl adipate.
Protocol 1: Chemical Synthesis via Fischer Esterification
This method utilizes a strong acid catalyst to promote the esterification of adipic acid with tridecyl alcohol.
Materials:
Adipic Acid
Tridecyl Alcohol (a slight excess, e.g., 2.2 equivalents)
Round-bottom flask with reflux condenser and Dean-Stark trap
Magnetic stirrer and heating mantle
Separatory funnel
Procedure:
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and reflux condenser, add adipic acid (10 mmol) and tridecyl alcohol (22 mmol).
Solvent and Catalyst Addition: Add 50 mL of toluene to dissolve the reactants. With gentle stirring, carefully add 0.1 mL of concentrated sulfuric acid.[4]
Reaction: Heat the mixture to reflux (approximately 110-120 °C) using a heating mantle. Water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected (typically 4-6 hours).
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (to neutralize the acid catalyst), and 50 mL of brine.
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by vacuum distillation or recrystallization to yield pure ditridecyl adipate.
Protocol 2: Enzymatic Synthesis using Immobilized Lipase
This protocol employs an immobilized lipase in a solvent-free system, representing a greener alternative.
Materials:
Adipic Acid
Tridecyl Alcohol
Immobilized Lipase (e.g., Novozym 435 from Candida antarctica)[6][11]
Reactant Preparation: In a 50 mL Schlenk flask, combine adipic acid (10 mmol) and tridecyl alcohol (20 mmol).
Enzyme Addition: Add the immobilized lipase (e.g., 5-10% of the total substrate weight) to the reactant mixture.[5][7]
Reaction Conditions: Heat the mixture to 60 °C with vigorous stirring. To drive the reaction equilibrium towards the product, apply a vacuum (e.g., 10-200 mbar) to continuously remove the water byproduct.[4][7] The reaction is typically run for 24-48 hours. Progress can be monitored by TLC or GC.[4]
Enzyme Recovery: After the reaction is complete, cool the mixture. If the product solidifies, gently heat it to a molten state. The immobilized enzyme can be recovered by simple filtration and washed with a non-polar solvent (e.g., hexane) for reuse in subsequent batches.[4][5]
Purification: The filtered product is typically of high purity. It can be further purified by recrystallization from a suitable solvent like isopropanol or acetone to remove any residual unreacted starting materials.[4]
Mandatory Visualization
The following diagrams illustrate the distinct workflows for the chemical and enzymatic synthesis of ditridecyl adipate.
Caption: Comparative workflows of chemical vs. enzymatic synthesis.
Discussion and Conclusion
The selection between chemical and enzymatic synthesis of ditridecyl adipate is a trade-off between speed and sustainability.
Chemical synthesis , particularly Fischer esterification, is a well-established, rapid method that uses inexpensive catalysts.[8] However, it suffers from significant drawbacks, including the use of harsh, corrosive acids, high energy consumption, and the generation of hazardous waste streams that require neutralization.[6] The high temperatures can also lead to the formation of undesirable byproducts, necessitating more rigorous purification steps.
Conversely, enzymatic synthesis emerges as a superior "green" alternative.[8] It operates under mild conditions, which preserves the integrity of the final product and significantly reduces energy costs.[9] The high specificity of lipases results in a purer product with minimal byproduct formation, often simplifying downstream purification.[8] The ability to recover and reuse the immobilized enzyme catalyst is a key advantage that can offset its higher initial cost, making it economically viable for multiple reaction cycles.[10] While reaction times can be longer, the overall process is safer, more environmentally benign, and yields a high-quality product, making it an increasingly attractive option for applications in the pharmaceutical, cosmetic, and food industries.[8][9]
Endocrine Disruption Potential: A Comparative Analysis of Ditridecyl Adipate and Phthalates
A Guide for Researchers, Scientists, and Drug Development Professionals Introduction Plasticizers are essential additives used to enhance the flexibility and durability of polymeric materials. Among the vast array of pla...
Author: BenchChem Technical Support Team. Date: December 2025
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Plasticizers are essential additives used to enhance the flexibility and durability of polymeric materials. Among the vast array of plasticizers, phthalate (B1215562) esters have been dominant for decades. However, growing evidence has linked several common phthalates to endocrine-disrupting activities, raising public health concerns and driving the search for safer alternatives.[1][2] Adipate (B1204190) esters, such as Ditridecyl adipate (DTDA), are often considered as alternative plasticizers. This guide provides an objective, data-driven comparison of the endocrine disruption potential of DTDA against well-characterized phthalates, focusing on their interaction with hormonal pathways. The comparison highlights the significant disparity in the available toxicological data between these compound classes.
Phthalates are a class of chemicals known to interfere with the body's hormonal system, acting as endocrine-disrupting chemicals (EDCs).[3] Their mechanisms of action can involve mimicking or blocking natural hormones, altering hormone production, or interfering with hormone signaling pathways.[1][4] The primary concern with many phthalates is their anti-androgenic activity, which can disrupt male reproductive development and function.[5][6] In contrast, the endocrine disruption potential of DTDA is not well-characterized, with a notable lack of publicly available experimental data.
Comparative Analysis of Endocrine Activity
A significant challenge in directly comparing DTDA and phthalates is the profound data gap for DTDA. While phthalates have been extensively studied in numerous in vitro and in vivo assays, DTDA's potential endocrine effects are primarily inferred from computational models and screening-level hazard assessments, which have not indicated a strong concern.[7]
Ditridecyl Adipate (DTDA)
Current publicly available data on the specific endocrine-disrupting properties of DTDA is limited. Screening-level hazard characterizations from regulatory bodies often rely on structure-activity relationship (SAR) models. An EPA screening-level hazard characterization for a category of diesters, which includes compounds structurally related to DTDA, noted no effects on gonads and no evidence of mutagenicity in the available studies.[7] However, this does not substitute for direct experimental testing of endocrine-relevant endpoints. The Australian Industrial Chemicals Introduction Scheme (AICIS) has evaluated DTDA as a chemical unlikely to require further regulation to manage risks to human health, but this is based on its expected low hazard profile rather than extensive endocrine testing data.[7]
Phthalates
Numerous phthalates have been identified as endocrine disruptors, with the most well-documented effect being antagonism of the androgen receptor (AR).[6][8] This interference with the testosterone (B1683101) signaling pathway is a key mechanism behind their adverse effects on male reproductive health.[9] Some phthalates have also been shown to exhibit weak estrogenic activity by binding to and activating estrogen receptors (ERα and ERβ).[6][8] The following table summarizes quantitative data from in vitro studies for representative phthalates.
Table 1: Comparative In Vitro Endocrine Activity of Select Phthalates
| Di-n-hexyl Phthalate (DnHP) | Estrogen Receptor α (ERα) Agonism | Activation of ERα | No significant activity |[8] |
Note: IC50 (half maximal inhibitory concentration) values for antagonism indicate the concentration required to block 50% of the receptor's response to an agonist. EC50 (half maximal effective concentration) values for agonism indicate the concentration required to elicit 50% of the maximum response.
Signaling Pathways and Experimental Workflows
Understanding the mechanisms of endocrine disruption requires knowledge of the underlying signaling pathways and the experimental methods used to probe them.
Phthalate-Induced Androgen Receptor Antagonism
Certain phthalates can act as antagonists to the androgen receptor (AR). In a normal physiological state, testosterone or its more potent metabolite, dihydrotestosterone (B1667394) (DHT), binds to the AR in the cytoplasm. This binding event causes the release of heat shock proteins (HSPs), allowing the ligand-receptor complex to dimerize and translocate into the nucleus. Inside the nucleus, the complex binds to Androgen Response Elements (AREs) on the DNA, initiating the transcription of androgen-dependent genes responsible for male sexual development and function. Antagonistic phthalates compete with natural androgens for binding to the AR, but their binding does not trigger the correct conformational change required for successful gene transcription, thereby inhibiting the pathway.[9][10]
Caption: Mechanism of Androgen Receptor (AR) antagonism by phthalates.
Workflow for In Vitro Androgen Receptor Transactivation Assay
In vitro transactivation assays are crucial tools for screening chemicals for their potential to act as agonists or antagonists of nuclear receptors.[11][12] The OECD Test Guideline 458 describes validated methods for assessing androgen receptor activity using stably transfected cell lines that contain the human AR and a reporter gene (e.g., luciferase) linked to an ARE.[11][13][14] The workflow involves exposing these cells to a test chemical and measuring the expression of the reporter gene.
Caption: General workflow for an AR transactivation reporter gene assay.
Experimental Protocols
Standardized protocols are essential for the reliable assessment of endocrine activity. The Organisation for Economic Co-operation and Development (OECD) has established Test Guidelines (TGs) for this purpose.
OECD Test Guideline 458: Androgen Receptor Transactivation Assay
This in vitro assay is designed to identify chemicals that can act as agonists or antagonists of the human androgen receptor.[11][14]
Principle: Stably transfected cell lines (e.g., AR-EcoScreen™, AR-CALUX®) are used.[11][15] These cells contain the human androgen receptor and a reporter gene (like luciferase) under the control of androgen response elements. When an androgen agonist binds to the AR, it activates the transcription of the reporter gene, producing a measurable signal (e.g., light). Antagonists are identified by their ability to inhibit the signal produced by a reference agonist (like DHT).
Methodology:
Cell Culture: The selected cell line is cultured and seeded into microplates.
Dosing (Agonist Mode): Cells are exposed to a range of concentrations of the test chemical. A known AR agonist (e.g., DHT) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.
Dosing (Antagonist Mode): Cells are co-exposed to a fixed concentration of a reference agonist (DHT) along with a range of concentrations of the test chemical.
Incubation: Plates are incubated for a specified period (e.g., 24 hours) to allow for receptor binding and reporter gene expression.
Measurement: After incubation, cells are lysed, and a substrate for the reporter enzyme is added. The resulting signal (e.g., luminescence or fluorescence) is measured.
Data Analysis: Concentration-response curves are generated to calculate EC50 values for agonists and IC50 values for antagonists.
OECD Test Guideline 440: Uterotrophic Bioassay in Rodents
This in vivo short-term screening assay is used to detect substances with estrogenic activity.[16][17]
Principle: The assay is based on the weight increase of the uterus (the uterotrophic response) in female rodents following exposure to a chemical with estrogen-like activity.[16] It uses either immature female rats or ovariectomized adult female rats, as their uteruses are sensitive to estrogenic stimulation.[17][18]
Methodology:
Animal Model: Immature or ovariectomized female rats are assigned to control and treatment groups (at least 6 animals per group).
Dosing: The test substance is administered daily for three consecutive days via oral gavage or subcutaneous injection across at least two dose levels. A positive control group (treated with a known estrogen like 17α-ethinylestradiol) and a vehicle control group are included.
Necropsy: Approximately 24 hours after the final dose, the animals are euthanized.
Measurement: The body weight is recorded, and the uterus is carefully dissected and weighed (both wet and blotted weight).
Data Analysis: The mean uterine weight of the treated groups is compared to the vehicle control group. A statistically significant increase in uterine weight indicates a positive (estrogenic) response.[17]
Conclusion
The available scientific literature demonstrates a stark contrast in the understanding of the endocrine disruption potential of Ditridecyl adipate versus common phthalates. Phthalates such as BBP and DBP have well-documented anti-androgenic and, in some cases, weak estrogenic activities, supported by extensive quantitative in vitro and in vivo data.[6][8] Their mechanisms of action, primarily involving antagonism of the androgen receptor, are clearly defined.
In contrast, DTDA lacks specific, publicly available experimental data on its potential to interact with endocrine pathways. While regulatory screening assessments have not flagged it as a high concern, these are often based on predictive models rather than direct testing. For researchers, scientists, and drug development professionals, this data gap is a critical consideration. When selecting plasticizers for sensitive applications, the extensive body of evidence on phthalate toxicity provides a clear basis for risk assessment, whereas the profile for DTDA remains largely unwritten. This guide underscores the urgent need for robust experimental testing of DTDA and other phthalate alternatives using standardized assays to ensure a comprehensive understanding of their potential endocrine effects.
Adipates vs. Phthalates in Medical Devices: A Regulatory and Performance Comparison
For Researchers, Scientists, and Drug Development Professionals The selection of plasticizers for medical devices is a critical consideration, balancing the need for material performance with stringent safety and regulat...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The selection of plasticizers for medical devices is a critical consideration, balancing the need for material performance with stringent safety and regulatory requirements. For decades, phthalates, particularly di(2-ethylhexyl) phthalate (B1215562) (DEHP), have been the industry standard for rendering polyvinyl chloride (PVC) flexible for applications such as intravenous (IV) bags, tubing, and catheters. However, growing concerns over the potential health risks associated with phthalates, including their classification as endocrine-disrupting chemicals (EDCs), have led to increased regulatory scrutiny and a shift towards alternative plasticizers, such as adipates.
This guide provides an objective comparison of the regulatory status, performance characteristics, and toxicological profiles of adipates and phthalates in medical devices, supported by experimental data and detailed methodologies.
Regulatory Landscape: A Shift Towards Phthalate Alternatives
Regulators in major markets, including the United States and the European Union, have taken significant steps to mitigate the risks associated with phthalates in medical devices.
In the United States , the Food and Drug Administration (FDA) has issued guidance recommending that manufacturers of medical devices containing DEHP label them as such and consider alternatives, especially for vulnerable populations like neonates.[1][2][3][4] While not an outright ban, this has encouraged a move towards phthalate-free alternatives. More recently, states like California have enacted legislation to ban DEHP in specific medical devices, such as IV tubing and solution containers, further driving the transition.[5][6][7]
The European Union has implemented more stringent regulations under the Medical Devices Regulation (MDR 2017/745). The MDR requires manufacturers to provide a robust justification for the use of certain phthalates classified as carcinogenic, mutagenic, or toxic to reproduction (CMR) in concentrations above 0.1% by weight.[8][9][10][11][12] This has created a strong incentive for the adoption of alternative plasticizers, including adipates. The European Commission has also extended the sunset date for the use of DEHP in medical devices to July 2030, allowing for a transition period.[10][13]
Adipates, such as di(2-ethylhexyl) adipate (B1204190) (DEHA), are often cited as a leading alternative to DEHP.[8][11][14] Currently, adipates do not face the same level of regulatory scrutiny as phthalates and are generally considered to have a more favorable safety profile, particularly concerning reproductive and endocrine-disrupting effects.[15]
Performance and Safety: A Data-Driven Comparison
The functional properties and safety of plasticizers are paramount in medical device applications. The following tables summarize key quantitative data comparing adipates (represented by DEHA) and phthalates (represented by DEHP).
Table 1: Leachability of Plasticizers from PVC Medical Devices
Plasticizer Migration/Leachability Testing (Based on ISO 10993-12)
Objective: To quantify the amount of plasticizer that migrates from a medical device into a simulant fluid.
Methodology:
Sample Preparation: A representative portion of the medical device (e.g., a section of PVC tubing) is prepared with a defined surface area or mass.[23]
Extraction Vehicle Selection: A simulant fluid is chosen to represent the physiological environment of the device's intended use. Common simulants include purified water, saline, ethanol/water mixtures (to simulate lipid-containing fluids), and cell culture media.[23][24]
Extraction Conditions: The sample is immersed in the extraction vehicle at a specified ratio of surface area or mass to fluid volume. The extraction is carried out for a defined period and at a specific temperature (e.g., 37°C for 24-72 hours) to simulate clinical use.[23][25]
Analysis: The extract is analyzed using a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC), to identify and quantify the leached plasticizer.[26]
Data Reporting: Results are typically reported as the mass of the leached plasticizer per unit of surface area or mass of the device material (e.g., µg/cm² or mg/g).[1]
In-Vitro Cytotoxicity Testing (Based on ISO 10993-5)
Objective: To assess the potential of leachable substances from a medical device to cause cell damage.
Methodology:
Extract Preparation: An extract of the medical device is prepared using a cell culture medium as the extraction vehicle, following the conditions outlined in ISO 10993-12.[1][2][4][9][15]
Cell Culture: A monolayer of a suitable cell line, such as L929 mouse fibroblasts, is cultured in a multi-well plate.[6]
Exposure: The prepared extract is applied to the cell cultures at various concentrations. Positive and negative controls are included in the assay.
Incubation: The cells are incubated with the extract for a specified period (e.g., 24-72 hours).[9]
Assessment of Cytotoxicity: Cell viability is assessed using quantitative methods such as:
MTT Assay: Measures the metabolic activity of the cells. A reduction in activity indicates cytotoxicity.[2][15]
Neutral Red Uptake (NRU) Assay: Measures the ability of viable cells to take up the neutral red dye into their lysosomes.[2][15]
Data Analysis: The percentage of cell viability is calculated relative to the negative control. A reduction in viability of more than 30% is generally considered a cytotoxic effect.[9] IC50 values (the concentration that causes 50% inhibition of cell viability) can also be determined.[2]
Reproductive and Developmental Toxicity Testing (Based on OECD Guidelines)
Objective: To evaluate the potential of a substance to cause adverse effects on reproductive function and offspring development.
Methodology (e.g., OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test):
Animal Model: Typically, rats are used as the test species.[3][5][27][28]
Dose Administration: The test substance is administered to male and female animals at several dose levels, including a control group. Dosing occurs before mating, during mating, and for females, throughout gestation and lactation.[3][28]
Mating and Observation: Animals are mated, and females are monitored for pregnancy and parturition. The offspring are examined for viability, growth, and any developmental abnormalities.[3]
Endpoints: Key endpoints include fertility indices, gestation length, litter size, pup viability, pup weight, and anogenital distance. Adult animals and offspring may be subjected to gross necropsy and histopathological examination of reproductive organs.
Data Analysis: The data are statistically analyzed to determine a No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no statistically significant treatment-related adverse effects are observed.[20][21][22]
Visualizing the Mechanisms and Processes
To further clarify the concepts discussed, the following diagrams illustrate key logical and biological pathways.
Caption: Regulatory status of adipates vs. phthalates in medical devices.
Caption: Experimental workflow for plasticizer leachability testing.
Caption: Simplified signaling pathway of phthalate endocrine disruption.
Conclusion
The regulatory and scientific landscapes are clearly moving away from the use of certain phthalates, like DEHP, in medical devices due to well-documented health concerns. Adipates have emerged as a leading class of alternatives, generally demonstrating a more favorable safety profile, particularly with regard to reproductive and endocrine-disrupting effects. However, considerations such as leachability must be carefully evaluated for each specific application. The data and methodologies presented in this guide are intended to provide researchers, scientists, and drug development professionals with a foundational understanding to make informed decisions in the selection of plasticizers, ensuring both the performance of medical devices and the safety of patients. Continuous evaluation of new data and alternative materials is essential to advance the field of medical device development.
Navigating the Disposal of Ditridecyl Adipate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of ditridecyl adipate (B1204190), ensuring the protection of both laboratory personnel and the environment. While ditridecyl adipate is not classified as a hazardous substance, its toxicological properties have not been exhaustively studied, warranting a cautious and informed approach to its disposal.[1][2]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
PPE Category
Specification
Rationale
Eye Protection
Safety glasses with side-shields or goggles
Protects against accidental splashes.
Hand Protection
Chemical-resistant gloves (e.g., nitrile)
Prevents skin contact. Gloves should be inspected before use and disposed of properly after handling.[1][2]
Body Protection
Laboratory coat
Minimizes the risk of contamination of personal clothing.
In the event of accidental exposure, follow these first-aid measures:
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]
Skin Contact: Wash the affected area thoroughly with soap and water.[1]
Eye Contact: Flush eyes with water for at least 15 minutes as a precaution.[1]
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical advice.[1]
Step-by-Step Disposal Protocol
The disposal of ditridecyl adipate should be conducted in accordance with local, state, and federal regulations.[2] The following protocol provides a general framework for its proper disposal.
Step 1: Waste Characterization
The initial and most critical step is to determine if the ditridecyl adipate waste is considered hazardous. Based on available safety data sheets, pure, unused ditridecyl adipate is not classified as a hazardous substance.[1][3] However, it is the responsibility of the generator to make a final determination.[4]
Consider the following:
Contamination: Has the ditridecyl adipate been mixed with or contaminated by other chemicals, particularly hazardous substances? If so, the entire mixture must be treated as hazardous waste.
State and Local Regulations: Some jurisdictions may have specific regulations that classify this chemical differently. Always consult your institution's Environmental Health and Safety (EHS) department or the relevant local authorities.
Step 2: Waste Segregation and Collection
Non-Hazardous Waste: If the ditridecyl adipate is uncontaminated and deemed non-hazardous, it should be collected in a dedicated, properly labeled container. The container should be in good condition and compatible with the chemical.
Hazardous Waste: If the ditridecyl adipate is contaminated with hazardous materials, it must be managed as hazardous waste. This involves using a designated hazardous waste container provided by your institution's EHS department. The container must be labeled with the words "Hazardous Waste," the chemical name, and a description of its hazards.[5]
Step 3: Container Management
Keep waste containers securely closed except when adding waste.[6]
Store containers in a designated, well-ventilated waste accumulation area.
Ensure containers are not overfilled; a general guideline is to fill to no more than 75% capacity to allow for vapor expansion.[6]
Step 4: Disposal
Non-Hazardous Waste: Even if classified as non-hazardous, do not dispose of ditridecyl adipate down the drain.[1] Arrangements should be made for its disposal through a licensed chemical waste contractor.
Hazardous Waste: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container. A hazardous waste manifest will be required for off-site transportation and disposal.[4]
Disposal of Empty Containers:
Empty containers that held ditridecyl adipate should be triple-rinsed with a suitable solvent.[5] The rinsate should be collected and disposed of as chemical waste. Once properly cleaned and air-dried, the container can often be disposed of as regular laboratory glass or plastic waste.[5] Be sure to completely deface or remove the original label before disposal.[5]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of ditridecyl adipate.
Caption: Logical workflow for the disposal of ditridecyl adipate.
Personal protective equipment for handling Ditridecyl adipate
Essential Safety and Handling Guide for Ditridecyl Adipate (B1204190) For laboratory professionals, including researchers, scientists, and those in drug development, rigorous adherence to safety protocols is fundamental....
For laboratory professionals, including researchers, scientists, and those in drug development, rigorous adherence to safety protocols is fundamental. This guide provides immediate, essential safety and logistical information for handling Ditridecyl adipate, covering everything from personal protective equipment to disposal procedures.
Ditridecyl adipate is not classified as a hazardous substance; however, its toxicological properties have not been fully investigated.[1][2][3] Therefore, a cautious and proactive approach to safety is crucial.
Personal Protective Equipment (PPE)
When handling Ditridecyl adipate, the use of appropriate personal protective equipment is the first line of defense against potential exposure.
A systematic workflow minimizes the risk of contamination and exposure.
Preparation:
Ensure the work area is clean and well-ventilated.[2]
Verify that a safety shower and eyewash station are easily accessible.[5]
Gather all necessary PPE and handling equipment before you begin.[3]
Handling:
Avoid breathing in any vapors, mists, or gases.[1][3]
Prevent contact with eyes, skin, and clothing.[2][3]
Keep the container tightly closed when not in use.[1][2]
Storage:
Store in a cool, dry, and well-ventilated location.[2]
Keep containers sealed and upright to prevent leakage.[1]
Store away from incompatible materials such as strong oxidizing agents.[2]
Emergency Procedures: First Aid
In the event of exposure, immediate and appropriate first aid is critical.
Exposure Route
First Aid Measures
Inhalation
Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek medical attention.[1][2]
Skin Contact
Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water.[1][2][6]
Eye Contact
Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][2] If irritation persists, seek medical attention.[2]
Ingestion
Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[1][2]
Spill and Disposal Plan
Proper containment and disposal are essential to prevent environmental contamination.
Accidental Release Measures:
In case of a spill, avoid breathing vapors.[1] Keep the spilled material in suitable, closed containers for disposal.[1] Do not allow the product to enter drains.[1]
Waste Disposal:
Dispose of Ditridecyl adipate and any contaminated materials in accordance with all applicable national and local regulations.[3] Do not reuse empty containers; they should be disposed of in the same manner as the unused product.[1][7]
Visual Workflow for Spill Management
The following diagram outlines the logical steps for safely managing a Ditridecyl adipate spill.